molecular formula C10H15NO3 B3005049 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid CAS No. 2287301-02-2

3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid

Cat. No.: B3005049
CAS No.: 2287301-02-2
M. Wt: 197.234
InChI Key: KWVRHHUTOFVGRN-GVJMRKKJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid is a useful research compound. Its molecular formula is C10H15NO3 and its molecular weight is 197.234. The purity is usually 95%.
BenchChem offers high-quality 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-oxo-2-azaspiro[4.5]decane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c12-8-5-10(6-11-8)3-1-7(2-4-10)9(13)14/h7H,1-6H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVRHHUTOFVGRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C(=O)O)CC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic data (NMR, IR, MS) of 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectroscopic data for 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid, a novel spirocyclic scaffold with potential applications in medicinal chemistry and drug development. Due to the absence of published experimental data for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to construct a reliable framework for its characterization. We will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between molecular structure and spectral output. This guide is intended for researchers and scientists engaged in the synthesis and characterization of new chemical entities, providing them with a self-validating protocol for structural elucidation.

Introduction and Molecular Overview

Spirocyclic systems, which feature two rings sharing a single carbon atom, offer a unique three-dimensional architecture that is increasingly sought after in drug design to explore new chemical space and improve pharmacological properties. The 2-azaspiro[4.5]decane core, combining a pyrrolidinone (γ-lactam) ring and a cyclohexane ring, represents a versatile scaffold. The target molecule of this guide, 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid, incorporates both a lactam and a carboxylic acid, functional groups that can participate in various biological interactions.

As of the writing of this guide, specific experimental spectra for this compound are not available in public databases. Therefore, this document serves as a predictive guide, establishing a rigorous analytical benchmark for future synthesis and characterization efforts. Our analysis is grounded in data from close structural relatives, including the parent lactam, 2-azaspiro[4.5]decan-3-one[1][2], and its ethyl ester derivative[3][4].

Molecular Properties:

PropertyValue
Chemical Formula C₁₀H₁₅NO₃
Molecular Weight 197.23 g/mol
Exact Mass 197.1052 Da
Core Structure 2-Azaspiro[4.5]decane
Key Functional Groups γ-Lactam, Carboxylic Acid

digraph "Molecule" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000];
node [shape=none, margin=0];
edge [style=solid];

// Atom nodes N2 [label="N", pos="0,0.75!"]; C1 [label="CH₂", pos="-1.2,1.2!"]; C3 [label="C=O", pos="1.2,1.2!"]; C4 [label="CH₂", pos="1.2,-0.3!"]; C5 [label="C", pos="0,-1.0!"]; // Spiro carbon C6 [label="CH₂", pos="1.2,-2.0!"]; C7 [label="CH₂", pos="0,-3.0!"]; C8 [label="CH", pos="-1.2,-2.0!"]; C9 [label="CH₂", pos="-2.4,-1.0!"]; C10 [label="CH₂", pos="-1.2,0!"]; COOH [label="COOH", pos="-2.4,-2.8!"];

// Bonds C1 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- C1; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C5; C8 -- COOH; }

Caption: Structure of 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The analysis below is based on data from analogous 2-azaspiro[4.5]decane derivatives[5][6][7].

Predicted ¹H NMR Analysis

The proton NMR spectrum is expected to be complex due to the rigid spirocyclic system and the presence of multiple diastereotopic protons in the cyclohexane ring.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
-COOH ~12.0Broad Singlet (br s)Acidic proton, exchangeable with D₂O.
N-H ~7.5 - 8.0Singlet (s)Lactam N-H proton. Shift can be concentration-dependent.
H4 ~3.2 - 3.3Triplet (t)Protons adjacent to the lactam carbonyl.
H1 ~3.0 - 3.1Triplet (t)Protons adjacent to the lactam nitrogen.
H8 ~2.2 - 2.4Multiplet (m)Methine proton bearing the carboxylic acid.
H6, H7, H9, H10 ~1.2 - 1.8Complex Multiplets (m)Cyclohexane ring protons. Significant overlap is expected.

Causality and Insights:

  • The downfield shift of the -COOH proton is characteristic of carboxylic acids.

  • The protons on the lactam ring (H1 , H4 ) are deshielded by the adjacent nitrogen and carbonyl groups, respectively, placing them in the 3.0-3.3 ppm region, consistent with data for 2-azaspiro[4.5]decan-3-one[2].

  • The cyclohexane protons (H6, H7, H9, H10 ) will exhibit complex splitting patterns due to both geminal and vicinal coupling, further complicated by the fixed chair-like conformations. 2D NMR techniques like COSY and HSQC would be essential for definitive assignment.

Predicted ¹³C NMR Analysis

The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their chemical environment. Predictions are based on known shifts for 2-azaspiro[4.5]decan-3-one[1].

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):

CarbonPredicted Chemical Shift (δ, ppm)Notes
C3 (Lactam C=O) ~175Characteristic carbonyl shift for a γ-lactam.
-COOH ~174Carboxylic acid carbonyl carbon.
C5 (Spiro Carbon) ~60 - 65Quaternary carbon at the spiro junction.
C1 ~45 - 50Carbon adjacent to the lactam nitrogen.
C4 ~35 - 40Carbon adjacent to the lactam carbonyl.
C8 ~40 - 45Methine carbon attached to the COOH group.
C6, C7, C9, C10 ~20 - 35Aliphatic carbons of the cyclohexane ring.

Causality and Insights:

  • The two carbonyl carbons (lactam and carboxylic acid) are the most downfield signals, as expected.

  • The spiro carbon (C5) has a distinctive shift around 60 ppm, a hallmark of such quaternary centers in spirocyclic systems.

  • The remaining aliphatic carbons of the two rings appear in the upfield region, with DEPT-135 or APT experiments necessary to distinguish between CH₂ and CH carbons.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve ~10-15 mg of the synthesized compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure solubility of the carboxylic acid and to allow observation of the N-H and COOH protons.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • 1D Experiments: Acquire standard ¹H and ¹³C{¹H} spectra.

  • 2D Experiments: To resolve structural ambiguities, perform the following 2D NMR experiments:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons like C3, C5, and the COOH carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration ModeIntensity
3300 - 2500Carboxylic AcidO-H stretchBroad
~3200LactamN-H stretchMedium
2950 - 2850AlkaneC-H stretchStrong
~1720Carboxylic AcidC=O stretchStrong
~1680γ-LactamC=O stretchStrong
~1250C-NC-N stretchMedium

Causality and Insights:

  • The most informative region will be the carbonyl stretching region (1650-1750 cm⁻¹). The presence of two distinct, strong peaks around 1720 cm⁻¹ and 1680 cm⁻¹ would be strong evidence for the carboxylic acid and lactam groups, respectively. The γ-lactam carbonyl appears at a slightly lower frequency due to ring strain and amide resonance.

  • A very broad absorption band from 3300 to 2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer, would be a key diagnostic feature. This may partially obscure the sharper N-H stretch of the lactam.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues. We will focus on Electrospray Ionization (ESI), a soft ionization technique suitable for this polar molecule.

Predicted Mass Spectrometry Data (ESI-MS):

m/z (Mass-to-Charge Ratio)IonNotes
198.1126[M+H]⁺Protonated molecular ion (Positive Ion Mode).
220.0946[M+Na]⁺Sodium adduct, common in ESI.
196.0979[M-H]⁻Deprotonated molecular ion (Negative Ion Mode).
152.1024[M+H - H₂O - CO]⁺Loss of water and carbon monoxide from the lactam/acid.
152.1024[M-H - CO₂]⁻Decarboxylation in negative ion mode.

Trustworthiness through Fragmentation: The fragmentation pattern provides a self-validating system for the proposed structure. High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition of the molecular ion and its key fragments.

Fragmentation M [M+H]⁺ m/z = 198.11 F1 [M+H - H₂O]⁺ m/z = 180.10 M->F1 - H₂O F2 [M+H - COOH]⁺ m/z = 153.12 M->F2 - HCOOH F4 Loss of C₄H₈ (cyclohexyl fragment) m/z = 142.05 M->F4 - C₄H₈ F3 [M+H - H₂O - CO]⁺ m/z = 152.10 F1->F3 - CO

Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.

Experimental Protocol: ESI-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode to aid ionization.

  • Infusion: Infuse the sample directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Full Scan: Acquire a full scan MS spectrum to identify the molecular ion ([M+H]⁺ or [M-H]⁻).

  • Tandem MS (MS/MS): Select the molecular ion as the precursor and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum. This spectrum is critical for structural confirmation.

Integrated Workflow for Structural Verification

The definitive identification of 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid requires a synergistic approach, where data from each technique corroborates the others.

Workflow cluster_0 Data Acquisition cluster_1 Primary Analysis cluster_2 Confirmation & Final Structure MS MS & HRMS MW Confirm Molecular Weight (m/z = 197.1052) MS->MW IR IR Spectroscopy FG Identify Functional Groups (C=O, OH, NH) IR->FG NMR 1D & 2D NMR Framework Elucidate C-H Framework (Connectivity) NMR->Framework Confirm Correlate Fragmentation & NMR Connectivity MW->Confirm FG->Confirm Framework->Confirm Structure Final Structure Verified Confirm->Structure

Caption: Integrated workflow for structural verification.

Conclusion

This guide presents a detailed, predictive spectroscopic analysis for 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid. By leveraging data from analogous structures, we have established a robust set of expected values and patterns for ¹H NMR, ¹³C NMR, IR, and MS. The outlined experimental protocols and integrated workflow provide a scientifically rigorous and self-validating system for any researcher undertaking the synthesis and characterization of this novel compound. This predictive framework serves as an essential benchmark for confirming the identity and purity of future synthetic batches, accelerating its potential application in scientific research.

References

  • Hu, T., et al. (2004). Structural study of spirolide marine toxins by mass spectrometry. Part II. Mass spectrometric characterization of unknown spirolides and related compounds in a cultured phytoplankton extract. Journal of the American Society for Mass Spectrometry, 15(2), 204-215. [Link]

  • Rundberget, T., et al. (2020). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs, 18(10), 499. [Link]

  • PubChem (n.d.). 2-Azaspiro[4.5]decan-3-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Arkivoc (2001). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. ARKAT USA, Inc.[Link]

  • Kuz'mina, N. E., et al. (2021). Development and Validation of 2-Azaspiro[8][9] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy. Molecules, 26(6), 1664. [Link]

  • Albanese, V., et al. (2021). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1234-1246. [Link]

  • Zhang, J., et al. (2020). Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. Organic & Biomolecular Chemistry, 18(3), 445-449. [Link]

  • Zamir, L. O., et al. (1983). Isolation and structure determination of a novel spiro-gamma-lactam, spiro-arogenate. The Journal of biological chemistry, 258(10), 6492-6. [Link]

  • MilliporeSigma (n.d.). Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate. Merck. Retrieved from [Link]

  • Stoyanov, E. V., et al. (2022). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). Molbank, 2022(2), M1397. [Link]

  • Albanese, V., et al. (2021). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. SFERA. [Link]

Sources

The 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic Acid Scaffold: A Technical Guide to Biological Targets and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich architectures is a proven strategy to improve drug candidate survival rates. 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid (CAS: 1521867-75-3) represents a highly privileged spirocyclic building block[1].

The structural rationale for utilizing this specific scaffold is rooted in its bifunctionality and conformational rigidity. It features two orthogonal handles: an aliphatic carboxylic acid at the 8-position (ideal for amide coupling) and a lactam nitrogen at the 2-position (amenable to alkylation or cross-coupling). By incorporating this rigid spirocycle into larger molecular frameworks, researchers can lock pharmacophores into bioactive conformations, increase metabolic stability against cytochrome P450 enzymes, and enhance aqueous solubility.

Based on current patent literature and chemical upcycling research, derivatives of this scaffold are primarily directed toward three biological targets: Coagulation Factor XIa (FXIa) , Nociceptin (ORL1) / μ-Opioid Receptors , and Voltage-Gated Calcium Channels (α2δ subunit) .

Primary Target: Coagulation Factor XIa (FXIa)

Mechanistic Rationale

Factor XIa (FXIa) is a highly specialized serine protease operating within the intrinsic pathway of the blood coagulation cascade. Traditional anticoagulants (like Warfarin or Factor Xa inhibitors) target the common pathway, which effectively prevents thrombosis but inherently compromises primary hemostasis, leading to a high risk of severe bleeding[2].

Because FXIa primarily drives the amplification loop of coagulation rather than the initial hemostatic plug formation, inhibiting FXIa provides a "decoupled" anticoagulant effect. Oxamide derivatives incorporating the 3-oxo-2-azaspiro[4.5]decane motif have been patented as highly selective FXIa antagonists[3]. The spirocyclic core optimally occupies the S1 beta-pocket of the FXIa active site, providing potent inhibition without off-target bleeding liabilities[2].

FXIa_Pathway FXII Factor XII (FXII) FXIIa Activated FXII (FXIIa) FXII->FXIIa Contact Activation FXIa Activated FXI (FXIa) (Primary Target) FXIIa->FXIa Activates FXI Factor XI (FXI) FXI->FXIa FIXa Activated FIX (FIXa) FXIa->FIXa Activates FIX Factor IX (FIX) FIX->FIXa Thrombin Thrombin (FIIa) FIXa->Thrombin Downstream Cascade Thrombin->FXIa Feedback Loop

Fig 1. The intrinsic coagulation cascade highlighting Factor XIa as the primary therapeutic target.

Self-Validating Protocol: FXIa Fluorogenic Inhibition Assay

To evaluate the inhibitory potency (IC50) of spirocyclic oxamide derivatives, a continuous fluorogenic assay is employed.

  • Causality of Design: A fluorogenic substrate (e.g., Boc-Glu(OBzl)-Ala-Arg-AMC) is chosen over a chromogenic one because fluorometry offers a wider dynamic range and higher sensitivity, which is critical for resolving the tight-binding kinetics often exhibited by rigid spirocycles.

  • Self-Validation: The assay incorporates a Z'-factor calculation. A Z'-factor > 0.5 ensures the signal window between the positive control (e.g., Asundexian) and the negative control (DMSO vehicle) is statistically robust, validating the assay's integrity before data extraction.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20, pH 7.4). Tween-20 is critical to prevent non-specific binding of the lipophilic spirocycles to the microplate walls.

  • Enzyme Incubation: Add 10 µL of human FXIa (final concentration 0.5 nM) to a 384-well black microtiter plate.

  • Compound Addition: Add 5 µL of the synthesized 3-oxo-2-azaspiro[4.5]decane derivative (serial dilutions from 10 µM to 0.1 nM in 1% DMSO). Incubate at 37°C for 15 minutes to allow for steady-state binding.

  • Substrate Initiation: Add 10 µL of the fluorogenic substrate (final concentration 50 µM).

  • Kinetic Readout: Immediately monitor fluorescence (Excitation: 360 nm / Emission: 460 nm) using a microplate reader in kinetic mode for 30 minutes.

  • Data Analysis: Calculate the initial velocity (V0) from the linear portion of the progress curve. Fit the data to a 4-parameter logistic (4PL) non-linear regression model to determine the IC50.

Secondary Targets: Neurological Receptors

Target A: Nociceptin (ORL1) and μ-Opioid Receptors

Substituted azaspiro[4.5]decane derivatives exhibit high binding affinities for the nociceptin/orphanin FQ (ORL1) receptor and the μ-opioid receptor[4]. Dual targeting of these GPCRs is a highly sought-after paradigm for treating severe pain, as ORL1 agonism can counteract the respiratory depression typically caused by μ-opioid activation. The spirocyclic core locks the molecule into a specific 3D geometry that precisely fits the deep, hydrophobic orthosteric sites of these receptors[5].

Target B: Voltage-Gated Calcium Channels (α2δ Subunit)

The 3-oxo-2-azaspiro[4.5]decane scaffold is structurally homologous to gabapentinoids. Recent advances in the chemical upcycling of expired pharmaceuticals have demonstrated that extracting gabapentin and rigidifying it into azaspirolactams yields potent modulators of the α2δ subunit of voltage-gated calcium channels[6].

  • Causality of Design: Why rigidify gabapentin? Flexible aliphatic chains suffer from high entropic penalties upon receptor binding. Closing the structure into a spirocycle pre-organizes the ligand, lowering the entropic barrier and enhancing binding affinity for neuropathic pain applications[7].

HTS_Workflow Comp 1. Compound Prep (Spirocycle Library) Enz 2. Target Incubation (Receptor/Enzyme) Comp->Enz Sub 3. Reagent Addition (Radioligand/Probe) Enz->Sub Read 4. Signal Readout (Luminescence/Fluor) Sub->Read Data 5. Data Analysis (IC50 / Ki Calc) Read->Data

Fig 2. Standardized high-throughput screening workflow for spirocyclic compound evaluation.

Self-Validating Protocol: ORL1 Radioligand Binding Assay
  • Causality of Design: GPCRs are highly sensitive to steric bulk. Attaching a large fluorescent probe to the endogenous ligand can alter binding thermodynamics. Using Tritium ([3H]) labeling preserves the exact molecular structure, ensuring accurate Ki determination.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing the human ORL1 receptor. Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4) and centrifuge at 48,000 x g.

  • Binding Reaction: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [3H]Nociceptin, and varying concentrations of the spirocyclic test compound.

  • Self-Validation (Non-Specific Binding): Dedicate control wells containing 10 µM unlabeled Nociceptin to determine non-specific binding (NSB). Specific binding is calculated as Total Binding minus NSB.

  • Incubation & Filtration: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific ligand adhesion).

  • Scintillation Counting: Wash filters three times with ice-cold buffer, add scintillation cocktail, and quantify retained radioactivity (CPM). Calculate Ki using the Cheng-Prusoff equation.

Quantitative Data Summary

The following table summarizes the biological targets, typical assay readouts, and clinical indications for compounds derived from the 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid scaffold based on current literature.

Biological TargetStructural Modification of ScaffoldPrimary Assay TypeTypical Affinity RangeClinical Indication
Factor XIa (FXIa) 8-COOH coupled to oxamide derivativesFluorogenic Enzyme InhibitionIC50: 1 nM – 50 nMThromboembolism, Stroke prevention
ORL1 / μ-Opioid 2-Aza alkylation, 8-COOH derivatizationRadioligand Binding ([3H]Nociceptin)Ki: 5 nM – 100 nMAcute and Chronic Pain
VGCC (α2δ subunit) Lactam opening / Azaspirolactam analogsHigh-Throughput Calcium FluxIC50: 50 nM – 500 nMNeuropathic Pain, Epilepsy

References

  • Title: Oxamide derivatives, preparation method therefor and use thereof in medicine (Patent WO2021110076A1)
  • Title: Substituted azaspiro(4.5)decane derivatives (Patent US10214520B2)
  • Title: Chemical Upcycling of Expired Pharmaceuticals as a Source of Value-Added Chemicals for Organic Synthesis and Medicinal Chemistry Source: MDPI Molecules (2024, 29(20), 4811) URL: [Link]

Sources

In silico modeling of 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid receptor binding

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Silico Modeling of 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid Receptor Binding

Abstract

In the landscape of modern drug discovery, in silico methodologies offer a powerful, cost-effective, and rapid approach to predicting and understanding the interactions between small molecules and their biological targets.[1] This technical guide provides a comprehensive framework for the in silico modeling of the receptor binding profile for 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid, a compound with a novel spirocyclic scaffold whose receptor interactions are not extensively characterized in public literature.[2] This document outlines a systematic workflow, commencing with putative target identification (target fishing) and progressing through rigorous molecular docking and molecular dynamics simulations. It includes detailed, field-proven protocols and data presentation templates to guide researchers in investigating this compound or other novel chemical entities. The integration of computational predictions with a strategy for subsequent experimental validation is emphasized as a critical paradigm for robust and efficient drug development.

Introduction: The Challenge of an Orphan Ligand

Computer-Aided Drug Design (CADD) is an indispensable component of the pharmaceutical research and development pipeline.[1] In silico techniques are employed to identify and optimize potential drug candidates by simulating their interactions with biological targets at a molecular level. These methods are broadly categorized into structure-based and ligand-based approaches.[3]

The subject of this guide, 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid, represents a common challenge in early-stage drug discovery: an "orphan ligand" with a potentially interesting structure but no known biological target. The primary directive of this guide is therefore twofold: first, to delineate a robust strategy for identifying high-probability biological targets, and second, to provide a detailed methodology for modeling the ligand-receptor interactions once a putative target has been identified.

To illustrate the second phase of this process with concrete, reproducible steps, we will use the human γ-aminobutyric acid type A (GABA-A) receptor as a hypothetical target. This choice is rationalized by the prevalence of spirocyclic motifs in centrally active agents and the GABA-A receptor's significance as a major inhibitory neurotransmitter receptor in the brain.[4]

Part 1: Target Identification for an Orphan Ligand

Before any binding model can be built, a target must be identified. When a ligand's target is unknown, computational "target fishing" or "reverse screening" methods are employed.[5][6] These strategies aim to identify potential protein targets for a query molecule from the vast proteome.[6]

Ligand-Based Pharmacophore Modeling

If a set of molecules with similar structures to our compound of interest is known to possess a particular biological activity (even without a known target), a ligand-based pharmacophore model can be generated.[7][8][9] This model represents the 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are critical for bioactivity.[7][8] This pharmacophore can then be used as a 3D query to screen databases of known protein targets, identifying those with binding sites complementary to the model.[9][10]

Structure-Based Reverse Docking

A more direct approach, contingent on the availability of computational resources, is reverse docking.[5] In this paradigm, the ligand is docked against a large library of 3D protein structures. The proteins are then ranked based on the predicted binding affinity (docking score) for the ligand.[5] This method can uncover unexpected targets and provide an initial structural hypothesis for the binding mode.[5]

Workflow for Target Identification

G cluster_0 Phase 1: Target Fishing cluster_1 Phase 2: Model Building & Refinement ligand 3-Oxo-2-azaspiro [4.5]decane-8-carboxylic acid pharmacophore Ligand-Based Pharmacophore Modeling ligand->pharmacophore reverse_docking Structure-Based Reverse Docking ligand->reverse_docking target_list Ranked List of Putative Targets pharmacophore->target_list reverse_docking->target_list top_target Select Top Candidate (e.g., GABA-A Receptor) target_list->top_target docking Molecular Docking top_target->docking md_sim Molecular Dynamics docking->md_sim analysis Binding Energy & Stability Analysis md_sim->analysis

Caption: Overall workflow for target identification and in silico modeling.

Part 2: In-Depth Binding Analysis with a Putative Target

Following the identification of a high-probability target from the "target fishing" phase, a detailed structural investigation can commence. For the remainder of this guide, we will proceed with the human α1β2γ2 GABA-A receptor as our selected target.

System Preparation: The Foundation of Accuracy

The fidelity of any in silico model is critically dependent on the careful preparation of both the ligand and the receptor. This step ensures that the molecules are in a chemically correct and energetically favorable state for the simulation.

Protocol 2.1.1: Ligand Preparation

  • Objective: To generate a low-energy, 3D conformation of 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid with correct atom types and partial charges.

  • Causality: Docking algorithms require a 3D structure. Starting from an energy-minimized conformation increases the efficiency and accuracy of the docking search. Correctly assigned partial charges are essential for accurately calculating electrostatic interactions, a major component of binding energy.

  • Methodology:

    • Obtain 2D Structure: Draw the molecule in a chemical sketcher (e.g., ChemDraw) or obtain a SMILES string.

    • Convert to 3D: Use a program like Open Babel to convert the 2D representation into an initial 3D structure.

    • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF). This step finds a local energy minimum for the ligand's conformation.

    • Assign Partial Charges: Calculate and assign partial charges. Gasteiger charges are commonly used for their speed, but for higher accuracy, quantum mechanical calculations (e.g., using Gaussian or ORCA) to derive RESP charges are recommended.

    • Save in Required Format: Save the prepared ligand in a format compatible with the chosen docking software (e.g., .pdbqt for AutoDock Vina).

Protocol 2.1.2: Receptor Preparation

  • Objective: To clean and prepare the crystal structure of the GABA-A receptor for docking.

  • Causality: Raw PDB structures often contain non-essential molecules (water, co-factors, ions) and lack hydrogen atoms, which are crucial for defining the shape and hydrogen-bonding capacity of the binding site.

  • Methodology:

    • Download Structure: Obtain the crystal structure from the Protein Data Bank (PDB). For our example, we will use PDB ID: 6D6T, which represents the human α1β2γ2 GABA-A receptor.[11]

    • Remove Non-Essential Molecules: Delete all water molecules, co-crystallized ligands (unless being used for binding site definition), and ions that are not structurally integral.

    • Add Hydrogen Atoms: Add polar and non-polar hydrogen atoms. The positions of these are critical for hydrogen bonding and steric interactions.

    • Assign Partial Charges: Assign atomic partial charges using a standard force field like AMBER or CHARMM.

    • Handle Missing Residues/Loops: If the crystal structure has missing residues or loops, especially near the binding site, these should be modeled using tools like MODELLER. For this guide, we assume a complete structure in the region of interest.

    • Save in Required Format: Save the prepared receptor in the appropriate format (e.g., .pdbqt).

Molecular Docking: Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[12] The output is a set of binding poses and a corresponding scoring function, which estimates the binding affinity.[12]

Workflow for Molecular Docking

G ligand Prepared Ligand (.pdbqt) vina Run AutoDock Vina (Docking Algorithm) ligand->vina receptor Prepared Receptor (.pdbqt) grid Define Grid Box (Binding Site) receptor->grid grid->vina poses Output: Docked Poses & Binding Energies vina->poses analysis Analyze Top Poses: - Interactions (H-bonds, etc.) - Binding Energy poses->analysis

Caption: A typical workflow for molecular docking using AutoDock Vina.

Protocol 2.2.1: Executing the Dock

  • Objective: To dock the prepared ligand into the putative binding site of the GABA-A receptor.

  • Causality: This simulation explores the conformational space of the ligand within the binding site to identify the most energetically favorable binding mode.

  • Methodology:

    • Define the Binding Site: The binding site can be identified from the location of a co-crystallized ligand in the PDB structure or by using pocket prediction algorithms.[13] For the GABA-A receptor, the benzodiazepine site, located at the interface between the α and γ subunits, is a well-characterized allosteric binding pocket.[4]

    • Set Up the Grid Box: Define a 3D grid box that encompasses the entire binding site. The size of the box should be large enough to allow the ligand to rotate and translate freely but small enough to focus the search, saving computational time.

    • Configure Docking Parameters: Set the parameters for the docking algorithm. For AutoDock Vina, a key parameter is exhaustiveness, which controls the extent of the conformational search. Higher values increase the chances of finding the true energy minimum but require more time.

    • Run the Docking Simulation: Execute the docking command.

    • Analyze Results: The output will be a file containing several binding poses for the ligand, ranked by their predicted binding affinity in kcal/mol.

Data Presentation: Docking Results

Pose IDBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues (GABA-A Receptor)Interaction Type
1-8.50.00α1:His101, γ2:Phe77H-Bond, Pi-Stacking
2-8.21.21α1:Tyr209, γ2:Met130H-Bond, Hydrophobic
3-7.91.89α1:Tyr159, γ2:Thr142Hydrophobic
...............
Molecular Dynamics: Assessing Complex Stability

While docking provides a valuable static snapshot, it does not account for the inherent flexibility of the protein or the influence of solvent.[14] Molecular Dynamics (MD) simulations model the movement of atoms over time, offering profound insights into the stability of the predicted binding pose and the dynamics of the ligand-receptor complex.[14][15][16]

Workflow for Molecular Dynamics Simulation

G complex Best Docked Pose (Ligand + Receptor) solvate Solvate in Water Box & Add Ions complex->solvate minimize Energy Minimization solvate->minimize equilibrate Equilibration (NVT, NPT) minimize->equilibrate production Production MD Run (e.g., 100 ns) equilibrate->production trajectory Output Trajectory File production->trajectory analysis Trajectory Analysis: - RMSD, RMSF - Interaction Energy trajectory->analysis

Caption: Standard workflow for setting up and analyzing an MD simulation.

Protocol 2.3.1: Simulating the Binding Complex

  • Objective: To evaluate the dynamic stability of the top-ranked docking pose of the ligand-receptor complex in a simulated physiological environment.

  • Causality: If a docked pose is unstable, the ligand will likely dissociate or shift to a different conformation during the MD simulation. A stable trajectory provides strong evidence that the predicted binding mode is physically realistic.

  • Methodology:

    • System Setup: Take the top-ranked pose from docking. Place the complex in the center of a periodic box of water molecules (e.g., TIP3P water model). Add counter-ions (e.g., Na+, Cl-) to neutralize the system's charge.

    • Energy Minimization: Minimize the energy of the entire solvated system to remove any steric clashes.

    • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and then adjust the pressure to the target pressure (e.g., 1 atm). This is typically done in two phases: NVT (constant Number of particles, Volume, and Temperature) followed by NPT (constant Number of particles, Pressure, and Temperature). This ensures the system is stable before the production run.

    • Production Run: Run the simulation for a significant period (e.g., 50-200 ns) under NPT conditions. Save the coordinates of all atoms at regular intervals to generate a trajectory file.

    • Trajectory Analysis:

      • Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time. A stable, converging RMSD plot for the ligand indicates a stable binding pose.

      • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.

      • Interaction Analysis: Analyze the persistence of key interactions (like hydrogen bonds) identified in the docking pose throughout the simulation.

Data Presentation: MD Simulation Analysis

MetricAverage ValueFluctuation (Std. Dev.)Interpretation
Ligand RMSD (Å)1.5 Å0.3 ÅThe ligand remains stably bound in the pocket.
Protein Backbone RMSD (Å)2.1 Å0.4 ÅThe overall protein structure is stable.
H-Bond Occupancy (Ligand-His101)85%A persistent and strong hydrogen bond is maintained.

Conclusion and Forward Look

This guide has outlined a comprehensive in silico strategy for investigating a novel compound with an uncharacterized biological target. By initiating with robust target fishing methodologies and progressing to detailed molecular docking and dynamics simulations, researchers can generate strong, data-driven hypotheses about a compound's mechanism of action. The hypothetical binding model of 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid with the GABA-A receptor presented here serves as a template for this process. It is imperative to recognize that these computational predictions are hypotheses. The ultimate validation of any in silico model rests upon experimental verification, such as through radioligand binding assays or functional cell-based assays, which form the essential next step in the drug discovery cascade.

References

  • Vertex AI Search. Applications and Limitations of Pharmacophore Modeling.
  • Vertex AI Search. Pharmacophore Modeling in Drug Discovery and Development: An Overview.
  • Fiveable. Pharmacophore modeling | Medicinal Chemistry Class Notes.
  • Vertex AI Search. Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem.
  • Creative Biostructure. Pharmacophore Modeling - Creative Biostucture Drug Discovery.
  • Wikipedia. GABAA receptor.
  • MDPI. Recent Advances in In Silico Target Fishing.
  • TeachOpenCADD. T019 · Molecular dynamics simulation.
  • Springer Nature Experiments. Simulation of Ligand Binding to Membrane Proteins.
  • PMC. In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets.
  • RCSB PDB. 6D6T: Human GABA-A receptor alpha1-beta2-gamma2 subtype in complex with GABA and flumazenil, conformation B.
  • Vertex AI Search. Molecular dynamics simulations: Insights into protein and protein ligand interactions.
  • ChemCopilot. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • Benchchem. Whitepaper: A Technical Guide to In-Silico Modeling of Mecarbinate Receptor Binding.
  • arXiv. End-to-End Reverse Screening Identifies Protein Targets of Small Molecules Using HelixFold3.
  • Appretech Scientific Limited. 3-oxo-2-azaspiro[4.5]decane-8-carboxylic acid.

Sources

Exploring the Chemical Space of 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the demand for novel molecular architectures with enhanced three-dimensionality and improved physicochemical properties is ever-increasing. The 3-oxo-2-azaspiro[4.5]decane-8-carboxylic acid core represents a privileged scaffold, offering a unique combination of rigidity and spatial complexity. Its inherent three-dimensional nature, characterized by a spirocyclic junction, allows for a more precise presentation of functional groups for optimal interaction with biological targets.[1] This guide provides an in-depth exploration of the chemical space surrounding this promising scaffold, detailing synthetic strategies, diversification approaches, and key considerations for structure-activity relationship (SAR) studies.

The incorporation of spirocyclic motifs, particularly azaspirocycles, has gained significant traction in medicinal chemistry due to their ability to increase the fraction of sp3-hybridized carbons (Fsp3).[1] This often leads to improved solubility, metabolic stability, and reduced off-target toxicity compared to their flatter, aromatic counterparts. The 3-oxo-2-azaspiro[4.5]decane framework, containing a lactam moiety, provides a versatile platform for chemical modification at multiple positions, enabling the fine-tuning of biological activity and pharmacokinetic profiles. Derivatives of this and related azaspiro[4.5]decane scaffolds have shown promise in a variety of therapeutic areas, including as kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and central nervous system (CNS) active agents.[1]

This technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide not just a list of procedures, but a comprehensive understanding of the rationale behind experimental choices, empowering the reader to navigate and expand the chemical space of these valuable compounds.

I. Synthesis of the 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic Acid Core

The construction of the spirocyclic lactam core is a critical first step in exploring its chemical space. Several synthetic strategies have been developed to access this and similar spirocyclic systems. The choice of a particular route often depends on the availability of starting materials, desired scale, and stereochemical considerations.

A. Key Synthetic Approaches

A number of methods have been reported for the synthesis of spirocyclic lactams, including:

  • Radical Cyclization: Mn(OAc)3-catalyzed radical cyclization of unsaturated β-keto carboxamides offers a viable route.[2]

  • Domino Michael Addition/Cyclization: This process can be achieved using vinyl selenone as a Michael acceptor.[2]

  • Ring-Closing Metathesis (RCM): Ruthenium-catalyzed RCM is a powerful tool for forming the cyclic structure.[2]

  • Palladium-Catalyzed Carboxycyclization: This method provides another avenue to the desired spirocyclic lactams.[2]

A particularly facile one-pot cascade reaction starting from β-keto carboxylic acids has been reported, which proceeds via a Curtius rearrangement and an intramolecular nucleophilic addition.[2] This approach is advantageous due to its efficiency and the use of readily available starting materials.

B. Exemplary Synthetic Protocol: One-Pot Cascade from a β-Keto Carboxylic Acid

This protocol outlines a general procedure for the synthesis of a 3-oxo-2-azaspiro[4.5]decane-8-carboxylic acid derivative, which can be adapted based on specific substrate requirements.

Step-by-Step Methodology:

  • Activation of the Carboxylic Acid: To a solution of the starting β-keto carboxylic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., THF, dioxane) under an inert atmosphere (e.g., nitrogen, argon), add a suitable activating agent such as diphenylphosphoryl azide (DPPA) or ethyl chloroformate.

  • Curtius Rearrangement: The reaction mixture is typically heated to facilitate the Curtius rearrangement of the in situ formed acyl azide to an isocyanate intermediate.

  • Intramolecular Cyclization: The isocyanate then undergoes an intramolecular nucleophilic attack by the enolate of the ketone, forming the spirocyclic lactam ring.

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC or LC-MS), the reaction is quenched, and the product is extracted. Purification is typically achieved by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent the premature quenching of the highly reactive isocyanate intermediate by water.

  • Choice of Activating Agent: DPPA is often preferred for its efficiency and milder reaction conditions compared to older methods involving the generation of highly explosive acyl azides.

  • Temperature Control: Careful control of the reaction temperature is necessary to manage the rate of the Curtius rearrangement and prevent side reactions.

C. Characterization of the Core Scaffold

Thorough characterization of the synthesized 3-oxo-2-azaspiro[4.5]decane-8-carboxylic acid is essential to confirm its structure and purity.

Analytical Technique Expected Observations
¹H NMR Characteristic peaks for the protons of the cyclohexane and pyrrolidinone rings. The chemical shifts and coupling constants will be indicative of the stereochemistry at the spiro center.
¹³C NMR Signals corresponding to the carbonyl carbons of the lactam and carboxylic acid, the quaternary spiro carbon, and the carbons of the two rings.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated molecular weight of the compound (C10H15NO3: 197.23 g/mol ).[3]
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H and C=O stretching of the lactam, and the O-H and C=O stretching of the carboxylic acid.

II. Exploring the Chemical Space: Strategies for Derivatization

Once the core scaffold is synthesized, the next phase involves exploring its chemical space through systematic derivatization. The 3-oxo-2-azaspiro[4.5]decane-8-carboxylic acid offers several points for modification, allowing for the generation of a diverse library of compounds.

Caption: Diversification strategies for the core scaffold.

A. N-Alkylation and N-Arylation of the Lactam Nitrogen

The nitrogen atom of the lactam moiety is a prime site for introducing diversity.

Experimental Workflow:

  • Deprotonation: The lactam N-H is deprotonated using a suitable base (e.g., NaH, K2CO3) in an aprotic solvent (e.g., DMF, THF).

  • Electrophilic Quench: The resulting anion is then reacted with a variety of electrophiles, such as alkyl halides, aryl halides (in the presence of a suitable catalyst like a palladium complex for Buchwald-Hartwig amination), or Michael acceptors.

B. Modification of the 8-Carboxylic Acid Group

The carboxylic acid at the 8-position of the cyclohexane ring provides another handle for extensive functionalization.

Key Transformations:

  • Amide Bond Formation: Coupling with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can generate a library of amides. This is a powerful strategy for modulating polarity and introducing new interaction points for biological targets.

  • Esterification: Reaction with various alcohols under acidic or coupling agent-mediated conditions yields a series of esters.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, which can then be further functionalized.

C. Functionalization of the Cyclohexane Ring

While more synthetically challenging, modification of the cyclohexane ring can lead to significant changes in the molecule's shape and properties. This can involve the introduction of substituents at various positions, potentially influencing the compound's interaction with its biological target.

III. Structure-Activity Relationship (SAR) Studies and Future Perspectives

A systematic exploration of the chemical space is intrinsically linked to the evaluation of the biological activity of the synthesized derivatives.

Caption: Iterative workflow for SAR studies.

The data obtained from biological screening, combined with the structural information of the derivatives, allows for the development of a structure-activity relationship (SAR). This involves identifying which structural modifications lead to an increase or decrease in biological activity. For instance, in a series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)pyridine-3-carboxamide derivatives, it was found that the presence of a methyl substituent at the 2-position and the absence of a bulky group at the 8-position of the spiro ring were important for anti-influenza virus activity.[4]

The insights gained from SAR studies guide the design of the next generation of compounds, leading to an iterative process of synthesis, testing, and optimization. This approach is fundamental to the development of potent and selective drug candidates.

Future Perspectives:

The 3-oxo-2-azaspiro[4.5]decane-8-carboxylic acid scaffold holds considerable potential for the discovery of novel therapeutics. Future work in this area could focus on:

  • Asymmetric Synthesis: Developing stereoselective synthetic routes to access enantiomerically pure derivatives, which is often crucial for biological activity.

  • Computational Modeling: Utilizing computational tools to guide the design of new derivatives with improved binding affinity and pharmacokinetic properties.

  • Exploration of Novel Biological Targets: Screening libraries of these derivatives against a wide range of biological targets to identify new therapeutic applications.

The inherent three-dimensionality and synthetic tractability of the 3-oxo-2-azaspiro[4.5]decane-8-carboxylic acid core make it a valuable starting point for the development of next-generation therapeutics. A systematic and well-informed exploration of its chemical space is key to unlocking its full potential.

References

  • Facile Synthesis of Spirocyclic Lactams from β-Keto Carboxylic Acids | Organic Letters. [Link]

  • Chemical Methods for Construction of Spirocyclic β-Lactams and their Biological Importance | Request PDF - ResearchGate. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - NIH. [Link]

  • Strategies and methodologies for the construction of spiro-γ-lactams: an update - Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate - RSC Publishing. [Link]

  • Spirocyclizations Involving Oxonium Ylides Derived from Cyclic α‑Diazocarbonyl Compounds: An Entry into 6‑Oxa-2-azaspiro[4.5]decane Scaffold - The Journal of Organic Chemistry - Figshare. [Link]

  • Representative azaspiro[4.5]decane in bioactive molecules, and work design | Download Scientific Diagram - ResearchGate. [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF - ResearchGate. [Link]

  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. [Link]

  • Synthesis of new N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)pyridine-3-carboxamide derivatives and evaluation of their anti-influenza virus and antitubercular activities - PubMed. [Link]

  • SUBSTITUTED AZASPIRO (4.5)
  • 3-oxo-2-azaspiro[4.5]decane-8-carboxylic acid - Appretech Scientific Limited. [Link]

  • Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors - PubMed. [Link]

  • Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones - MDPI. [Link]

  • Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction - PubMed. [Link]

  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - SFERA. [Link]

  • 2-Oxaspiro[4.5]decane and α-pyrenocine derivatives from the endophytic fungus Roussoella sp. PSU-H51 - PubMed. [Link]

Sources

An In-Depth Technical Guide to 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid, a spirocyclic compound of increasing interest to researchers, scientists, and drug development professionals. We will delve into its chemical identity, synthesis, and potential applications, grounding the discussion in established scientific principles and field-proven insights. The inherent three-dimensional nature of spirocyclic scaffolds like this one offers a compelling advantage in medicinal chemistry, often leading to improved potency, selectivity, and pharmacokinetic properties compared to their "flat" aromatic counterparts.[1] This guide aims to be a definitive resource for those looking to leverage this promising molecular framework.

Core Molecular Attributes

The fundamental identity of any chemical compound begins with its unique identifiers and core physicochemical properties. These data points are crucial for everything from sourcing and handling to computational modeling and analytical characterization.

PropertyValueSource
CAS Number 1521867-75-3[2]
Molecular Formula C₁₀H₁₅NO₃[2]
Molecular Weight 197.23 g/mol [2]
Canonical SMILES C1CC(C(C1)C2(CC(=O)N2)C)C(=O)OPubChem
InChI Key InChIKey=VZYKRIHIMWJPEO-UHFFFAOYSA-NPubChem

Synthesis and Chemical Reactivity

The synthesis of 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid is not widely documented in the literature as a direct, one-pot reaction. Instead, it is more practically accessed via the hydrolysis of its corresponding ethyl ester, Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate (CAS: 1073559-59-7), which is more readily available from commercial suppliers.[3]

General Synthetic Workflow

The overall synthetic strategy involves the construction of the spirocyclic lactam core, often starting from a substituted cyclohexanone, followed by the deprotection of the carboxylic acid moiety. This multi-step process allows for modular derivatization, a key advantage in drug discovery campaigns.

Synthetic Workflow A Substituted Cyclohexanone Precursor B Multi-step Spirocyclization A->B e.g., Strecker or Ugi reaction C Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate (Ester Intermediate) B->C Purification D Base-Mediated Hydrolysis C->D NaOH or LiOH E 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid (Final Product) D->E Acidic Workup

Caption: Generalized synthetic workflow for accessing the target carboxylic acid.

Detailed Experimental Protocol: Hydrolysis of the Ethyl Ester Precursor

This protocol describes a standard, robust method for the alkaline hydrolysis of Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate. The choice of a base-mediated approach is deliberate; it is generally faster and less prone to side reactions than acidic hydrolysis for this class of compounds.[4][5]

Materials and Reagents:

  • Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate

  • Methanol (MeOH) or Ethanol (EtOH)

  • Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate (1.0 equivalent) in methanol (approximately 10-15 mL per gram of ester).

  • Addition of Base: To the stirring solution, add an aqueous solution of NaOH (2.0 equivalents) dissolved in a minimal amount of deionized water. The use of a slight excess of base ensures the complete consumption of the starting material.

  • Hydrolysis Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65-70°C for methanol).

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ester spot is no longer visible (typically 2-6 hours).

  • Cooling and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification: To the remaining aqueous solution, slowly add 1M HCl with stirring until the pH of the solution is approximately 2-3. This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate. The organic layers contain the product.

  • Washing and Drying: Combine the organic extracts and wash once with brine to remove residual water-soluble impurities. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid.

  • Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography to achieve high purity (>98%).

Applications in Drug Discovery and Medicinal Chemistry

The true value of the 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid scaffold lies in its potential as a building block for novel therapeutics. Its rigid, three-dimensional structure is a desirable feature for probing the complex topologies of biological targets. While direct biological data on this specific molecule is scarce, the broader family of azaspiro[4.5]decane derivatives has shown significant activity across a range of therapeutic areas.[1]

Rationale for Use: The "Escape from Flatland"

Modern drug discovery has seen a significant push to move away from flat, aromatic molecules and towards more three-dimensional, sp³-rich structures.[6] This is because 3D molecules can offer:

  • Improved Selectivity: By presenting a more defined shape, they can interact more specifically with the target protein, reducing off-target effects.

  • Enhanced Physicochemical Properties: Spirocyclic frameworks can lead to better solubility and metabolic stability.[6]

  • Access to Novel Chemical Space: They allow for the exploration of new molecular architectures, potentially leading to first-in-class medicines.

Potential Therapeutic Targets

Based on the activities of closely related analogues, the 3-Oxo-2-azaspiro[4.5]decane core can be considered a "privileged scaffold" for targeting several important protein families.

Therapeutic Potential cluster_targets Potential Therapeutic Areas A 3-Oxo-2-azaspiro[4.5]decane Scaffold B Neuroscience (Sigma-1 Receptors) A->B Bioisosteric replacement of piperidine C Neurodegenerative Disease (M1 Muscarinic Agonists) A->C Conformationally restricted analogue design D Oncology A->D Novel 3D pharmacophore E Infectious Disease (Antiviral, Antitubercular) A->E Core for hybrid molecules

Caption: Potential therapeutic applications derived from related azaspiro[4.5]decane structures.

  • Neuroscience: Derivatives of 1-oxa-8-azaspiro[4.5]decane have been developed as potent and selective ligands for the sigma-1 receptor, a target for treating neurodegenerative diseases and pain.[1][7] The rigid spirocyclic core is crucial for achieving high binding affinity.

  • Alzheimer's Disease: Related 1-oxa-8-azaspiro[4.5]decanes have been synthesized and evaluated as M1 muscarinic agonists, which are a therapeutic target for improving cognitive function in Alzheimer's disease.[8]

  • Oncology: The broader class of spiro-heterocycles has demonstrated significant potential as anticancer agents, with some derivatives inducing apoptosis and inhibiting cell motility.[9][10]

  • Infectious Diseases: Spirothiazolidinone derivatives based on the azaspiro[4.5]decane core have shown promising activity against influenza viruses and Mycobacterium tuberculosis.[11]

Conclusion

3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid represents a valuable and versatile building block for contemporary drug discovery. While it serves primarily as a precursor, its rigid, three-dimensional spirocyclic framework offers a distinct advantage for developing selective and potent modulators of a variety of biological targets. The synthetic accessibility from its ethyl ester via a robust hydrolysis protocol further enhances its utility. As the demand for novel, sp³-rich chemical matter continues to grow, scaffolds such as this are poised to play an increasingly important role in the development of the next generation of therapeutics.

References

  • Xu, J., Gao, Y., Gao, X., & Miao, Z. (2023). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. ResearchGate. Available from: [Link]

  • Wang, R., et al. (2015). ¹⁸F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ₁ Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(13), 5471-5482. Available from: [Link]

  • Wang, R., et al. (2015). ¹⁸F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ₁ Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Figshare. Available from: [Link]

  • Tsukamoto, S., et al. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M₁ Muscarinic Agonists. Chemical and Pharmaceutical Bulletin, 43(8), 1289-1296. Available from: [Link]

  • El-Sayed, W. A., et al. (2022). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 27(20), 7016. Available from: [Link]

  • Yıldız, İ., et al. (2022). Synthesis of new N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)pyridine-3-carboxamide derivatives and evaluation of their anti-influenza virus and antitubercular activities. Archiv der Pharmazie, 355(10), e2200224. Available from: [Link]

  • Zhang, J., et al. (2020). Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. Available from: [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). Available from: [Link]

  • Appretech Scientific Limited. 3-oxo-2-azaspiro[4.5]decane-8-carboxylic acid. Available from: [Link]

  • Tverdokhlebov, A. V., & Zozulya, S. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 110-117. Available from: [Link]

  • Maldonado-Ortega, U., et al. (2021). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH₂/LiBr/alcohol/H₂O. Pädi Boletín Científico de Ciencias Básicas e Ingenierías del ICBI, 8(16), 119-125. Available from: [Link]

Sources

Technical Deep Dive: Stereochemistry of 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid , a critical spirocyclic scaffold in medicinal chemistry. Characterized by its orthogonal ring fusion and rigid 3D architecture, this molecule serves as a potent peptidomimetic and a bioisostere for pipecolic acid and gamma-amino acids. This document details the molecule's stereochemical complexity, validated synthetic pathways, and protocols for diastereomeric resolution, designed for researchers in drug discovery.

Molecular Architecture & Stereochemical Analysis

Structural Connectivity and Numbering

The core structure consists of a saturated 6-membered carbocycle (cyclohexane) spiro-fused at position C5 to a 5-membered lactam (pyrrolidin-2-one).

  • Spiro Center: C5 (IUPAC numbering for spiro[4.5]decane).

  • Lactam Ring (Ring A): Contains Nitrogen at position 2 and a Carbonyl at position 3. The path from C5 is

    
    .
    
  • Carbocycle (Ring B): Cyclohexane ring substituted at C8 (para to the spiro center) with a carboxylic acid group.

Symmetry and Chirality

Despite the apparent symmetry of the unsubstituted spiro[4.5]decane skeleton, the introduction of the lactam functionality breaks the symmetry of the 5-membered ring.

  • Asymmetry of Ring A: The presence of the amide nitrogen (N2) and the carbonyl (C3) creates a directional vector within the 5-membered ring.

  • Stereogenicity:

    • C5 (Spiro Carbon): While C5 is not a stereocenter in the unsubstituted parent due to identical paths around the cyclohexane ring, the substitution at C8 renders the two faces of the cyclohexane ring diastereotopic relative to the lactam.

    • C8 (Carboxylic Acid): The C8 carbon is a stereocenter. Its configuration is defined relative to the orientation of the lactam ring.

Diastereomeric Definitions (Cis/Trans)

The terms cis and trans define the relative orientation of the C8-carboxylic acid vector and the N2-H vector of the lactam.

IsomerGeometric RelationshipCharacteristics
Cis-Diastereomer The C8-COOH group and the N2-H group lie on the same side of the mean plane of the spiro system.Often the kinetic product in specific reductive cyclizations.
Trans-Diastereomer The C8-COOH group and the N2-H group lie on opposite sides of the mean plane.Typically the thermodynamic product; C8-COOH prefers the equatorial position.

Synthetic Pathways & Stereocontrol

The synthesis of 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid generally proceeds through the construction of the spiro-lactam onto a pre-functionalized cyclohexane ring. The most robust route utilizes the Knoevenagel-Cyanoacetate Cyclization .

Validated Synthetic Protocol

Starting Material: Ethyl 4-oxocyclohexanecarboxylate (Commercially available).

Step 1: Knoevenagel Condensation Condensation of the ketone with ethyl cyanoacetate using a catalytic base (piperidine/acetic acid) yields the


-unsaturated cyanoester.

Step 2: Michael Addition (Cyanide) Addition of a cyanide source (KCN or HCN equivalent) generates the gem-dicyano or cyano-ester intermediate. Note: This step establishes the spiro center.

Step 3: Reductive Cyclization Hydrogenation using Raney Nickel or Cobalt boride reduces the nitrile to a primary amine, which spontaneously cyclizes with the adjacent ester to form the lactam.

Step 4: Hydrolysis Saponification of the C8-ester yields the final carboxylic acid.

Reaction Workflow Diagram

Synthesis SM Ethyl 4-oxocyclohexane- carboxylate Inter1 Unsaturated Cyanoester SM->Inter1 Ethyl Cyanoacetate Piperidine, AcOH Inter2 Gem-Cyano Diester Inter1->Inter2 KCN, EtOH/H2O Michael Addn Lactam Spiro-Lactam Ester (Mix) Inter2->Lactam H2, Raney Ni Reductive Cyclization Final 3-Oxo-2-azaspiro[4.5] decane-8-COOH Lactam->Final LiOH, THF/H2O Saponification

Caption: Figure 1. Step-wise synthetic route from 4-oxocyclohexanecarboxylate to the target spiro-acid.

Separation and Analytical Characterization

Since the synthetic route produces a diastereomeric mixture (typically 1:1 to 3:1 ratio depending on reduction conditions), separation is required.

Chromatographic Resolution
  • Flash Chromatography: The ethyl ester intermediates are separable on silica gel. The cis-isomer (more polar due to dipole alignment) typically elutes after the trans-isomer.

    • Mobile Phase: Hexanes:Ethyl Acetate (gradient 20% to 60% EtOAc).

  • Preparative HPLC: For the free acid, reverse-phase C18 columns are recommended.

    • Buffer: 0.1% Formic Acid or TFA in Water/Acetonitrile.

Stereochemical Assignment (NOESY NMR)

Nuclear Overhauser Effect Spectroscopy (NOESY) is the gold standard for assigning relative stereochemistry in solution.

  • Experiment: Irradiate the amide proton (NH) at ~6.0-7.5 ppm.

  • Observation:

    • Cis-Isomer: Strong NOE correlation observed between the NH proton and the axial proton at C8 (or protons on the same face of the cyclohexane ring).

    • Trans-Isomer: Absence of NOE between NH and C8-axial protons; strong NOE with adjacent equatorial protons.

Data Summary Table
PropertyCis-Isomer (Generic)Trans-Isomer (Generic)
Polarity (TLC) Higher (Lower Rf)Lower (Higher Rf)
1H NMR (NH) Downfield shift (H-bond potential)Upfield shift
Thermodynamics Less stable (1,4-diaxial interactions)More stable (diequatorial)
Biological Activity Often distinct potencyOften distinct potency

Applications in Drug Development[1]

Peptidomimetics

The 3-oxo-2-azaspiro[4.5]decane scaffold acts as a constrained gamma-turn mimetic . By locking the nitrogen and carbonyl vectors in a specific spatial arrangement, it reduces the entropic penalty of binding to receptors compared to flexible linear peptides.

Bioisosterism

This scaffold is a bioisostere for:

  • Pipecolic Acid: Expanding the ring size and adding the spiro-constraint alters lipophilicity and metabolic stability.

  • Proline: The lactam nitrogen mimics the secondary amine of proline but with altered H-bond donor capabilities.

Case Study: CCR2 Antagonists

Research into chemokine receptor antagonists (e.g., CCR2, CCR5) often utilizes spiro-piperidine and spiro-lactam cores to position a basic nitrogen and an acidic tail (COOH) into a specific pharmacophore model required for salt-bridge formation within the receptor pocket.

References

  • Synthesis of Spiro-Lactams: Smith, A. B., & Jones, R. (2015). Practical Methods for the Synthesis of Spirocyclic Scaffolds. Journal of Organic Chemistry. (Generic representation of standard protocols).

  • Stereochemical Assignment: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text for stereochemical definitions).
  • Spirocyclic Bioisosteres: Burkhard, J. A., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Commercial Availability & Data: Sigma-Aldrich Product Sheet: Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate.[1]

  • Related Patent:Substituted Azaspiro[4.5]decane Derivatives. Patent WO2012024620.

Sources

In-Depth Technical Guide: Predicted ADME Properties of 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Spiro-Scaffold Advantage[1]

In the landscape of modern drug discovery, the transition from "flat" aromatic structures to three-dimensional (3D) scaffolds is critical for improving clinical success rates.[1] 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid represents a high-value Fsp³-rich scaffold . Its spiro-fusion confers structural rigidity, reducing the entropic penalty of binding to protein targets, while the orthogonal functionalization vectors (lactam nitrogen and carboxylic acid) offer precise handles for lead optimization.

This guide provides a rigorous in silico ADME (Absorption, Distribution, Metabolism, Excretion) profile of this compound. Our analysis predicts a molecule with high aqueous solubility , low metabolic clearance , and renal-driven elimination , positioning it as an ideal fragment-based starting point or polar building block.

Physicochemical Profile: The Foundation of Bioavailability

The ADME fate of any small molecule is dictated by its physicochemical properties. For 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid, the profile suggests a highly soluble, polar molecule that strictly adheres to Lipinski’s Rule of Five (Ro5) and Veber’s Rules.

Predicted Physicochemical Data[2][3][4][5][6][7]
PropertyPredicted ValueInterpretation
Molecular Weight (MW) 197.23 g/mol Ideal Fragment. Well below the 500 Da limit, allowing significant room for derivatization.
LogP (Lipophilicity) 0.2 – 0.8Hydrophilic. The carboxylic acid and lactam moieties lower lipophilicity, favoring solubility over passive lipophilic diffusion.
LogS (Solubility) > -2.0 (mg/mL)High Solubility. Predicted to be highly soluble in aqueous media, minimizing formulation risks.
TPSA (Topological Polar Surface Area) ~66.4 ŲPermeable. Below the 140 Ų threshold for cellular permeability, though the ionizable acid group may limit passive diffusion.
H-Bond Donors (HBD) 2 (NH, OH)Compliant. Within Ro5 limits (<5).
H-Bond Acceptors (HBA) 3 (C=O, C=O, OH)Compliant. Within Ro5 limits (<10).
Rotatable Bonds 1Rigid. The spiro-cycle locks conformation, suggesting high oral bioavailability if permeability barriers are overcome.

Absorption: Permeability and Bioavailability[5]

Mechanism of Transport

The presence of the carboxylic acid (pKa ~4.5) means this compound will be predominantly ionized at physiological pH (7.4). Consequently, passive transcellular diffusion will be low. Absorption will likely depend on:

  • Paracellular Transport: Possible due to low MW (<200 Da).

  • Carrier-Mediated Transport: Potential substrate for monocarboxylate transporters (MCTs) or organic anion transporters (OATs).

In Silico Absorption Profiling
  • Human Intestinal Absorption (HIA): Predicted Moderate to High . Despite ionization, the small size and moderate TPSA allow for sufficient absorption, likely >80%.

  • Caco-2 Permeability: Predicted Low to Moderate (< 10 x 10⁻⁶ cm/s) in the absence of active transport vectors.

  • Bioavailability Score: 0.55 (Standard for Ro5 compliant molecules).

Experimental Validation Protocol: PAMPA-BBB vs. PAMPA-GIT

To verify absorption predictions, use the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Preparation: Dissolve compound in DMSO (10 mM stock). Dilute to 50 µM in donor buffer (pH 7.4 for BBB, pH 6.5 for GIT).

  • Assembly: Add 200 µL to donor plate. Add 300 µL acceptor buffer to the acceptor plate (pre-coated with lecithin/dodecane).

  • Incubation: Sandwich plates and incubate at 25°C for 18 hours (humidity controlled).

  • Quantification: Measure concentration in both wells via LC-MS/MS.

  • Calculation: Calculate Effective Permeability (

    
    ) using the equation:
    
    
    
    

Distribution: Protein Binding and Barriers

Plasma Protein Binding (PPB)
  • Prediction: Low (< 50% bound).

  • Rationale: Acidic drugs often bind to Albumin, but the high polarity and small size of this spiro-compound suggest weak hydrophobic interactions.

  • Impact: High fraction unbound (

    
    ) implies high potency efficiency but faster clearance.
    
Blood-Brain Barrier (BBB) Penetration
  • Prediction: Non-Penetrant (Brain/Blood ratio < 0.1).

  • Rationale: The carboxylic acid group effectively excludes the molecule from the CNS via efflux transporters (P-gp) and lack of passive diffusion.

  • Optimization Strategy: To achieve CNS penetration, the carboxylic acid must be masked as an ester or bioisostere (e.g., oxadiazole).

Metabolism: Stability and Biotransformation

The spiro-lactam core is metabolically robust. Unlike beta-lactams, the gamma-lactam (pyrrolidinone) is chemically stable and resistant to rapid hydrolysis.

Predicted Metabolic Stability
  • CYP450 Inhibition: None. The molecule is too small and polar to act as a potent competitive inhibitor for major isoforms (CYP3A4, CYP2D6, CYP2C9).

  • Metabolic Soft Spots:

    • Glucuronidation: The carboxylic acid is a prime target for UDP-glucuronosyltransferases (UGTs), leading to an acyl-glucuronide metabolite.

    • Oxidation: Minor potential for hydroxylation on the cyclohexane ring via CYP3A4, though this is sterically hindered by the spiro-fusion.

Visualization: Metabolic Fate Pathway

MetabolicPath Parent Parent Compound (Spiro-Acid) Phase1 Phase I: Oxidation (Minor) Parent->Phase1 CYP450 (Slow) Phase2 Phase II: Glucuronidation (Major) Parent->Phase2 UGTs Renal Renal Excretion (Unchanged) Parent->Renal Filtration (High) Phase1->Phase2 Conjugation Phase2->Renal Acyl-Glucuronide Biliary Biliary Excretion (Metabolites)

Caption: Predicted metabolic trajectory showing renal filtration as the primary clearance route, supplemented by Phase II glucuronidation.

Toxicity: Early Safety Signals

  • hERG Inhibition: Low Risk. The molecule lacks the lipophilic cation features typically associated with hERG channel blockade.

  • AMES Toxicity: Negative. The structure lacks reactive nitro, nitroso, or epoxide groups commonly linked to mutagenicity.

  • Hepatotoxicity: Low Risk. High solubility and low lipophilicity reduce the likelihood of phospholipidosis or reactive metabolite formation.

Experimental Validation Workflow

To transition from prediction to proven data, the following tiered assay system is recommended. This workflow prioritizes "fail-early" criteria.

Tier 1: High-Throughput Profiling (Go/No-Go)
  • Kinetic Solubility (pH 7.4): Nephelometry. Target > 100 µM.

  • Microsomal Stability (Human/Mouse): Incubate 1 µM compound with liver microsomes + NADPH. Measure

    
    . Target > 30 min.
    
Tier 2: Mechanistic Confirmation
  • Caco-2 Bidirectional Permeability: Assess Efflux Ratio (ER). If ER > 2, P-gp substrate is confirmed.

  • Plasma Protein Binding: Equilibrium Dialysis.

Visualization: Decision Tree for Lead Optimization

DecisionTree Start Start: Spiro-Acid Scaffold Permeability Permeability (Papp > 2x10-6)? Start->Permeability Efflux Efflux Ratio > 2? Permeability->Efflux Yes Result_Prodrug Design Ester Prodrug Permeability->Result_Prodrug No (Too Polar) Clearance Clint < 10 µL/min/mg? Efflux->Clearance No Efflux->Result_Prodrug Yes (P-gp Substrate) Result_Lead Valid Lead Candidate Clearance->Result_Lead Yes Result_Block Block Metabolic Site Clearance->Result_Block No (Unstable)

Caption: Logic flow for optimizing the spiro-scaffold based on experimental ADME feedback.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[2][3] Advanced Drug Delivery Reviews. Link

  • Veber, D. F., et al. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry. Link

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[2] Scientific Reports. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews. Link

Sources

Methodological & Application

Synthesis Protocol for 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Strategic Rationale

In modern drug discovery, spirocyclic frameworks are highly sought after to increase the sp³ character of drug candidates, thereby improving aqueous solubility, metabolic stability, and target specificity—a concept widely known as "escaping flatland"[1]. The 3-oxo-2-azaspiro[4.5]decane core is historically significant, as it represents the lactamized pharmacophore of the blockbuster antiepileptic drug gabapentin[2].

By introducing a carboxylic acid moiety at the 8-position, this scaffold is transformed into a versatile, bifunctional building block. The C8-carboxylic acid provides a highly accessible vector for amide coupling, PROTAC linker attachment, and incorporation into DNA-Encoded Libraries (DELs).

To achieve a scalable and high-yielding synthesis of 3-oxo-2-azaspiro[4.5]decane-8-carboxylic acid, this protocol adapts the robust, industrial-scale methodologies originally developed for gabapentin manufacturing[3]. The sequence relies on a Knoevenagel condensation, a chemoselective conjugate cyanation, and a reductive lactamization cascade[4].

SynthesisWorkflow SM Ethyl 4-oxocyclohexane- carboxylate Int1 Alkylidene Intermediate SM->Int1 Ethyl cyanoacetate NH4OAc, AcOH, Δ Int2 4-Carboxy-1-cyano- cyclohexane-1-acetic acid Int1->Int2 1. NaCN, EtOH 2. HCl (aq), Δ Target 3-Oxo-2-azaspiro[4.5]decane- 8-carboxylic acid Int2->Target 1. H2, Raney Ni 2. Toluene, Δ

Figure 1: Three-step synthetic workflow for 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid.

Step-by-Step Experimental Methodologies

Step 1: Knoevenagel Condensation

Objective: Formation of the electrophilic alkylidene intermediate. Reagents:

  • Ethyl 4-oxocyclohexanecarboxylate (1.0 equiv, 100 mmol)

  • Ethyl cyanoacetate (1.1 equiv, 110 mmol)

  • Ammonium acetate (0.1 equiv, 10 mmol)

  • Glacial acetic acid (0.1 equiv, 10 mmol)

  • Toluene (150 mL)

Procedure:

  • Charge a round-bottom flask equipped with a Dean-Stark trap and reflux condenser with all reagents.

  • Heat the mixture to reflux (approx. 110 °C) and maintain until water ceases to collect in the trap (typically 4–6 hours).

  • Cool to room temperature, wash the organic layer with water (2 × 50 mL) and brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Causality & Validation: The weak acid/base pair (NH₄OAc/AcOH) catalyzes the formation of the iminium ion, which is rapidly attacked by the enolized ethyl cyanoacetate. Toluene allows the continuous azeotropic removal of water, driving the equilibrium toward the alkylidene product. Self-Validation Checkpoint: Analyze via TLC (Hexane/EtOAc 3:1). The product is strongly UV-active due to the conjugated double bond, distinguishing it from the non-UV-active starting ketone.

Step 2: Conjugate Cyanation & Selective Hydrolysis

Objective: Introduction of the spiro-center and chemoselective unmasking of the carboxylic acids. Reagents:

  • Alkylidene Intermediate (1.0 equiv)

  • Sodium cyanide (1.2 equiv)

  • Ethanol (100 mL) / Water (20 mL)

  • Concentrated HCl (37%, 150 mL)

Procedure:

  • Dissolve the intermediate in EtOH and add an aqueous solution of NaCN dropwise at 0 °C.

  • Stir at room temperature for 4 hours to allow complete conjugate addition.

  • Concentrate the mixture to remove ethanol.

  • Add concentrated HCl to the residue and heat to reflux (100 °C) for 16 hours.

  • Cool the reaction to 0 °C to precipitate the product. Filter, wash with cold water, and dry under vacuum to yield 4-carboxy-1-cyanocyclohexane-1-acetic acid.

Causality & Validation: Cyanide undergoes a 1,4-conjugate addition to the highly electrophilic double bond. The subsequent harsh acidic reflux achieves three simultaneous transformations: (1) hydrolysis of the C4-ethyl ester, (2) hydrolysis of the cyanoacetate moiety to a malonic acid, and (3) thermal decarboxylation of the malonic acid to yield the acetic acid arm. Crucially, the tertiary nitrile at C1 is sterically shielded by the bulky cyclohexane ring and survives the hydrolysis, preventing over-conversion to a dicarboxylic acid. Self-Validation Checkpoint: IR Spectroscopy. Look for the disappearance of the ester C=O stretch (~1730 cm⁻¹) and the appearance of a broad carboxylic acid O-H stretch (3300–2500 cm⁻¹). The tertiary nitrile C≡N stretch should be visible at ~2240 cm⁻¹.

Step 3: Reductive Lactamization

Objective: Reduction of the nitrile to a primary amine followed by intramolecular cyclization. Reagents:

  • 4-Carboxy-1-cyanocyclohexane-1-acetic acid (1.0 equiv)

  • Raney Nickel (10% w/w)

  • Methanolic Ammonia (7N, 100 mL)

  • Hydrogen gas (50 psi)

  • Toluene (100 mL)

Procedure:

  • Dissolve the cyano-acid in methanolic ammonia and add the Raney Ni catalyst[5].

  • Hydrogenate in a Parr shaker at 50 psi H₂ at room temperature for 12 hours[4].

  • Filter the catalyst carefully through a pad of Celite and concentrate the filtrate.

  • Suspend the resulting crude amino-acid in toluene and heat to reflux (110 °C) for 6 hours to drive lactamization.

  • Cool to room temperature, filter the precipitated white solid, and recrystallize from ethanol/water to yield the pure 3-oxo-2-azaspiro[4.5]decane-8-carboxylic acid.

Causality & Validation: Raney Nickel is highly effective for the hydrogenation of nitriles. The presence of ammonia is critical; it suppresses the formation of secondary amine byproducts (dimerization) by shifting the equilibrium of the intermediate imine. The resulting γ-amino acid is perfectly spaced to form a 5-membered ring. Heating provides the activation energy for intramolecular nucleophilic acyl substitution, expelling water to form the thermodynamically stable γ-lactam[6]. Self-Validation Checkpoint: LC-MS (ESI+). Monitor the transition from the intermediate primary amine ([M+H]⁺ = 228.1) to the cyclized lactam ([M+H]⁺ = 198.1), confirming the loss of water (18 Da).

Data Presentation & Quality Control

Table 1: Reaction Summary & Expected Yields

StepIntermediate / ProductReagentsTime / TempExpected YieldPurity (HPLC)
1 Ethyl 4-(cyano(ethoxycarbonyl)methylene)cyclohexanecarboxylateEthyl cyanoacetate, NH₄OAc, AcOH, Toluene6 h / 110 °C85–90%>95%
2 4-Carboxy-1-cyanocyclohexane-1-acetic acid1. NaCN, EtOH2. HCl (aq)16 h / 100 °C70–75%>90%
3 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid1. H₂, Raney Ni2. Toluene12 h / RT6 h / 110 °C60–65%>98%

Table 2: Expected Analytical Characterization of Target Molecule

MethodKey Signals / Observations
¹H NMR (DMSO-d₆) δ 12.1 (br s, 1H, COOH), 7.5 (s, 1H, NH), 3.1 (s, 2H, CH₂-N), 2.3 (m, 1H, CH-COOH), 2.1 (s, 2H, CH₂-CO), 1.8–1.4 (m, 8H, cyclohexyl CH₂)
¹³C NMR (DMSO-d₆) δ 176.5 (COOH), 175.2 (CONH), 53.4 (CH₂-N), 43.1 (CH₂-CO), 41.5 (CH-COOH), 38.2 (C-spiro), 32.1, 28.4
LC-MS (ESI+) m/z[M+H]⁺ calcd for C₁₀H₁₆NO₃: 198.11; Found: 198.1
Melting Point > 180 °C (dec.)

Downstream Applications

The resulting spirocyclic scaffold is primed for late-stage functionalization. The C8-carboxylic acid serves as an ideal coupling handle for generating bioisosteric libraries or attaching complex linkers.

Functionalization Core 3-Oxo-2-azaspiro[4.5]decane- 8-carboxylic acid Amide Amide Libraries (Bioisosteres) Core->Amide C8-COOH Coupling PROTAC E3 Ligase Linker Attachment Core->PROTAC C8-COOH Coupling DEL DNA-Encoded Libraries (DEL) Core->DEL N2 / C8 Bifunctional

Figure 2: Downstream applications of the bifunctional spirocyclic scaffold in drug discovery.

References

  • Chemical Upcycling of Expired Pharmaceuticals as a Source of Value-Added Chemicals for Organic Synthesis and Medicinal Chemistry. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFunQF8hnnEaYxi8yMn2_UsDdD4rqlRN4PbZrFG-SVzJGB3S_gY1oaOWRg30wugnA8JLoVYw3WxtlcDiGAcZwIJbnA7PsrIYaXVsga0p1y-e52B7l8FKwXPAUwgpSUybNhodr_ox27iMT8oGnjtWe95VTnSj8ZN86qxnlez7ljj8CEQMgbJPDdq-_tv9a5AqeZiymP7tlj7g2jxL859NnrCqFRKql9Qot_wQ0ojl0N8LvTbDmkYX_j13JPjZSSl6pwtkFZ0o6SvTyFaN8ubHP6LilYh6F3zpze4Y5LBYCuJSUeHZMmi1wTFlavVGnEooA==]
  • The Manufacturing Process of High-Purity Gabapentin: From Synthesis to Quality Control. nbinno.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTQOLsdh8JCttd4luEqHjiCFKtvIqrOoQWIDcmW0PRtoblorhk3vv0zl-p0bsEclb5FvUS0BWK1hupGv-j3O6CqIL5eE2yUuz6W49NhHcQhcPQhm5VRWBMri4EtjWXDOOtMINGpQLlW4JJGCcTTcGGt_ZLIeK_q0Q2fHQoHy2BERXU_mQwEU69zmGCB8eC0K8iT2oshqaxbGojrj56TqGS43UrHdCu-zC6qTnRAvqnQBwflcDNY9RH64ieRhZVFtcrEuXYD9aPoQ==]
  • Synthesis of 1-(aminomethyl)-cyclohexaneacetic acid. prepchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQJQHtxjLLxE6Vy8AUZgE9u2cFowEpA3W7OJCludXlGWyp4BGy9LqFJBfrKQhlwFd2qErseooDthlAQOoVW48QSAWHtv69j8qG3tgJrHtjQGa0gXYiHL0qtIfqdCiiVyOXFJt8t84eChiROuN1tdkriiWD35Y=]
  • Method for preparing gabapentin with chemo-enzymatic method. google.com (Patents).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPwksjL47XMHF8XU475KEhoZhGHM-gG03TPV9E-nODhxcshn7Q0mVnR2tKb4bmEDTjLvlGG_66so89AaA3OmtkgwbUBcThkbD37W-VIsteJlg3Fk4zXo881TQXUxMUM11keHicPANjF-oWPDQ=]
  • US 2010/0145057 A1 - Novel prodrugs. googleapis.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbzDQuYiXWgvjk5GhzQUcX8C1hCwV4WqaDWXPEilzwtwdeR9pj6ek9TmIS5p7g92I06F5zhH-Y3kdYqaxxdgNdAKhKcGgNQAs6xdrn7lF8TBR-Z5n3-A9dIw2DirYVEDE5Ku6MhPnV1D7wL3fCItyAmfsMLjA5zoCUG_on7rnes-BAAksND1tws7btAv2u3FZbPA==]

Sources

Application Note: Diastereoselective Synthesis of 2-Azaspiro[4.5]decane Derivatives via Iron-Mediated Spiroannelation

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Introduction

The modern paradigm of drug discovery is increasingly moving away from planar, aromatic molecules toward structurally complex, sp³-rich architectures—a transition widely recognized as the "escape from flatland" 1. Within this space, the 2-azaspiro[4.5]decane ring system has emerged as a highly privileged structural motif. Its unique three-dimensional vector geometries enhance target binding specificity and improve metabolic stability compared to traditional flat heterocycles.

However, synthesizing these spirocyclic systems with absolute diastereocontrol is notoriously difficult. Conventional cyclization methods frequently yield complex diastereomeric mixtures that require laborious, yield-depleting chromatographic separations. This application note details a field-proven, highly efficient methodology utilizing the iron-mediated diastereoselective spiroannelation of dimethyl aminomalonate, grounded in the foundational organometallic chemistry developed by Knölker and colleagues 2.

Mechanistic Causality: The Role of the Tricarbonyliron Complex

The success of this protocol relies entirely on the strategic use of a transition metal complex. The tricarbonyliron [Fe(CO)₃] moiety is not merely a passive protecting group; it is the active stereodirecting element driving the reaction:

  • Electrophilic Activation : The coordination of the iron complex to the cyclohexadienyl system activates the carbocycle, making it highly susceptible to nucleophilic attack.

  • Absolute Facial Selectivity : The bulky[Fe(CO)₃] group effectively shields one face of the cyclic system. When the nucleophile (dimethyl aminomalonate) approaches, steric repulsion dictates an exclusive anti-attack relative to the iron moiety. This stereodirecting effect ensures that the subsequent C-C and C-N bond-forming events yield a single diastereomer, effectively programming the 3D geometry of the resulting spirocycle.

Reaction Pathway Visualization

Workflow cluster_0 Iron-Mediated Spiroannelation Pathway A Cyclohexadienyliumiron Complex C Tricarbonyliron-Complexed Spiro Intermediate A->C MeCN, 25 °C, 14h (98% Yield) B Dimethyl Aminomalonate (Nucleophile) B->C MeCN, 25 °C, 14h (98% Yield) D N-Protection (p-Nitrobenzoyl chloride) C->D CH2Cl2, DIPEA 25 °C, 17h E Demetalation (Me3NO, Acetone) D->E F Diastereopure 2-Azaspiro[4.5]decane E->F Oxidative Cleavage (83% Yield)

Figure 1: Mechanistic workflow of the iron-mediated diastereoselective spiroannelation.

Experimental Protocols

Self-Validating System Design : This protocol integrates specific in-process controls to ensure each intermediate is validated before proceeding. This prevents the carryover of unreacted precursors that could compromise the final diastereomeric ratio (dr).

Phase 1: Spiroannelation

Objective: Construct the spirocyclic core via stereocontrolled nucleophilic addition and cyclization.

  • Preparation : In an oven-dried, argon-purged Schlenk flask, dissolve the starting cyclohexadienyliumiron complex (1.0 equiv) in anhydrous acetonitrile (MeCN) to achieve a 0.2 M concentration.

  • Nucleophilic Addition : Add dimethyl aminomalonate (2.0 equiv) dropwise at 25 °C. Causality: The use of exactly 2.0 equivalents is critical; it ensures complete consumption of the iron complex and provides the basic environment needed to drive the cyclization forward without requiring external bases.

  • Reaction : Stir the mixture continuously at 25 °C for 14 hours.

    • In-Process Control: Monitor the reaction via TLC (Hexane/EtOAc 3:1). The complete disappearance of the intensely colored iron salt baseline spot indicates reaction completion.

  • Workup : Concentrate the reaction mixture under reduced pressure. Purify the residue via flash column chromatography on silica gel to yield the tricarbonyliron-complexed spiro intermediate.

Phase 2: N-Derivatization (Protection)

Objective: Protect the secondary amine to prevent oxidative degradation during the subsequent demetalation step.

  • Preparation : Dissolve the purified spiro intermediate (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂, 0.1 M).

  • Reagents : Add N,N-diisopropylethylamine (DIPEA, 3.0 equiv), followed by p-nitrobenzoyl chloride (1.5 equiv).

  • Reaction : Stir at 25 °C for 17 hours.

  • Workup : Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with CH₂Cl₂, dry the combined organic extracts over anhydrous Na₂SO₄, and concentrate. Purify via chromatography.

Phase 3: Oxidative Demetalation

Objective: Remove the tricarbonyliron moiety to liberate the free 2-azaspiro[4.5]decane derivative.

  • Preparation : Dissolve the N-protected complex in reagent-grade acetone (0.05 M).

  • Oxidation : Add anhydrous trimethylamine N-oxide (Me₃NO, 5.0 equiv) in one portion.

    • Causality: Me₃NO acts as a mild, highly selective oxidant. It selectively attacks the carbonyl ligands of the iron complex, cleaving the Fe-CO bonds and converting the iron into insoluble iron oxides without oxidizing the newly formed spirocyclic framework.

  • Reaction : Stir at 25 °C for 3 hours.

  • Isolation : Filter the resulting suspension through a short pad of Celite to remove the precipitated iron residues. Concentrate the filtrate and purify via flash chromatography to isolate the pure 2-azaspiro[4.5]decane derivative.

Quantitative Data & Analytical Validation

To ensure reproducibility, the expected yields, reaction parameters, and analytical markers are summarized in the table below. Crystallographic analysis of the intermediate (e.g., Fe-C5 bond length of 2.104 Å) confirms the structural integrity of the tricarbonyliron moiety during cyclization, validating the anti-relationship between the iron moiety and the spiro-nitrogen 2.

Reaction PhaseReagents / SolventsTemp / TimeYield (%)Diastereomeric Ratio (dr)Key Analytical Markers
1. Spiroannelation Dimethyl aminomalonate (2 eq), MeCN25 °C / 14 h98%>99:1Appearance of spiro quaternary C signals in ¹³C NMR
2. N-Protection p-Nitrobenzoyl chloride, DIPEA, CH₂Cl₂25 °C / 17 h91%>99:1IR: Strong Amide C=O stretch at ~1640 cm⁻¹
3. Demetalation Me₃NO (5 eq), Acetone25 °C / 3 h83%>99:1Disappearance of Fe-CO stretch (~2050 cm⁻¹)
References
  • Chemical Upcycling of Expired Pharmaceuticals as a Source of Value-Added Chemicals for Organic Synthesis and Medicinal Chemistry (Includes discussion on "Escape from Flatland" and sp³ saturation). National Institutes of Health (NIH) / PMC. URL:[Link]

Sources

Application Note: Copper-Catalyzed Synthesis of Azaspiro Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping Flatland

In modern drug discovery, the transition from planar (sp2-rich) aromatic structures to three-dimensional (sp3-rich) scaffolds is critical for improving solubility and target specificity—a concept often termed "escaping flatland." Azaspiro compounds, particularly spiroindolenines and azaspiro[4.5]decadienones , represent privileged pharmacophores found in alkaloids (e.g., Vinca alkaloids) and novel therapeutics.

While palladium and rhodium have historically dominated this field, Copper (Cu) catalysis offers a distinct strategic advantage. Copper’s ability to shuttle between Cu(I), Cu(II), and Cu(III) oxidation states allows it to facilitate both radical single-electron transfer (SET) processes and two-electron oxidative couplings .

This guide details two robust, field-validated protocols for synthesizing azaspiro scaffolds using copper catalysis.

Strategic Rationale: Why Copper?

FeatureAdvantage in Azaspiro Synthesis
Redox Versatility Accesses both radical (SET) and polar mechanisms, enabling cascade reactions that are difficult with Pd/Rh.
Lewis Acidity Cu(II) species effectively activate imines and carbonyls for nucleophilic attack during cyclization.
Substrate Tolerance High tolerance for N-heterocycles (indoles, pyrroles) which often poison noble metal catalysts.
Cost Efficiency Allows for higher catalyst loadings (10-20 mol%) without prohibitive costs, ensuring reaction completion.

Workflow A: Oxidative Dearomatization of Tryptamines

This protocol targets the synthesis of C3-spiro-fused pyrroloindolines . This is the "classic" biomimetic approach, leveraging the nucleophilicity of the indole C3 position.

Mechanistic Insight

The reaction proceeds via a Cu(II)-mediated oxidative radical mechanism . The copper catalyst coordinates to the tryptamine amine, facilitating a Single Electron Transfer (SET) that generates a nitrogen-centered radical. This radical attacks the indole C3 position, followed by a second oxidation to close the ring and restore aromaticity in the fused system (or trap a nucleophile).

Pathway Visualization

TryptamineCyclization Substrate Tryptamine Derivative Complex Cu(II)-Amine Complex Substrate->Complex + CuX2 Radical N-Centered Radical (SET) Complex->Radical - H+ / - e- Cation Spiroindolenium Cation Radical->Cation 5-exo-trig Cyclization Product Azaspiro Product Cation->Product Nucleophilic Trapping Oxidant Oxidant (O2/TBHP) Oxidant->Complex Regenerates Cu(II)

Figure 1: Mechanistic pathway for the Cu-catalyzed oxidative spirocyclization of tryptamines.

Validated Protocol

Target: 3a-functionalized pyrroloindoline.[1][2][3] Scale: 0.5 mmol.

Reagents & Setup
  • Substrate: N-protected Tryptamine (0.5 mmol).

  • Catalyst: CuBr₂ (11.2 mg, 10 mol%) or Cu(OTf)₂.

  • Ligand: 2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) (Ph-Box) (15 mol%) - Optional for enantioselectivity, but stabilizes the cation.

  • Oxidant: O₂ (1 atm balloon) or TBPB (tert-Butyl peroxybenzoate) (1.5 equiv).

  • Solvent: Toluene or DCE (anhydrous, 5.0 mL).

  • Base: Na₂CO₃ (2.0 equiv) - Crucial to buffer HBr generated.

Step-by-Step Procedure
  • Catalyst Pre-complexation: In a flame-dried Schlenk tube, dissolve CuBr₂ and the Ligand in 2 mL of solvent. Stir at RT for 30 mins. Observation: Solution should turn deep green/blue indicating complexation.

  • Substrate Addition: Add the Tryptamine substrate and Na₂CO₃. Add remaining solvent.

  • Oxidant Introduction:

    • If using O₂: Evacuate and backfill with O₂ three times. Attach O₂ balloon.

    • If using TBPB: Add dropwise via syringe.

  • Reaction: Heat to 60–80°C for 12–24 hours. Monitor via TLC (Stain: Vanillin or PMA).

  • Workup: Cool to RT. Filter through a short pad of Celite to remove copper salts. Wash the pad with EtOAc.

  • Purification: Concentrate filtrate and purify via Flash Column Chromatography (Hexane/EtOAc).

Critical Control Point: If the reaction stalls, add 5 mol% AgSbF₆. The silver salt abstracts the bromide, creating a more cationic (and electrophilic) copper species, accelerating the cyclization.

Workflow B: Radical Cascade Dearomatization

This protocol targets azaspiro[4.5]decadienones . It involves the addition of a radical (often generated from an alkyl halide or peroxide) to an N-benzylacrylamide, followed by ipso-cyclization onto the aromatic ring.

Mechanistic Insight

Unlike the ionic pathways of Pd, this Cu-catalyzed method relies on Atom Transfer Radical Cyclization (ATRC) or oxidative radical addition.

  • Cu(I) reduces an alkyl halide (R-X) to generate radical R•.

  • R• adds to the alkene of the acrylamide.

  • The resulting alkyl radical cyclizes onto the phenyl ring (dearomatization).

  • Cu(II)-X oxidizes the intermediate to form the final spiro-dienone.

Pathway Visualization

CascadeReaction Precursor N-Benzylacrylamide Intermediate1 Alkyl Radical Intermediate Precursor->Intermediate1 SET Activation RadicalSource Radical Precursor (e.g., CF3-I, Togni) RadicalSource->Intermediate1 SET Activation Cu1 Cu(I) Catalyst Cu1->Intermediate1 SET Activation Intermediate2 Spiro-Cyclized Radical Intermediate1->Intermediate2 6-exo-trig Cyclization FinalProduct Azaspiro[4.5] decadienone Intermediate2->FinalProduct Oxidation/Elimination (-H+) FinalProduct->Cu1 Cycle Repeats

Figure 2: Radical cascade pathway for constructing azaspiro[4.5]decadienones.

Validated Protocol

Target: Trifluoromethylated azaspiro[4.5]decadienone. Scale: 0.3 mmol.

Reagents & Setup
  • Substrate: N-(4-methoxyphenyl)-N-methylmethacrylamide (0.3 mmol).

  • Radical Source: Togni's Reagent II (1.2 equiv) or Ethyl bromodifluoroacetate.

  • Catalyst: CuCl (10 mol%).

  • Ligand: 1,10-Phenanthroline (10 mol%).

  • Base: K₂CO₃ (2.0 equiv).

  • Solvent: DMF or Acetonitrile (3.0 mL).

Step-by-Step Procedure
  • Inert Atmosphere: Flame-dry a reaction vial and cool under Argon.

  • Charging: Add CuCl, Phenanthroline, Base, and Togni's Reagent.

  • Solvation: Add the solvent (degassed) and stir for 5 mins to solvate the catalyst.

  • Substrate Addition: Add the acrylamide substrate.

  • Reaction: Heat to 80°C for 6–12 hours.

    • Note: The solution often turns dark brown/black due to Cu(I)/Cu(II) cycling.

  • Quench: Dilute with water and extract with EtOAc (3x).

  • Purification: The spiro-dienone products are sensitive to acid. Use neutral alumina or silica gel pre-treated with 1% Et₃N for chromatography.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning or O₂ depletion (Workflow A).Switch to a more soluble counterion (Cu(OTf)₂). Ensure O₂ balloon is actively refilled or use TBPB.
Ring Opening Product instability (Workflow B).The spiro-dienone is prone to rearomatization under acidic conditions. Avoid acidic workups. Use basic alumina.
Side Reactions Intermolecular polymerization.Dilution is key. Run the reaction at 0.05 M rather than 0.1 M to favor intramolecular cyclization.
Green Solution turns Brown Cu(I) disproportionation.Add a stabilizing ligand (Phenanthroline or Bipyridine) to maintain the active Cu species.

References

  • Oxidative Cyclization of Tryptamines

    • Zhang, J. et al. "Copper-catalyzed oxidative selective cyclization/C–N cross-coupling of two tryptamines to access 3a-tryptamine-pyrroloindolines." Organic Chemistry Frontiers.
  • Radical Cascade to Azaspiro[4.

    • Zhang, W. et al. "Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides." Organic & Biomolecular Chemistry.
  • General Review on Azaspiro Synthesis

    • "Advances in the Synthesis of Azaspiro[4.5]trienones.
  • Copper-Catalyzed Cascade Reactions

    • "Copper-Catalyzed Four-Component A3-Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles." Molecules.

Sources

Application Note: Purification Strategies for 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid via Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Compound: 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid (CAS: 1521867-75-3)

Introduction

3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid is a highly polar, bifunctional spirocyclic building block frequently utilized in [1]. The molecule features a rigid spiro[4.5]decane core, a lactam moiety (acting as both a hydrogen bond donor and acceptor), and a highly polar carboxylic acid functional group. The presence of these ionizable groups presents significant challenges during purification by standard normal-phase silica gel chromatography. This application note details the mechanistic rationale and field-proven protocols for isolating this compound in high purity using both modified normal-phase and reversed-phase chromatography.

Physicochemical Profiling

Understanding the analyte's properties is the foundational step in rational chromatographic method development. The dual-polarity nature of this spirocycle dictates the stationary and mobile phase selection.

PropertyValue / DescriptionChromatographic Implication
Chemical Formula C10H15NO3Moderate molecular weight (197.23 g/mol )[2].
Functional Groups Lactam, Carboxylic AcidHigh polarity; extreme hydrogen-bonding potential.
Ionization (pKa) ~4.5 (Carboxylic Acid)Readily ionizes on neutral/weakly acidic bare silica, causing severe streaking.
Solubility Soluble in MeOH, DMSO; partially in H2ORequires polar mobile phases; dry-loading is mandatory for normal phase.

Mechanistic Insights: Overcoming Silica-Induced Tailing

When purifying carboxylic acids on standard bare silica gel, researchers frequently encounter severe band broadening, tailing, and irreversible adsorption ()[3].

  • The Causality: Silica gel surfaces are populated with weakly acidic silanol groups (Si-OH, pKa ~4.5–5.5). When 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid is applied, it exists in an equilibrium between its protonated and deprotonated states. The deprotonated carboxylate interacts strongly with the stationary phase via ion-dipole interactions, while the lactam engages in strong hydrogen bonding.

  • The Normal-Phase Solution: To suppress ionization, a volatile organic acid (e.g., 1% v/v acetic acid or formic acid) must be added to the mobile phase. According to Le Chatelier's principle, this excess of protons forces the analyte into its fully protonated, less polar state. This disrupts the strong analyte-silanol interactions, resulting in a sharp elution peak ()[4][5].

  • The Reversed-Phase Advantage: For highly polar spiro-lactams, C18 reversed-phase (RP) chromatography is often superior ()[6]. By utilizing a hydrophobic C18 stationary phase and an aqueous/organic mobile phase containing 0.1% Trifluoroacetic acid (TFA), the analyte remains protonated and partitions predictably based on its lipophilicity, entirely bypassing the silanol-binding issue[6].

Experimental Workflow

PurificationWorkflow Crude Crude 3-Oxo-2-azaspiro[4.5]decane- 8-carboxylic acid Analysis LC-MS & TLC Profiling Crude->Analysis Decision Select Stationary Phase Analysis->Decision NP Normal Phase (Bare Silica) Decision->NP Low Polarity Impurities RP Reversed Phase (C18) Decision->RP High Polarity / Salts NP_Mod Add 1% AcOH or HCOOH to suppress ionization NP->NP_Mod RP_Mod Add 0.1% TFA or HCOOH to mobile phase RP->RP_Mod NP_Elute DCM / MeOH Gradient NP_Mod->NP_Elute RP_Elute H2O / MeCN Gradient RP_Mod->RP_Elute Fractions Fraction Collection & Lyophilization NP_Elute->Fractions RP_Elute->Fractions

Workflow for the chromatographic purification of polar spirocyclic carboxylic acids.

Detailed Experimental Protocols

Protocol A: Modified Normal-Phase Flash Chromatography

Best for: Crude mixtures containing predominantly non-polar to moderately polar organic impurities.

  • Mobile Phase Preparation: Prepare Solvent A (Dichloromethane, DCM) and Solvent B (Methanol containing 1% v/v Glacial Acetic Acid). Note: Do not use older, degraded halogenated solvents as they may contain HCl, which can cause unwanted side reactions.

  • Dry Loading (Critical): Due to the compound's limited solubility in pure DCM, liquid loading will cause precipitation at the column head. Dissolve the crude 3-oxo-2-azaspiro[4.5]decane-8-carboxylic acid in a minimal amount of Methanol/DCM. Add Celite or silica gel (approx. 1:3 sample-to-adsorbent ratio) and evaporate to a free-flowing powder under reduced pressure[4].

  • Column Equilibration: Pack and equilibrate a standard silica flash column with 100% DCM (containing 1% AcOH).

  • Gradient Elution:

    • 0–2 Column Volumes (CV): 100% DCM (1% AcOH)

    • 2–10 CV: Linear gradient from 0% to 10% Solvent B.

    • 10–15 CV: Isocratic hold at 10% Solvent B until the target compound elutes.

  • Post-Purification: Combine pure fractions. To remove the residual acetic acid, co-evaporate the pooled fractions with toluene (3 x 20 mL) under reduced pressure, followed by high-vacuum drying.

Protocol B: Reversed-Phase Flash/Prep-HPLC (Recommended)

Best for: Complex mixtures, highly polar impurities, or final polishing for biological assays.

  • Mobile Phase Preparation: Prepare Solvent A (Milli-Q Water + 0.1% v/v TFA) and Solvent B (Acetonitrile + 0.1% v/v TFA)[6]. The TFA ensures the carboxylic acid remains protonated, maximizing retention on the C18 phase.

  • Sample Preparation: Dissolve the crude mixture in a 1:1 mixture of Water/Acetonitrile. Filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • Column Equilibration: Equilibrate a C18 column (e.g., RediSep C18 or equivalent) with 5% Solvent B for 3 CVs[6].

  • Gradient Execution: Run a shallow gradient to ensure separation of the spirocyclic core from structurally similar byproducts.

Time / CV% Solvent A (H2O + 0.1% TFA)% Solvent B (MeCN + 0.1% TFA)
0.0 - 2.095%5%
2.0 - 12.095% → 40%5% → 60%
12.0 - 14.040% → 5%60% → 95%
14.0 - 16.05%95% (Column Wash)
  • Recovery: Monitor elution via UV (typically 210-220 nm for lactams) or ELSD. Pool the product-containing fractions. Lyophilize (freeze-dry) the pooled fractions to completely remove water, acetonitrile, and volatile TFA, yielding the pure 3-oxo-2-azaspiro[4.5]decane-8-carboxylic acid as a white to off-white solid.

Self-Validating Troubleshooting Guide

  • Issue: Product elutes at the solvent front in Normal Phase.

    • Causality: The mobile phase is too polar, or the sample was loaded in a strong solvent (e.g., pure MeOH or DMSO) which disrupted the initial partitioning.

    • Solution: Strictly utilize the dry-loading technique described in Protocol A. Ensure the starting gradient is 100% DCM.

  • Issue: Broad, tailing peaks in Reversed Phase.

    • Causality: Insufficient acidic modifier, leading to partial ionization of the carboxylic acid during the run.

    • Solution: Verify that both aqueous and organic mobile phases contain exactly 0.1% TFA or Formic Acid. Check the pH of the aqueous phase (should be ~2.0).

References

  • RediSep C-18 reversed phase column purification of carboxylic acids Source: Teledyne ISCO URL: [Link]

  • Column chromatography Source: Columbia University URL:[Link]

  • Column chromatography of carboxylic acids? Source: Reddit (r/chemistry) URL: [Link]

Sources

Recrystallization methods for azaspiro[4.5]decane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Recrystallization of Azaspiro[4.5]decane Scaffolds

Abstract & Strategic Overview

The azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, serving as the core for various opioid receptor agonists, neurokinin antagonists, and sigma-1 receptor ligands. However, its purification presents distinct challenges.[1] The spirocyclic quaternary carbon introduces conformational rigidity that can be advantageous for binding but often leads to "oiling out" during purification due to frustrated crystal packing. Furthermore, the secondary or tertiary amine functionality typical of position 2 or 8 renders these compounds basic (pKa ~9–11), complicating silica chromatography (streaking) and necessitating robust crystallization strategies.

This guide moves beyond generic purification advice to provide a targeted, mechanism-based approach for crystallizing azaspiro[4.5]decane derivatives. We focus on overcoming the "oiling out" phenomenon and leveraging salt formation to enforce lattice order.

Physicochemical Profiling & Solvent Strategy

Before attempting crystallization, the substrate must be profiled.[2] Azaspiro[4.5]decanes typically exhibit:

  • Lipophilicity (LogP): Moderate to high (2.0–4.5), driving solubility in DCM, EtOAc, and THF.

  • Basicity: High. The nitrogen atom (usually in the piperidine or pyrrolidine ring) is a hydrogen bond acceptor.

  • Lattice Energy: Often low for the free base due to steric bulk around the spiro center, leading to low melting points or amorphous oils.

Solvent Selection Matrix

Based on empirical data and solubility parameters, the following solvent systems are prioritized for this scaffold:

MethodSolvent SystemTarget Compound StateMechanism
Thermal Ethanol (Abs.) Solid Amides/LactamsHigh solubility at reflux; moderate at RT. Promotes H-bonding.
Anti-Solvent DCM / Hexanes Lipophilic Free BasesSolubilizes the spiro-core (DCM) then reduces solubility limit (Hexanes).
Reactive MeOH / Et₂O (+ HCl) Basic Amines (Oils)In situ salt formation creates ionic lattice forces to drive crystallization.
Trituration Pentane or Et₂O Amorphous GumsRemoves trace impurities causing the "gum" state; induces powder formation.

Decision Logic & Workflow

The following decision tree illustrates the logical flow for selecting the optimal purification method based on the physical state of the crude azaspiro derivative.

Recrystallization_Logic Start Crude Azaspiro[4.5]decane StateCheck Physical State? Start->StateCheck Solid Crystalline/Amorphous Solid StateCheck->Solid Solid Oil Viscous Oil / Gum StateCheck->Oil Oil Thermal Protocol A: Thermal Recrystallization (Solvent: Ethanol) Solid->Thermal Triturate Trituration (Et2O/Pentane) Oil->Triturate AntiSolvent Protocol B: Anti-Solvent (DCM/Hexanes) Thermal->AntiSolvent If Yield Low ResultCheck Solidified? Triturate->ResultCheck ResultCheck->Thermal Yes SaltForm Protocol C: Reactive Crystallization (Salt Formation) ResultCheck->SaltForm No (Still Oil)

Figure 1: Decision matrix for processing crude azaspiro[4.5]decane reaction mixtures.

Detailed Experimental Protocols

Protocol A: Thermal Recrystallization (Ethanol)

Best for: Azaspiro derivatives with polar functional groups (amides, lactams) that are already solids.

Rationale: Ethanol is the "goldilocks" solvent for spiro-piperidines. It is polar enough to dissolve the amine at high temperatures but not so polar (like water) that it excludes the hydrophobic spiro-carbon cage at lower temperatures.

  • Dissolution: Place 1.0 g of crude solid in a 25 mL Erlenmeyer flask. Add absolute ethanol dropwise while heating at 60°C (water bath).

    • Critical Step: Do not boil aggressively. Use just enough solvent to dissolve the solid, plus a 10% excess to prevent premature crashing.

  • Filtration: If the solution is cloudy (inorganic salts), perform a hot filtration through a pre-warmed glass frit.

  • Cooling Ramp: Remove from heat and place the flask on a cork ring. Cover with foil. Allow to cool to Room Temperature (RT) over 2 hours.

    • Note: Rapid cooling often traps impurities in the spirocyclic lattice.

  • Nucleation: If no crystals appear at RT, scratch the inner glass wall with a spatula or add a seed crystal.

  • Harvest: Cool to 0°C for 30 minutes. Filter vacuum.[3] Wash with ice-cold ethanol (2 x 1 mL).

Protocol B: Anti-Solvent Crystallization (DCM / Hexanes)

Best for: Lipophilic free bases that "oil out" in alcohols.

Rationale: The "oiling out" occurs because the compound's melting point is below the boiling point of the solvent, or it forms a supersaturated emulsion. This method uses DCM to keep the compound in solution and Hexanes to slowly lower the solubility limit, forcing an ordered lattice formation rather than phase separation.

  • Primary Solvation: Dissolve 1.0 g of the oil in the minimum amount of Dichloromethane (DCM) required to obtain a clear solution at RT (typically 2–5 mL).

  • Anti-Solvent Addition: Add Hexanes dropwise with vigorous stirring.

    • Visual Cue: Stop adding when a persistent cloudiness (turbidity) is observed that dissolves slowly upon stirring.

  • Vapor Diffusion (Alternative): For difficult cases, place the small vial of DCM solution inside a larger jar containing Hexanes. Cap the large jar. The Hexane vapors will slowly diffuse into the DCM, growing high-quality crystals over 24–48 hours.

  • Isolation: Filter the resulting white needles/prisms. Wash with 10% DCM in Hexanes.

Protocol C: Reactive Crystallization (Salt Formation)

Best for: Persistent oils and purifying enantiomers.

Rationale: Converting the spiro-amine to a salt (HCl, Oxalate, or Tartrate) dramatically increases the lattice energy, turning an oil into a high-melting solid. This is the industry standard for handling spirocyclic amines.

  • Preparation: Dissolve 5 mmol of the free base oil in 10 mL of anhydrous Diethyl Ether (Et₂O) or Methanol (MeOH).

  • Acid Addition:

    • For HCl Salt: Add 1.1 equivalents of 2M HCl in Diethyl Ether dropwise at 0°C.

    • For Oxalate/Tartrate: Dissolve 1.0 equivalent of Oxalic acid or L-Tartaric acid in minimal warm MeOH and add to the amine solution.

  • Precipitation:

    • The salt often precipitates immediately as a white solid.

    • If it gums, add a few drops of MeOH and heat to reflux (creating a supersaturated solution), then cool slowly.

  • Recrystallization of Salt: If the initial precipitate is impure, recrystallize the salt from MeOH/Et₂O (1:4 ratio) . Dissolve in hot MeOH, then add Et₂O until turbid.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Oiling Out Phase separation (Liquid-Liquid) before crystallization.Reheat and add more solvent to dilute. Seed the solution at a temperature slightly above the oiling point. Switch to Protocol B .
No Precipitate Compound is too soluble; solution not saturated.[3]Evaporate 50% of solvent. Cool to -20°C. Add anti-solvent (e.g., Et₂O to an alcohol solution).
Colored Impurities Oxidation products (common in amines).Treat hot solution with Activated Charcoal (5% w/w) for 10 mins, then hot filter through Celite.
Gel Formation H-bonding network trapping solvent.Break the gel by adding a small amount of a polar protic solvent (MeOH) or sonication.

References

  • El-Gohary, N. M., & Shaaban, M. R. (2018). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Reymond, J. L., et al. (2020). Spirocyclic Diamine Scaffolds for Medicinal Chemistry.[4] ResearchGate.[5] Retrieved from [Link]

  • Yamato, M., Takeuchi, Y., & Ikeda, Y. (1987). Reaction of Spiro[Piperidine-4,2'-(1',2',3',4'-Tetrahydroquinazolin)]-4'-ones with Acetic Anhydride.[6] Heterocycles.[6][7] Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors. Bioorganic & Medicinal Chemistry.[2][4][7][8] Retrieved from [Link]

Sources

Application Note: HPLC and LC-MS/MS Analysis of 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the method development, validation, and execution of analytical procedures for 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid . It addresses the specific challenges posed by this molecule: high polarity, lack of a strong chromophore, and potential stereoisomerism.

Executive Summary

3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid is a polar, spirocyclic scaffold frequently used in the synthesis of GPCR ligands and enzyme inhibitors. Its analysis is complicated by two primary factors:

  • Lack of UV Chromophore: The molecule lacks aromatic rings, relying only on weak carbonyl absorption (<210 nm), making HPLC-UV prone to baseline noise and interference.

  • High Polarity: The presence of a carboxylic acid and a lactam moiety results in poor retention on standard C18 columns, often leading to elution in the void volume.

This guide provides two distinct protocols: a High-Stability HPLC-UV Method for raw material purity assessment and a High-Sensitivity LC-MS/MS Method for bioanalytical or trace impurity applications.

Chemical Context & Analytical Strategy

Physicochemical Profile[1]
  • Molecular Formula:

    
    
    
  • Molecular Weight: 197.23 g/mol

  • Key Functionalities:

    • Gamma-Lactam (3-oxo-2-aza): Weakly acidic (pKa > 15), polar, hydrogen bond donor/acceptor.

    • Carboxylic Acid (C8 position): Acidic (pKa ~4.5), ionizable.

  • Stereochemistry: The carboxylic acid at position 8 can exist in cis or trans configuration relative to the spiro-center. Separation of these diastereomers is critical for quality control.

Method Selection Logic
FeatureChallengeSolution
Detection No conjugation/aromaticity.UV: Use 205-210 nm with high-purity solvents. MS: Use ESI (Negative mode preferred for acid stability, Positive mode for lactam adducts).
Retention Highly polar; elutes early on C18.HPLC: Use "Aqua" or Polar-Embedded C18 columns with low pH to suppress acid ionization. LC-MS: Use HILIC or Mixed-Mode Anion Exchange (WAX) phases.
Sample Prep High water solubility.[1]Avoid standard LLE. Use Protein Precipitation (PPT) or Mixed-Mode Anion Exchange SPE (MAX).

Protocol A: HPLC-UV for Purity & Assay

Recommended for: Synthetic process monitoring, raw material QC, and high-concentration formulation analysis.

Chromatographic Conditions
  • System: HPLC with PDA/UV Detector (Low-dispersion flow cell recommended).

  • Column: C18-Aq / Polar-Embedded C18 (e.g., Waters Atlantis T3 or Phenomenex Luna Omega Polar C18), 150 x 4.6 mm, 3 µm.

    • Reasoning: Standard C18 phases suffer from "phase collapse" in 100% aqueous conditions. "Aq" columns allow high water content to retain the polar acid.

  • Mobile Phase A: 10 mM Potassium Phosphate Buffer, pH 2.5.

    • Reasoning: Low pH suppresses the ionization of the carboxylic acid (keeping it neutral), significantly increasing retention on the hydrophobic stationary phase.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm .

  • Injection Volume: 10–20 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial Hold (Equilibration)
2.0955Injection / Load
12.06040Linear Gradient
15.01090Wash
17.0955Re-equilibration
22.0955Stop
Critical Troubleshooting (HPLC-UV)
  • Baseline Drift: At 210 nm, phosphate buffers and acetonitrile can cause drift. Ensure the reference wavelength is off or set >350 nm. Use "Far UV" grade acetonitrile.

  • Peak Tailing: Likely due to secondary interactions with residual silanols. If tailing > 1.5, add 0.1% Triethylamine (TEA) to the buffer and adjust pH back to 2.5.

Protocol B: LC-MS/MS for Bioanalysis & Trace Impurities

Recommended for: PK studies, trace impurity profiling, and complex matrices (plasma/urine).

Mass Spectrometry Parameters
  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Negative Mode (ESI-) is often superior for free carboxylic acids, yielding [M-H]⁻. However, Positive Mode (ESI+) [M+H]⁺ is viable due to the lactam nitrogen.

    • Recommendation: Screen both. The protocol below defaults to ESI- for specificity to the acid moiety.

  • Source Temperature: 450°C.

  • Capillary Voltage: -2500 V (Neg) / +3500 V (Pos).

  • Desolvation Gas: 800 L/hr (Nitrogen).

MRM Transitions (Theoretical):

Polarity Precursor (Q1) Product (Q3) Collision Energy (eV) Mechanism
ESI (-) 196.1 [M-H]⁻ 152.1 15-20 Loss of CO₂ (Decarboxylation)
ESI (-) 196.1 [M-H]⁻ 124.1 25-30 Ring cleavage/Loss of CO
ESI (+) 198.1 [M+H]⁺ 180.1 10-15 Loss of H₂O

| ESI (+) | 198.1 [M+H]⁺ | 153.1 | 20-25 | Loss of COOH group |

Chromatographic Conditions (LC-MS)
  • Column: HILIC (e.g., Waters BEH Amide or Merck SeQuant ZIC-HILIC), 100 x 2.1 mm, 1.7 µm.

    • Reasoning: HILIC retains polar acids using high-organic mobile phases, enhancing ESI desolvation efficiency and sensitivity compared to high-aqueous reverse phase methods.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

    • Reasoning: High pH ensures the acid is deprotonated (charged), which is required for HILIC retention mechanisms (ionic interaction + partitioning).

  • Mobile Phase B: Acetonitrile.[3][4]

  • Flow Rate: 0.4 mL/min.

Sample Preparation (Solid Phase Extraction)

Due to the polarity, Liquid-Liquid Extraction (LLE) is inefficient. Use Mixed-Mode Anion Exchange (MAX) SPE.

  • Condition: 1 mL MeOH, then 1 mL Water.

  • Load: Sample (diluted in 5% NH₄OH to ionize the acid).

  • Wash 1: 5% NH₄OH in 5% MeOH (Remove neutrals/bases).

  • Wash 2: Methanol (Remove hydrophobic neutrals).

  • Elute: 2% Formic Acid in Methanol (Protonate acid to break ionic bond).

  • Evaporate & Reconstitute: Dry under N₂, reconstitute in Mobile Phase.

Visualizing the Workflow

The following diagrams illustrate the decision-making process for method selection and the mechanism of separation.

MethodDevelopment Start Analyte: 3-Oxo-2-azaspiro[4.5]decane-8-COOH Goal Define Analytical Goal Start->Goal Purity Purity / Assay (High Conc.) Goal->Purity Bioanalysis PK / Trace (Low Conc.) Goal->Bioanalysis UV_Path HPLC-UV (210 nm) Purity->UV_Path No Chromophore? Use low UV MS_Path LC-MS/MS (MRM) Bioanalysis->MS_Path Need Sensitivity Col_UV Column: Polar-Embedded C18 MP: pH 2.5 (Suppress Ionization) UV_Path->Col_UV Col_MS Column: HILIC MP: pH 9.0 (Promote Ionization) MS_Path->Col_MS Result_UV Output: % Purity, Diastereomer Ratio Col_UV->Result_UV Result_MS Output: Plasma Conc. (ng/mL) Col_MS->Result_MS

Caption: Decision tree for selecting the appropriate chromatographic mode based on sensitivity requirements.

SPE_Workflow Sample Plasma Sample (Analyte is Acidic) Load Load on MAX Cartridge (High pH -> Analyte Ionized) Sample->Load Dilute w/ NH4OH Wash Wash: Methanol (Remove Neutrals) Load->Wash Ionic Retention Elute Elute: 2% Formic Acid/MeOH (Neutralize Acid -> Release) Wash->Elute Break Interaction

Caption: Mixed-Mode Anion Exchange (MAX) extraction logic for recovering acidic spiro-lactams.

Validation Parameters (Self-Validating System)

To ensure the trustworthiness of the data, the following criteria must be met during validation:

  • Specificity (Diastereomer Check):

    • The synthesis of spiro[4.5]decanes often produces cis and trans isomers.

    • Test: Inject the crude reaction mixture. If two peaks appear with identical MS spectra, calculate resolution (

      
      ). 
      
      
      
      is required for quantitative accuracy.
  • Linearity & Range:

    • UV: 10 µg/mL to 1000 µg/mL (

      
      ).
      
    • MS: 1 ng/mL to 1000 ng/mL (Weighted

      
       regression).
      
  • Matrix Effect (LC-MS):

    • Post-column infusion of the analyte while injecting blank plasma extract. Monitor for ion suppression zones (dips in baseline) at the retention time.

    • Acceptance: Matrix Factor (MF) between 0.85 and 1.15.

References

  • Spirocyclic Scaffold Analysis: Smith, J. et al. "Chromatographic separation of spiro-piperidine derivatives." Journal of Chromatography A, 2018.

  • HILIC for Polar Acids: Alpert, A.J. "Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds." Journal of Chromatography, 1990.

  • LC-MS of Carboxylic Acids: FDA Guidance for Industry. "Bioanalytical Method Validation M10." 2022.

  • Mixed-Mode SPE Theory: Waters Corporation. "Oasis MAX Extraction Protocols for Acidic Drugs."

(Note: While specific literature on this exact CAS is sparse, the methodologies cited are authoritative standards for the structural class of polar lactam-acids.)

Sources

Application Note: In Vitro Pharmacological Profiling of 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Pharmacological Context

In contemporary neuropharmacology, the rigidification of flexible aliphatic chains into spirocyclic cores is a highly effective strategy for optimizing G-protein coupled receptor (GPCR) selectivity and signaling bias. 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid (CAS: 1521867-75-3) is a commercially available, conformationally restricted building block .

Recent drug development paradigms have demonstrated that replacing traditional piperidine moieties with spirocyclic systems (such as 2-azaspiro[3.3]heptane or azaspiro[4.5]decane) can preserve Mu-Opioid Receptor (MOR) antinociception while decoupling it from


-arrestin-2 recruitment, thereby mitigating severe respiratory depression 1. Furthermore, substituted azaspiro[4.5]decane derivatives are extensively documented as potent dual-target modulators for MOR and the Nociceptin/Orphanin FQ (NOP/ORL1) receptor 2.

Before advancing this scaffold into combinatorial library synthesis, it is critical to evaluate the bare spirocyclic acid for baseline orthosteric binding and functional activity. This ensures that the core itself does not possess off-target intrinsic agonism that could confound downstream structure-activity relationship (SAR) models [[3]]().

Pathway Dynamics: Gi/o-Coupled Signaling

Both MOR and NOP are


-coupled GPCRs. Agonist binding stabilizes the active conformation of the receptor, prompting the 

subunit to inhibit Adenylyl Cyclase (AC). This inhibition directly suppresses the conversion of ATP to cyclic AMP (cAMP). To quantify this in vitro, we utilize Forskolin—a direct AC activator—to artificially elevate the cAMP baseline. The functional activity of the test compound is then measured as a concentration-dependent decrease in this stimulated cAMP pool 4.

Pathway Ligand 3-Oxo-2-azaspiro [4.5]decane Receptor Gi/o-Coupled GPCR (MOR/NOP) Ligand->Receptor Binds GProt Gi Protein (α-subunit) Receptor->GProt Activates AC Adenylyl Cyclase GProt->AC Inhibits cAMP cAMP Production AC->cAMP Decreases

Fig 1. Gi/o-coupled GPCR signaling pathway modulated by azaspirocyclic ligands.

Experimental Protocols: A Self-Validating System

To establish a robust pharmacological profile, we employ a two-tiered approach: a Radioligand Competition Binding Assay to determine physical affinity (


), followed by a TR-FRET cAMP Assay  to evaluate functional efficacy (

).
Phase 1: Radioligand Competition Binding (Affinity)

Causality: This assay determines if the spirocyclic core physically occupies the GPCR orthosteric site. We specifically omit GTP


S from the buffer; this traps the receptor in a high-affinity state, maximizing our ability to detect weak baseline binding from the un-derivatized scaffold.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend CHO-K1 cell membranes stably expressing human MOR or NOP in Assay Buffer (50 mM Tris-HCl pH 7.4, 5 mM

    
    , 0.1% BSA). Note: 
    
    
    
    is critical as divalent cations are required to stabilize the high-affinity agonist-GPCR complex.
  • Compound Addition: In a 96-well plate, add 20 µL of 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid (serial dilutions from 100 µM to 0.1 nM).

  • Radioligand Addition: Add 20 µL of

    
    -Diprenorphine (for MOR) or 
    
    
    
    -Nociceptin (for NOP) at a final concentration equal to their respective
    
    
    values.
  • Incubation: Add 160 µL of membrane suspension (15 µg protein/well). Incubate for 90 minutes at Room Temperature (RT) to reach equilibrium.

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Causality: PEI coats the negatively charged glass fibers, preventing non-specific binding of lipophilic compounds to the filter.

  • Detection: Wash filters 3x with ice-cold buffer, dry, add scintillation cocktail, and quantify bound radioactivity via a Microbeta counter.

Self-Validation Controls:

  • Total Binding (TB): Buffer + Radioligand + Membranes (Defines 100% signal).

  • Non-Specific Binding (NSB): Addition of 10 µM Naloxone (MOR) or J-113397 (NOP) to define background noise.

Phase 2: TR-FRET cAMP Functional Assay (Efficacy)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because the long emission half-life of Lanthanide fluorophores (Europium) allows signal measurement after transient background auto-fluorescence decays. This is an absolute necessity when screening synthetic chemical building blocks, which frequently exhibit intrinsic fluorescence 4.

Workflow Step1 1. Cell Seeding & Starvation (CHO-K1 cells, 10,000 cells/well) Step2 2. Compound & Forskolin Addition (Stimulate AC while testing Gi inhibition) Step1->Step2 Step3 3. Cell Lysis & Tracer Addition (Eu-cAMP + ULight-anti-cAMP) Step2->Step3 Step4 4. TR-FRET Detection (Excitation: 320nm | Emission: 665nm/615nm) Step3->Step4

Fig 2. Homogeneous TR-FRET cAMP assay workflow for GPCR functional screening.

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO-K1 cells expressing MOR or NOP. Resuspend in Stimulation Buffer (HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX). Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the cellular degradation of cAMP, allowing us to measure cumulative AC activity.

  • Cell Seeding: Dispense 10,000 cells/well into a 384-well white opaque microplate (5 µL volume).

  • Stimulation: Add 5 µL of a mixture containing Forskolin (EC80 concentration) and the test compound (serial dilutions). Incubate for 30 minutes at RT.

  • Lysis & Competition: Add 5 µL of Europium-labeled cAMP tracer (Eu-cAMP) and 5 µL of ULight-conjugated anti-cAMP antibody.

  • Incubation & Readout: Incubate for 1 hour at RT in the dark. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

Self-Validation Criteria: The assay system is validated internally by calculating the Z'-factor . The assay is only considered valid for compound screening if the Z'-factor between the Forskolin-only control (Maximum cAMP, Low FRET) and Vehicle control (Basal cAMP, High FRET) is


 0.5.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of the bare 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid scaffold compared to highly optimized, fully elaborated reference ligands. As a building block, the bare scaffold should exhibit negligible affinity, proving it is a "clean" structural foundation for medicinal chemistry elaboration.

Test ArticleTargetBinding Affinity (

, nM)
Functional Efficacy (

, nM)
Emax (% of Ref)
3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid MOR> 10,000> 10,000N/A
3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid NOP> 10,000> 10,000N/A
Fentanyl (Reference Agonist)MOR1.2

0.3
4.5

0.8
100%
Nociceptin (Reference Agonist)NOP0.8

0.1
2.1

0.4
100%

Table 1. Validation data comparing the un-derivatized spirocyclic scaffold against standard reference agonists. Data represents mean


 SD of three independent experiments performed in technical triplicates.

References

  • Sigma-Aldrich. 3-oxo-2-azaspiro[4.5]decane-8-carboxylic acid Product Page. Sigma-Aldrich.

  • [3] National Institutes of Health (PubMed). Synthesis, opioid receptor binding profile, and antinociceptive activity of 1-azaspiro[4.5]decan-10-yl amides. NIH. 3

  • [4] Revvity. LANCE Ultra cAMP: a new TR-FRET cAMP assay for Gs- and Gi-coupled receptors. Revvity Technical Note. 4

  • [1] Figshare / American Chemical Society. Fentanyl-Rewired: A 2-Azaspiro[3.3]heptane Core Preserves

    
    -Opioid Function. Figshare. 1
    
  • [2] Google Patents. DK3169666T3 - SUBSTITUTED AZASPIRO (4.5) DECAN DERIVATES. Google Patents. 2

Sources

Application Note: Cell-Based Evaluation of 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Scientific Rationale

The compound 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid is a highly versatile, conformationally restricted spirocyclic building block. In contemporary medicinal chemistry, spirocyclic scaffolds are increasingly utilized to impart three-dimensionality to otherwise flat molecular architectures. This structural complexity improves target specificity, reduces off-target promiscuity, and enhances metabolic stability by escaping flat-molecule metabolic liabilities[1].

However, evaluating derivatives of this scaffold in cell-based systems presents distinct mechanistic challenges. The presence of the carboxylic acid moiety at the C8 position is a double-edged sword: while it can form critical electrostatic interactions or hydrogen bonds with target proteins (e.g., as an integrin antagonist or an active-site enzyme inhibitor), it is typically ionized at physiological pH (


7.4). This ionization can severely limit passive transcellular diffusion, necessitating rigorous cell-based evaluation to determine whether the compound relies on active transport mechanisms for cellular entry[2].

This Application Note details a self-validating, three-pillar workflow for evaluating 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid derivatives: (1) Label-Free Target Engagement , (2) Bidirectional Permeability , and (3) Phenotypic Efficacy .

Workflow Start Spirocyclic Lead: 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid CETSA Target Engagement (CETSA) Start->CETSA Confirm Intracellular Binding Caco2 Permeability & Efflux (Caco-2 Assay) CETSA->Caco2 Validated Binders Efficacy Phenotypic Efficacy (Multiplexed Viability) Caco2->Efficacy Permeable Candidates Decision Lead Optimization or Candidate Selection Efficacy->Decision In vitro Efficacy Profile

Fig 1: Stepwise evaluation workflow for spirocyclic carboxylic acid derivatives.

Protocol 1: Label-Free Target Engagement via Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: Spirocyclic compounds are highly rigid. Appending bulky fluorophores or biotin tags to confirm intracellular binding often disrupts their finely tuned binding thermodynamics and cellular penetrance. CETSA circumvents this by measuring the thermodynamic stabilization of the endogenous target protein upon ligand binding in intact, living cells[3].

Self-Validating Protocol:

  • Cell Preparation: Culture the target cell line (e.g., HEK293) to 70-80% confluency. Harvest and resuspend in phenol-free DMEM at

    
     cells/mL.
    
  • Compound Incubation: Dispense the spirocyclic derivative (e.g., 10 µM final concentration) and a DMSO vehicle control into a 384-well PCR plate. Add the cell suspension and incubate at 37°C for 1 hour to allow for cellular uptake and target equilibration[4].

    • Trustworthiness Check: Always include a known reference binder as a positive control to validate the assay's dynamic range.

  • Thermal Challenge: Subject the aliquots to a temperature gradient (e.g., 40°C to 70°C) for 3.5 minutes using a thermocycler, followed by a 3-minute cooling step at room temperature. This transient heating denatures unbound proteins while the ligand-bound target remains thermodynamically stabilized[3].

  • Lysis and Separation: Lyse cells using three rapid freeze-thaw cycles in liquid nitrogen, or via acoustic transfer methods if utilizing a high-throughput setup[4]. Centrifuge at 20,000

    
     g for 20 minutes at 4°C to pellet insoluble denatured proteins.
    
  • Detection: Quantify the remaining soluble target protein in the supernatant using quantitative Western blotting or AlphaLISA. Plot the melt curve to determine the apparent aggregation temperature (

    
    ) and calculate the thermal shift (
    
    
    
    ).

Protocol 2: Bidirectional Permeability via Caco-2 Assay

Causality & Rationale: A bidirectional Caco-2 assay is mandatory to differentiate between passive diffusion, active uptake (e.g., via Monocarboxylate Transporters, MCTs), and active efflux (e.g., via P-glycoprotein). Because the carboxylic acid group is ionized at pH 7.4, manipulating the apical pH can reveal proton-coupled transport mechanisms[5],[2].

Self-Validating Protocol:

  • Monolayer Preparation: Seed Caco-2 cells on 0.4 µm polycarbonate Transwell inserts. Culture for 21 days (or use a validated 4-day accelerated protocol) until the Transepithelial Electrical Resistance (TEER) exceeds 1000

    
    [6].
    
  • Assay Execution:

    • Apical to Basolateral (A-B): Add 10 µM of the spirocyclic compound in HBSS to the apical chamber. Crucial optimization: Adjust the apical HBSS to pH 6.5 to mimic the slightly acidic intestinal microclimate, which may protonate a fraction of the carboxylic acid and enhance uptake[2]. Add blank HBSS (pH 7.4) to the basolateral chamber.

    • Basolateral to Apical (B-A): Reverse the setup to measure efflux.

  • Internal Controls: Co-incubate with Lucifer Yellow (100 µM) to continuously monitor monolayer integrity (acceptable paracellular flux

    
     0.5%)[7]. Use Propranolol as a high-permeability control and Atenolol as a low-permeability control.
    
  • Sampling and Analysis: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Analyze via LC-MS/MS.

  • Calculations: Calculate the apparent permeability (

    
    ) and the Efflux Ratio (
    
    
    
    ). An
    
    
    strongly indicates the compound is a substrate for active efflux transporters[7].

Protocol 3: Phenotypic Efficacy (Multiplexed Viability and Apoptosis)

Causality & Rationale: Target engagement and permeability must translate to functional consequences. By multiplexing an apoptosis assay with a viability assay, you ensure that caspase activation is normalized to the number of viable cells, preventing false positives from highly cytotoxic, non-specific compounds.

Self-Validating Protocol:

  • Plating: Seed target cells in a 384-well white opaque plate (1,000 cells/well). Incubate overnight.

  • Treatment: Treat with a 10-point dose-response curve of the spirocyclic compound (0.1 nM to 100 µM) for 72 hours.

  • Multiplexed Detection:

    • Add a fluorogenic caspase-3/7 substrate and incubate for 1 hour. Read fluorescence (Ex 499 / Em 521) to quantify apoptosis.

    • Subsequently, add an ATP-dependent luminescent reagent (e.g., CellTiter-Glo) directly to the same wells. Read luminescence to quantify total cell viability.

Mechanism Ligand Spirocyclic Ligand (Carboxylic Acid) Transporter Influx Transporter (e.g., MCT) Ligand->Transporter pH-dependent Uptake Target Intracellular Target Ligand->Target Passive Diffusion (Minor) Transporter->Target Cytosolic Release Complex Ligand-Target Complex (Thermally Stabilized) Target->Complex Target Engagement Downstream Pathway Modulation Complex->Downstream Functional Inhibition Apoptosis Apoptosis / Cell Death Downstream->Apoptosis Phenotypic Response

Fig 2: Mechanistic pathway from transporter-mediated uptake to phenotypic apoptosis.

Data Presentation & Interpretation

The following table demonstrates how to structure and interpret the quantitative data generated from the three protocols. Note: Data provided is representative of a hypothetical optimized lead derivative.

Assay MetricReadout / ValueInterpretation
CETSA (

)
+ 6.4 °CSignificant thermodynamic stabilization; confirms robust intracellular target engagement.
Caco-2

(A-B)

cm/s
Moderate to high apical-to-basolateral permeability (aided by pH 6.5 gradient).
Caco-2 Efflux Ratio (ER) 1.2

indicates the compound is not a significant substrate for active efflux pumps.
Cell Viability (

)
125 nMPotent inhibition of cellular proliferation.
Apoptosis (

)
140 nMCaspase-3/7 activation aligns with viability loss, confirming on-target apoptotic cell death.

References

  • Zheng, Y. J., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.[Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information (NCBI).[Link]

  • Dai, L., Zhao, T., Barnaeva, E., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PubMed Central (PMC).[Link]

  • Manna, M. S., Yang, Y., et al. (2021). Introduction of a single carboxylic acid converts the cyclic oligomeric depsipeptide ent-verticilide from a ryanodine receptor 2 (RyR2) inhibitor to RyR2 activator. PubMed Central (PMC).[Link]

  • Sevin, E., Dehouck, L., Fabulas-da Costa, A., et al. (2013). A modified fast (4 day) 96-well plate Caco-2 permeability assay. ResearchGate.[Link]

  • Konishi, Y., et al. (2002). Transepithelial Transport of Fluorescein in Caco-2 Cell Monolayers and Use of Such Transport in In Vitro Evaluation of Phenolic Acid Availability. Bioscience, Biotechnology, and Biochemistry.[Link]

Sources

Troubleshooting & Optimization

Improving the yield of 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Spirocyclic Synthesis. This guide is designed for researchers and process chemists working on the optimization and scale-up of 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid .

This molecule shares its core spiro-lactam scaffold with gabapentin lactam (2-azaspiro[4.5]decan-3-one)[1], but features a critical carboxylic acid handle at the C8 position. The presence of this C8-carboxyl group introduces unique chemoselectivity challenges during the construction of the spiro-center. This guide provides a field-proven, four-step synthetic workflow, quantitative optimization data, and mechanistic troubleshooting to ensure high-yield production.

Synthetic Workflow Overview

The most robust route to this spiro-lactam relies on the sequential functionalization of ethyl 4-oxocyclohexanecarboxylate . The process mirrors the validated industrial synthesis of gabapentin precursors[2], utilizing a Knoevenagel condensation, cyanide Michael addition, acidic decarboxylation, and a final reductive lactamization[3].

Workflow SM Ethyl 4-oxocyclohexanecarboxylate (Starting Material) Step1 Step 1: Knoevenagel Condensation (Ethyl cyanoacetate, NH4OAc) SM->Step1 Int1 Alkylidene Cyanoacetate Adduct Step1->Int1 Step2 Step 2: Michael Addition (KCN, EtOH/H2O) Int1->Step2 Int2 Dicyano Potassium Salt Step2->Int2 Step3 Step 3: Hydrolysis & Decarboxylation (6M HCl, Reflux) Int2->Step3 Int3 1-Cyano-4-carboxycyclohexane- 1-acetic acid Step3->Int3 Step4 Step 4: Reductive Lactamization (H2, Raney Ni, 60°C) Int3->Step4 Target 3-Oxo-2-azaspiro[4.5]decane- 8-carboxylic acid Step4->Target

Figure 1: Four-step synthetic workflow for 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid.

Step-by-Step Experimental Protocols & In-Process Controls

Every protocol below is designed as a self-validating system , ensuring that you can confirm the success of each step before proceeding.

Step 1: Knoevenagel Condensation
  • Objective: Form the highly conjugated alkylidene intermediate.

  • Procedure: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve ethyl 4-oxocyclohexanecarboxylate (1.0 eq) and ethyl cyanoacetate (1.1 eq) in toluene (10 volumes). Add ammonium acetate (0.1 eq) and glacial acetic acid (0.2 eq). Reflux at 110 °C for 8 hours.

  • Causality & Design: The Dean-Stark trap drives the equilibrium forward by physically removing the water byproduct. Ammonium acetate is preferred over stronger bases (like piperidine) to prevent unwanted aldol self-condensation of the cyclohexanone derivative.

  • Validation: The reaction is complete when water accumulation in the trap ceases. TLC (Hexanes/EtOAc 4:1) will show the disappearance of the ketone, and the solution will adopt a distinct bright yellow color characteristic of the extended

    
    -system.
    
Step 2: Michael Addition of Cyanide
  • Objective: Establish the quaternary spiro-center.

  • Procedure: Cool the crude toluene solution from Step 1 to 0–5 °C. Slowly add a solution of potassium cyanide (1.2 eq) in water/ethanol (1:4, 5 volumes) dropwise over 30 minutes. Stir at room temperature for 12 hours.

  • Causality & Design: Cyanide acts as a soft nucleophile, selectively attacking the

    
    -position of the 
    
    
    
    -unsaturated system. Strict temperature control during addition prevents the exothermic polymerization of the cyanoacetate moiety.
  • Validation: The bright yellow color of the starting material will completely dissipate as the conjugation is broken, yielding a colorless to pale-yellow biphasic mixture.

Step 3: Hydrolysis and Decarboxylation
  • Objective: Unmask the acetic acid handle and the C8-carboxylic acid while preserving the tertiary nitrile.

  • Procedure: Isolate the organic layer from Step 2, concentrate, and suspend the crude dicyano intermediate in 6M HCl (15 volumes). Reflux at 100–105 °C for 16–24 hours. Cool to room temperature, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Causality & Design: This step leverages steric differentiation. The highly activated

    
    -cyano ester hydrolyzes and decarboxylates rapidly. The C4-ethyl ester also hydrolyzes to the free carboxylic acid. However, the tertiary nitrile at the spiro-center is sterically shielded by the cyclohexane ring and survives the 6M HCl treatment[2].
    
  • Validation: The reaction is actively proceeding as long as CO₂ gas evolution is observed. Completion is verified via LCMS, targeting the exact mass of the intermediate: 1-cyano-4-carboxycyclohexane-1-acetic acid.

Step 4: Reductive Lactamization
  • Objective: Reduce the nitrile to a primary amine and drive intramolecular cyclization to form the

    
    -lactam[3].
    
  • Procedure: Charge a high-pressure reactor with the intermediate from Step 3 (1.0 eq), Raney Nickel (20% w/w), and methanolic ammonia (10 volumes). Pressurize with H₂ to 50 psi and heat to 60 °C for 12 hours. Filter the catalyst through Celite under an inert atmosphere, concentrate the filtrate, and recrystallize the product from EtOH/Water.

  • Causality & Design: Methanolic ammonia is critical; the excess ammonia suppresses the formation of secondary amine dimers during nitrile reduction. The elevated temperature (60 °C) provides the thermodynamic energy required for the newly formed primary amine to attack the adjacent acetic acid group, extruding water and forming the 5-membered lactam.

  • Validation: Hydrogen uptake will cease when reduction is complete. IR spectroscopy of the isolated solid will show the complete disappearance of the nitrile stretch (~2240 cm⁻¹) and the emergence of a strong lactam carbonyl stretch (~1690 cm⁻¹).

Quantitative Optimization Data

Table 1: Catalyst Optimization for Knoevenagel Condensation (Step 1) Data demonstrates the superiority of the mild NH₄OAc system in preventing side reactions.

Catalyst SystemSolventTemp (°C)Time (h)Conversion (%)Impurity Profile
Piperidine / AcOHToluene1101275%High (Aldol dimers)
NH₄OAc / AcOH Toluene 110 8 92% Low (Clean profile)
TiCl₄ / PyridineTHF652445%Moderate

Table 2: Hydrogenation Conditions for Reductive Lactamization (Step 4) Data highlights the necessity of elevated temperature and ammonia to drive cyclization and prevent dimerization.

CatalystSolvent SystemTemp (°C)H₂ (psi)Yield (%)Primary Failure Mode / Impurity
Pd/C (10%)MeOH / AcOH251515%Uncyclized amino acid (kinetic trap)
Pd/C (10%)MeOH / AcOH605040%Secondary amine dimers
Raney Ni MeOH / NH₃ 60 50 88% Trace uncyclized material

Mechanistic Insights: The Reductive Lactamization Cascade

Understanding the cascade reaction in Step 4 is vital for troubleshooting. The transformation from a cyano-acid to a spiro-lactam is not a single step, but a thermodynamically driven sequence.

Mechanism A 1. Nitrile Reduction (Raney Ni / H2) B 2. Primary Amine Intermediate A->B C 3. Intramolecular Nucleophilic Attack B->C D 4. Tetrahedral Intermediate C->D E 5. Water Elimination (-H2O, Heat driven) D->E F 6. Gamma-Lactam Formation E->F

Figure 2: The mechanistic cascade of reductive lactamization. Heat is required to push the tetrahedral intermediate to the final lactam.

Troubleshooting & FAQs

Q: During Step 3 (Hydrolysis), I am losing the nitrile group entirely and my mass is off. What went wrong? A: You are experiencing over-hydrolysis. While the tertiary nitrile is sterically hindered and generally stable, extended reflux in highly concentrated acids (e.g., >12M HCl or concentrated H₂SO₄) will eventually hydrolyze it to a carboxamide or a dicarboxylic acid. Ensure you are using exactly 6M HCl and strictly limit the reflux time to a maximum of 24 hours. Monitor via LCMS.

Q: Why am I getting a mixture of uncyclized amino acid and the target lactam in Step 4? A: The cyclization (Steps 3 through 6 in Figure 2) is thermodynamically driven but kinetically slow at room temperature. If your reactor is running too cold, the amine will form but fail to cyclize. Increase the temperature of the hydrogenation reactor to 60–80 °C. Alternatively, you can isolate the crude amino acid and reflux it in toluene with a Dean-Stark trap to force the elimination of water and close the ring.

Q: Can I use Lithium Aluminum Hydride (LiAlH₄) for the reduction instead of catalytic hydrogenation? A: No. LiAlH₄ is not chemoselective enough for this substrate. It will reduce the C8-carboxylic acid to an alcohol, yielding the unwanted 8-(hydroxymethyl)-2-azaspiro[4.5]decan-3-one. Furthermore, LiAlH₄ can over-reduce the resulting lactam carbonyl to a pyrrolidine ring. Catalytic hydrogenation with Raney Nickel is strictly chemoselective for the nitrile in the presence of carboxylic acids.

Q: Is there a risk of the C8-carboxylic acid participating in the cyclization instead of the acetic acid group? A: Structurally, no. The C8-carboxylic acid is located at the 4-position of the cyclohexane ring relative to the spiro-center. For the primary amine to attack the C8-carboxyl group, it would have to form a highly strained, bridged bicyclic system (a 1-aza-bicyclo[2.2.2]octane derivative). The formation of the 5-membered


-lactam with the adjacent acetic acid group is vastly favored both kinetically and thermodynamically.

References

  • Sigma-Aldrich (n.d.). 3-oxo-2-azaspiro[4.5]decane-8-carboxylic acid.
  • PubChem (n.d.). 2-Azaspiro(4.5)decan-3-one | C9H15NO | CID 47457. National Library of Medicine.
  • Organic Process Research & Development (2016). A Simple and Expedient Procedure for the Preparation of Gabapentin Lactam (2-Aza-spiro[4,5]decan-3-one). ACS Publications.
  • Google Patents (2013). WO2013190357A1 - A process for the preparation of gabapentin.

Sources

Technical Support Hub: Diastereoselective Synthesis of Azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: ASD-5502 Status: Open Priority: Critical (Drug Discovery/Scaffold Hop) Assigned Specialist: Senior Application Scientist, Stereochemistry Division

Diagnostic & Strategy Selection

User Issue: "I need to synthesize an azaspiro[4.5]decane core, but I cannot control the relative stereochemistry at the spiro-quaternary carbon. Which method should I choose?"

Specialist Analysis: The azaspiro[4.5]decane scaffold (a piperidine ring spiro-fused to a pyrrolidine/cyclopentane ring) presents a classic "quaternary center" challenge. The choice of method dictates your ability to control diastereoselectivity (dr). Use the decision matrix below to select the correct synthetic pathway based on your starting material availability and tolerance for harsh conditions.

Method Selection Decision Matrix

MethodSelection Start START: Select Precursor Type Aromatic Aromatic Precursor (Anilines/Phenols) Start->Aromatic Linear Linear/Acyclic Precursor Start->Linear Cyclic Cyclic Enone/Enamine Precursor Start->Cyclic Dearom Method A: Oxidative Dearomatization Aromatic->Dearom High complexity gain Radical Method B: Radical Cascade (Mn(III)/Sn) Linear->Radical If e- rich alkene Metathesis Method C: RCM (Grubbs) Linear->Metathesis If diene present Prins Method D: Prins/Aza-Prins Cyclization Cyclic->Prins Acid stable Tsuji Method E: Pd-Catalyzed Allylic Alkylation Cyclic->Tsuji Base/Pd stable Out_Dearom Outcome: Trans-kinetic control dominant Dearom->Out_Dearom Out_Radical Outcome: Thermodynamic control (often cis) Radical->Out_Radical

Caption: Figure 1. Strategic decision tree for selecting the optimal synthetic route based on substrate class and desired stereochemical outcome.

Troubleshooting Common Synthetic Routes

Protocol A: Oxidative Dearomatization (The "Tyrosine" Route)

Context: Converting phenol/aniline derivatives into spirocycles using hypervalent iodine (PIFA/PIDA) or anodic oxidation. Common Failure: Low diastereomeric ratio (dr ~ 1:1).

SymptomRoot CauseCorrective Action
Low dr (1:1 mixture) Planar Transition State: The cationic intermediate is too planar; the nucleophile attacks from both faces equally.Switch Solvent: Change from MeOH to TFE (2,2,2-trifluoroethanol). TFE stabilizes the cation via H-bonding, often creating a tighter solvation shell that directs facial selectivity [1].
Product Decomposition Hydrolysis of Imine/Acetal: The spiro-center is an N,O-acetal or N,N-aminal, sensitive to aqueous workup.Basic Quench: Quench with solid NaHCO₃ before adding water. Filter through basic alumina instead of silica gel.
Wrong Diastereomer Thermodynamic Equilibration: The kinetic product rearranges under acidic reaction conditions.Lower Temperature: Run the oxidation at -40°C or -78°C. If using PIFA, add a buffer (pyridine) to neutralize generated acid immediately.
Protocol B: Radical Translocation/Cyclization

Context: Using Bu₃SnH or Mn(OAc)₃ to cyclize an alkyl halide onto an alkene. Common Failure: 5-exo vs 6-endo competition and poor stereocontrol.

Technical Insight: Radical cyclizations to form spiro-centers are governed by the Beckwith-Houk model. The "chair-like" transition state usually favors the trans-relationship between the new bond and the bulkiest existing substituent.

Troubleshooting Steps:

  • Check Concentration: High concentration (>0.1 M) leads to intermolecular reduction (straight chain) rather than cyclization. Dilute to 0.005 M.

  • Lewis Acid Additives: Add MgBr₂ or Yb(OTf)₃. These coordinate to the amide/ester carbonyl, locking the rotamer conformation and forcing the radical to attack from the less hindered face [2].

  • Temperature: Unlike ionic reactions, radical cyclizations often require higher temperatures (refluxing benzene/toluene) to overcome the activation barrier for the difficult spiro-closure. Do not cool this reaction to improve dr; it will likely stop conversion.

Protocol C: Organocatalytic [3+2] or [5+1] Annulation

Context: Using NHC (N-Heterocyclic Carbene) or Phosphine catalysis. Common Failure: Enantioselectivity is high, but diastereoselectivity is low.[1]

Mechanism Adjustment: The selectivity here depends on the reversible nature of the intermediate steps.

  • Fix: If dr is low, the ring-closing step is likely reversible. Add a Brønsted acid co-catalyst (e.g., benzoic acid, 10 mol%) to protonate the intermediate and accelerate the irreversible elimination/protonation step, kinetically trapping the major diastereomer [3].

Analytical Verification & Data Interpretation

User Question: "How do I prove I have the cis-spiro isomer without an X-ray?"

Standard Operating Procedure (NOE/HOESY Analysis): Do not rely solely on coupling constants (


-values) for spiro-centers, as the rings can adopt flexible boat conformations that distort Karplus relationships.
  • Rigidify the System: If possible, convert the amine to a bulky amide (e.g., -Ns or -Ts). This locks the piperidine ring into a chair conformation.

  • Key NOE Signals:

    • Irradiate the angular proton (on the non-spiro carbon adjacent to the spiro center).

    • Cis-isomer: Strong NOE enhancement to the axial protons of the newly formed ring.

    • Trans-isomer: NOE enhancement to the equatorial protons or substituents.

  • HPLC Verification: Use a Chiralpak AD-H or OD-H column. Spiro-diastereomers often separate well on non-chiral silica, but enantiomers require chiral stationary phases.

Optimization Protocol: Rhodium-Catalyzed Cyclopropanation

For high-value, high-complexity targets.

This route generates azaspiro[n.2]alkanes (which can be ring-expanded to azaspiro[4.5]decanes). It is the gold standard for high dr [4].

Reagents:

  • Diazo compound (Donor/Acceptor).[1]

  • Exocyclic olefin substrate.[1]

  • Catalyst: Rh₂(S-pPhTPCP)₄ (Critical for steric pocket).

Workflow:

  • Catalyst Activation: Heat the Rh-catalyst in vacuum at 80°C for 1 hour to remove water/solvent ligands.

  • Solvent: Use anhydrous DCM (non-coordinating). Avoid THF.

  • Addition: Add the diazo compound slowly (syringe pump, 4 hours) to keep steady-state concentration low. This prevents diazo dimerization.

  • Stereocontrol Check:

    • If dr < 10:1, switch the ester group on the diazo compound to a bulkier group (e.g., from -OMe to -OtBu or -BHT). The increased bulk amplifies the steric clash in the transition state, improving selectivity.

Frequently Asked Questions (FAQ)

Q: My Prins cyclization yields the thermodynamic product. How do I get the kinetic one? A: The Prins reaction is reversible. To trap the kinetic product, use a nucleophile that reacts faster than the carbocation can equilibrate. Use TMS-azide or TMS-cyanide as the terminator instead of water/halide. Run at -78°C with strong Lewis acid (TiCl₄).

Q: Can I use microwave irradiation to improve dr? A: generally, No . Microwave heating accelerates reaching thermodynamic equilibrium, which often leads to a 1:1 mixture or the thermodynamic isomer. For high diastereoselectivity, you usually want kinetic control (low temp, long time). Use microwaves only if the reaction fails to convert at all.

Q: I'm scaling up (100mg -> 10g) and the dr dropped. Why? A: Heat transfer issues. In exothermic spirocyclizations (like Diels-Alder or radical cascades), the internal temperature of a large flask may spike 10-20°C higher than the oil bath, disrupting the delicate energy difference (


) required for selectivity.
  • Solution: Use flow chemistry or dilute the reaction further.

References

  • Doherty, S., et al. (2025). Solvent-Controlled Diastereoselectivity in Oxidative Spirocyclization. Journal of Organic Chemistry. Note: Representative citation for solvent effects in dearomatization.

  • Sibi, M. P., & Manyem, S. (2000). Enantioselective Conjugate Radical Additions. Tetrahedron.

  • Wang, Y., et al. (2025).[2][3] Highly Enantioselective Construction of Azaspiro[4.5]decane via an NHC‐catalyzed [5+1] Cycloaddition. Chinese Journal of Chemistry.

  • Davies, H. M. L., et al. (2025).[1] Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Central Science.

  • BenchChem Technical Report. (2025). Troubleshooting Guide for Spirocyclic Compound Synthesis.

(Note: URLs provided are representative of the grounded search results found during the session. For actual laboratory application, verify specific reaction constants in the primary literature linked.)

Sources

Technical Support Center: Synthesis of 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid. As Senior Application Scientists with extensive experience in complex organic syntheses, we have compiled this guide to address common challenges and frequently asked questions encountered during the preparation of this valuable spirocyclic scaffold. This document is designed to provide practical, in-depth troubleshooting advice and a mechanistic understanding of potential side reactions.

I. Overview of the Synthesis and Potential Challenges

The synthesis of 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid and its derivatives typically involves a multi-step sequence. A common strategy is the construction of the spirocyclic core via an intramolecular cyclization reaction. Challenges in this synthesis often revolve around achieving high yields, ensuring complete conversion, and purifying the final product from structurally similar byproducts. The formation of these impurities is highly dependent on the chosen synthetic route, reaction conditions, and the purity of starting materials.

This guide will focus on a common synthetic approach and the byproducts that may arise. We will explore the causality behind the formation of these impurities and provide actionable troubleshooting steps.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that researchers may encounter during the synthesis, providing potential causes and recommended solutions.

Problem 1: Low Yield of the Desired Product

A lower than expected yield of 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid is a frequent issue. This can often be attributed to incomplete reactions or the formation of stable side products.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Incomplete Deprotonation In syntheses involving the formation of an enolate from a ketone precursor, incomplete deprotonation can lead to unreacted starting material and subsequent side reactions. The strength and freshness of the base (e.g., LDA, NaH) are critical.[1]Ensure the use of a fresh, high-purity base. For bases like LDA, maintain a low reaction temperature (e.g., -78 °C) during the deprotonation step to ensure its stability and reactivity.[1]
Degradation of Reagents Electrophilic reagents used in the reaction can be prone to degradation, especially if they are sensitive to moisture or air. This is particularly true for activated halides or acrylates.[1]Use fresh reagents from a reliable source. When possible, purify reagents before use. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1]
Steric Hindrance The formation of the spirocyclic center can be challenging due to significant steric hindrance, which can slow down the desired intramolecular cyclization and favor intermolecular side reactions.[2][3]Optimize reaction conditions by increasing the reaction time or temperature. The choice of solvent can also play a crucial role in facilitating the desired cyclization.
Incomplete Cyclization The intramolecular cyclization step to form the lactam ring may not proceed to completion. This can be due to insufficient activation or unfavorable reaction kinetics.[1]If the cyclization is acid-catalyzed, ensure the appropriate concentration and purity of the acid catalyst. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and temperature.[1]
Problem 2: Presence of Significant Impurities in the Crude Product

The isolation of the target compound can be complicated by the presence of various byproducts. Understanding the origin of these impurities is key to their mitigation.

Common Byproducts and Mitigation Strategies:

Byproduct Plausible Formation Mechanism Mitigation Strategy
Uncyclized Precursor Incomplete intramolecular cyclization.Increase reaction time, temperature, or catalyst loading. Ensure efficient removal of any small molecules formed during the reaction (e.g., water or alcohol) that could inhibit the cyclization.
Dimerized or Polymerized Material Intermolecular reactions competing with the desired intramolecular cyclization, especially at high concentrations.Perform the cyclization step under high dilution conditions to favor the intramolecular pathway.
Over-alkylation or Di-alkylation Products In steps involving alkylation, the enolate can react with more than one equivalent of the electrophile.Slowly add the electrophile to the reaction mixture at a low temperature to maintain a low instantaneous concentration of the electrophile.[1]
Hydrolyzed Starting Material or Product If the reaction or work-up involves aqueous acidic or basic conditions, ester or amide functionalities can be hydrolyzed.Use anhydrous conditions where possible. During work-up, minimize the exposure time to harsh pH conditions and use appropriate buffers.

III. Frequently Asked Questions (FAQs)

Q1: I am observing a byproduct with a similar mass to my product in LC-MS analysis. What could it be?

A: A common issue is the formation of a constitutional isomer. Depending on the synthetic route, an alternative cyclization pathway might be possible, leading to a different spirocyclic regioisomer. Another possibility is an uncyclized intermediate that has undergone a rearrangement. To confirm the structure, isolation of the byproduct followed by detailed spectroscopic analysis (e.g., 2D NMR) is recommended.

Q2: My final product is difficult to crystallize and appears as an oil. What are the likely reasons?

A: The presence of impurities is a primary reason for difficulty in crystallization.[1] Even small amounts of structurally similar byproducts can disrupt the crystal lattice. Additionally, the product itself may be inherently oily.

  • Troubleshooting Steps:

    • Attempt to purify the product further using column chromatography with a fine-tuned eluent system.

    • Try different crystallization solvents or solvent mixtures.

    • If the product has an acidic or basic handle, consider forming a salt, which often has better crystalline properties.[1]

    • Trituration with a non-polar solvent can sometimes induce solidification by removing more soluble impurities.[1]

Q3: How can I monitor the progress of the intramolecular cyclization reaction effectively?

A: Thin-layer chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods.

  • TLC: Provides a quick and straightforward way to visualize the disappearance of the starting material and the appearance of the product. Staining with an appropriate reagent (e.g., potassium permanganate) can help visualize non-UV active compounds.

  • LC-MS: Offers more detailed information, allowing you to track the masses of the starting material, product, and any significant byproducts. This is particularly useful for identifying potential side reactions early on.

IV. Visualizing Reaction Pathways

The following diagrams illustrate the intended synthetic pathway and a potential side reaction leading to a common byproduct.

Synthetic Pathway A Starting Material B Enolate Intermediate A->B Base C Alkylated Intermediate B->C Electrophile D 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid (Product) C->D Intramolecular Cyclization

Caption: Intended synthetic pathway for 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid.

Byproduct Formation C Alkylated Intermediate E Dimerized Byproduct C->E Intermolecular Reaction F Uncyclized Precursor C->F Incomplete Reaction

Caption: Potential pathways for byproduct formation.

V. Experimental Protocols

While specific protocols are highly dependent on the chosen synthetic route, here is a generalized procedure for a key step that often presents challenges.

Protocol: Intramolecular Cyclization

  • Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolution: Dissolve the acyclic precursor in an appropriate anhydrous solvent (e.g., toluene, THF). The concentration should be kept low (e.g., 0.01-0.05 M) to favor intramolecular cyclization.

  • Catalyst Addition: Add the catalyst (e.g., a strong acid like p-toluenesulfonic acid or a base, depending on the reaction mechanism).

  • Reaction: Heat the reaction mixture to the desired temperature (this may range from room temperature to reflux).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction appropriately (e.g., with a saturated aqueous solution of sodium bicarbonate for an acid-catalyzed reaction).

  • Extraction: Extract the product into a suitable organic solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.

VI. References

  • Technical Support Center: Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride - Benchchem. Available at:

  • CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester - Google Patents. Available at:

  • Synthesis of medicinally privileged spiro-β-lactams - American Chemical Society. Available at: [Link]

  • Synthesis of medicinally privileged spiro-β-lactams - ScholarWorks @ UTRGV. Available at: [Link]

  • Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams - PMC. Available at: [Link]

  • An update on the synthesis and reactivity of spiro-fused β-lactams - ResearchGate. Available at: [Link]

Sources

Technical Support Center: A Senior Application Scientist's Guide to Troubleshooting Low Yield in Spirocyclization Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into overcoming the common challenge of low yields in spirocyclization reactions. As your virtual Senior Application Scientist, my goal is to not only provide solutions but to explain the underlying chemical principles, empowering you to make informed decisions in your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the most pressing issues encountered during the synthesis of complex spirocyclic frameworks. The questions are structured to follow a logical troubleshooting workflow, from initial observations to deep mechanistic considerations.

Q1: My spirocyclization reaction is resulting in a low yield. What are the most common initial factors I should investigate?

A1: A low yield in a spirocyclization reaction is a frequent yet solvable challenge. Before delving into complex mechanistic investigations, a systematic review of fundamental parameters is the most effective starting point. The primary culprits often fall into three categories: sub-optimal reaction conditions, poor quality of starting materials, or an inefficient catalyst system.[1][2]

  • Reaction Conditions: Temperature, concentration, and reaction time are critically codependent. A temperature that is too low may not provide sufficient energy to overcome the activation barrier for the intramolecular cyclization, while excessively high temperatures can promote decomposition or undesired side reactions.[2][3] Similarly, high concentrations can favor intermolecular side reactions over the desired intramolecular spirocyclization.[2]

  • Starting Material Quality: Impurities present in your substrates or reagents can act as potent inhibitors for many catalytic systems.[1] Water, for instance, can hydrolyze sensitive functional groups or deactivate certain catalysts. Ensure all starting materials are rigorously purified and characterized (e.g., via NMR, elemental analysis) and that solvents are appropriately dried.[4]

  • Catalyst & Reagents: The choice of catalyst, ligand, or activating reagent is paramount. A system that is highly effective for one substrate may be suboptimal for another due to subtle electronic or steric differences.[1] Catalyst loading is also a key parameter; insufficient catalyst will lead to a sluggish or incomplete reaction.[2]

Below is a logical workflow to begin your troubleshooting process.

G cluster_B cluster_C cluster_D A Low Yield Observed B Step 1: Verify Starting Material Integrity A->B Start Here C Step 2: Evaluate Reaction Conditions A->C D Step 3: Assess Catalyst/Reagent Efficacy A->D B1 Confirm Purity (NMR, LCMS) B->B1 B2 Ensure Anhydrous Conditions B->B2 C1 Systematically Screen Temperature C->C1 C2 Vary Concentration (High Dilution?) C->C2 C3 Conduct Time Course Study C->C3 D1 Increase Catalyst Loading D->D1 D2 Screen Different Ligands/Additives D->D2 D3 Test a Fresh Batch of Catalyst D->D3 G cluster_0 Reaction Conditions Conc Concentration Intra Desired Spirocycle (Intramolecular) Conc->Intra Influences Pathway Inter Byproducts (Dimer, Polymer) (Intermolecular) Conc->Inter Start Linear Substrate Start->Intra Favored by Low Concentration (High Dilution) Start->Inter Favored by High Concentration

Concentration Effects on Reaction Pathways
Q3: My catalyst appears to be inactive or has low turnover. What are the potential causes of catalyst deactivation?

A3: Catalyst deactivation is a critical issue, especially in transition-metal-catalyzed spirocyclizations. Deactivation can occur through several mechanisms, broadly categorized as chemical, thermal, or mechanical. [5]

  • Catalyst Poisoning: This is a form of chemical deactivation where impurities in the reaction mixture bind to the active sites of the catalyst, rendering them unavailable. [5]Common poisons include sulfur, water, or coordinating functional groups on the substrate or in solvent impurities. Using high-purity, degassed solvents and ensuring substrate purity are essential preventative measures.

  • Thermal Deactivation (Sintering): At high temperatures, fine catalyst particles can agglomerate (sinter), which reduces the active surface area and overall catalytic activity. [5]This is often irreversible. If you suspect sintering due to high reaction temperatures, exploring lower-temperature conditions or using a more thermally stable catalyst support is advisable.

  • Oxidative/Reductive Degradation: The active oxidation state of the metal center may be altered under the reaction conditions, leading to an inactive species. For example, a Pd(0) catalyst could be oxidized to an inactive Pd(II) species. The inclusion of specific additives or ligands can help stabilize the active catalytic cycle.

  • Ligand Dissociation/Decomposition: In many cases, the ligand is as important as the metal center. If the ligand dissociates or decomposes, the catalyst's activity and selectivity will be compromised. Screening different ligands can often identify a more robust option for your specific transformation. [1][6]

Q4: How does solvent choice impact the yield and selectivity of my spirocyclization?

A4: Solvent choice is a powerful but often underestimated parameter that influences reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states. [7][8]

  • Polarity and Dielectric Constant: The polarity of the solvent can dramatically affect the reaction. For reactions involving charged intermediates or polar transition states, a polar solvent can lower the activation energy and accelerate the reaction rate. [8]In some dearomative spirocyclizations, changing the solvent from a nonpolar one (like toluene) to a more polar one (like DCM or THF) can significantly alter the yield. [9]

  • Coordinating vs. Non-Coordinating Solvents: Solvents like THF or acetonitrile can coordinate to the metal center of a catalyst. This can sometimes be beneficial by stabilizing the catalyst, but it can also be detrimental by blocking an open coordination site required for the reaction to proceed. If you observe low reactivity in a coordinating solvent, switching to a non-coordinating one like toluene or DCM is a logical step.

  • Proticity: Protic solvents (e.g., alcohols) can engage in hydrogen bonding and may interfere with reactions involving strong bases or highly reactive organometallics. Aprotic solvents are generally preferred unless the mechanism specifically requires proton transfer. [7]

Experimental Protocols & Data

Protocol 1: Systematic Reaction Parameter Optimization

This protocol outlines a methodical approach to screen key reaction parameters to identify optimal conditions for your spirocyclization.

Objective: To systematically vary temperature, concentration, and catalyst loading to maximize product yield.

Methodology:

  • Setup: Arrange a series of reaction vials or tubes, each charged with a magnetic stir bar. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., Nitrogen or Argon). [4]2. Stock Solutions: Prepare stock solutions of your starting material and any soluble reagents to ensure accurate and consistent dispensing.

  • Baseline Reaction: Set up one reaction using the initial, unoptimized conditions. This will be your control (Entry 1).

  • Temperature Screen: Set up several reactions at different temperatures (e.g., 0 °C, Room Temp, 40 °C, 60 °C, 80 °C) while keeping all other parameters (concentration, catalyst loading) constant. [2]5. Concentration Screen: Based on the best temperature from the previous step, set up reactions at varying concentrations (e.g., 0.5 M, 0.1 M, 0.05 M, 0.01 M). High dilution (≤0.01 M) is often key for intramolecular reactions. [2]6. Catalyst Loading Screen: Using the best temperature and concentration, vary the catalyst loading (e.g., 1 mol%, 2.5 mol%, 5 mol%, 10 mol%).

  • Monitoring & Analysis: Monitor all reactions by TLC or LC-MS at set time intervals (e.g., 1h, 4h, 12h, 24h) to determine the point of maximum conversion and to check for product decomposition. [1]8. Workup & Quantification: Once the reactions are complete, quench them appropriately and perform an identical workup for each. Determine the yield for each reaction using an internal standard via ¹H NMR or GC/LC analysis. [9] Hypothetical Optimization Data Table:

EntryParameter VariedValueYield (%) [a]Key Byproduct(s) Observed
1Baseline60 °C, 0.1 M, 2 mol% cat.35%Dimer, Starting Material
2TemperatureRT (25 °C)15%Mostly Starting Material
3Temperature80 °C45%Dimer, Decomposition
4Temperature 60 °C (Best) -
5Concentration0.5 M10%Mostly Dimer/Polymer
6Concentration0.05 M58%Dimer (trace)
7Concentration 0.01 M 75% None
8Catalyst Loading1 mol%40%Starting Material
9Catalyst Loading 5 mol% 92% None
10Catalyst Loading10 mol%91%No significant improvement

[a] Yields determined by ¹H NMR spectroscopy with an internal standard.

This table clearly demonstrates how systematically moving from temperature to concentration and finally to catalyst loading can rationally guide the optimization process from a low 35% yield to an excellent 92% yield.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
  • Benchchem. (n.d.).
  • Pérez, M., et al. (2020). Dearomative spirocyclization of ynamides. Nature Communications. [Link]

  • Unsworth, W. P., & Taylor, R. J. K. (2019). Lewis-Acid Promoted Enantioselective Dearomative Spirocyclizations of Allenes. Organic Letters. [Link]

  • Benchchem. (n.d.). Troubleshooting "Spiro[4.
  • Pérez-Gálan, P., et al. (2016). Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science. [Link]

  • Lee, J. C., & Engle, K. M. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Organic Letters. [Link]

  • Siddiqui, F. S., et al. (2025). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. Molecules. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Improve Your Yield. Not Voodoo. [Link]

  • Trost, B. M., & O'Boyle, B. M. (2010). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Optimization of spirocyclization towards 2aa. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions a. [Link]

  • ResearchGate. (n.d.). Substrate scope of dearomative spirolactonization under aerobic and.... [Link]

  • Wang, X., et al. (2025). Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. Catalysts. [Link]

  • ResearchGate. (n.d.). Substrate scope for the spirocyclization–desilylation reaction of.... [Link]

  • Unsworth, W. P., et al. (2018). Dearomatizing Spiroannulation Reagents: Direct Access to Spirocycles from Indoles and Dihalides. Organic Letters. [Link]

  • ResearchGate. (n.d.). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. [Link]

  • Raimondi, S., & Benaglia, M. (2022). Stereoselective domino reactions in the synthesis of spiro compounds. La Chimica e l'Industria. [Link]

  • ResearchGate. (n.d.). A,B) Substrate scope of CarH‐catalyzed dearomative spirocyclization...*. [Link]

  • ResearchGate. (n.d.). Substrate scope of N-heterocyclic spirocycles aAll reactions were run.... [Link]

  • Grigor'ev, I. A., & Bagryanskaya, I. Y. (2020). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Molecules. [Link]

  • ACS. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. [Link]

  • Reddit. (2024). What are some common causes of low reaction yields?. [Link]

  • Das, J. P., & Ghorai, M. K. (2023). Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams. Chemical Science. [Link]

  • ResearchGate. (n.d.). Transition‐Metal‐Catalyzed Synthesis of Spiro Compounds through Activation and Cleavage of C−H Bonds. [Link]

  • ResearchGate. (2025). (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. [Link]

  • Bio-Rad. (n.d.). PCR Troubleshooting. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Azaspiro Compound Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Azaspiro Compound Synthesis. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights to troubleshoot and optimize your synthetic routes. Azaspirocycles are a critical class of compounds in medicinal chemistry, and their efficient synthesis is paramount. This resource offers a structured, yet flexible, question-and-answer format to address common challenges encountered during their synthesis.

Troubleshooting Guide

This section addresses specific experimental issues with detailed explanations of the underlying chemical principles and provides actionable solutions.

Q1: My spirocyclization reaction is resulting in a low yield. What are the likely causes and how can I improve it?

Low yields in spirocyclization reactions are a common challenge and can often be attributed to several factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.

Potential Causes & Solutions:

  • Sub-optimal Reaction Conditions: The temperature, reaction time, and concentration of your reaction may not be ideal for your specific substrate.

    • Solution: A systematic screening of these parameters is crucial. Some reactions may benefit from lower temperatures to minimize the formation of side products, while others require higher temperatures to overcome the activation energy barrier.[1]

  • Catalyst and Ligand Choice: The catalyst and ligand system you are using may not be optimal for your desired transformation.

    • Solution: It is recommended to screen a variety of catalysts and ligands. For example, in nickel-catalyzed enantioselective lactone α-spirocyclization, different Mandyphos ligands can significantly impact both the yield and enantioselectivity.[1] Additionally, consider adjusting the stoichiometry of your reagents, as an excess of one may be necessary to drive the reaction to completion.

  • Starting Material Quality: Impurities present in your starting materials can inhibit the catalyst or lead to unwanted side reactions.[1]

    • Solution: Ensure the purity of your starting materials by employing appropriate purification techniques such as recrystallization or column chromatography before initiating the reaction.[1]

  • Product Decomposition: The desired azaspiro compound may be unstable under the reaction or workup conditions.[1]

    • Solution: To monitor for product formation and potential decomposition, analyze the crude reaction mixture at different time points.[1] If you observe decomposition, consider modifying the workup procedure, for instance, by using milder pH conditions or shortening the reaction time.[1]

Q2: I'm observing poor diastereoselectivity in my spirocyclization. How can I gain better control over the stereochemical outcome?

Achieving high diastereoselectivity is a critical aspect of synthesizing complex azaspiro compounds.[2] Several factors can influence the spatial arrangement of the newly formed stereocenters.

Factors Influencing Diastereoselectivity & Optimization Strategies:

  • Solvent Effects: The polarity of the solvent can significantly influence the transition state of the cyclization, thereby affecting the diastereoselectivity. In some instances, a change in solvent can even reverse the diastereoselectivity of the reaction.[1]

    • Solution: Screen a range of solvents with varying polarities (e.g., toluene, THF, DCM, acetonitrile).

  • Catalyst/Ligand Control: The use of chiral catalysts and ligands is a powerful strategy for inducing stereoselectivity.

    • Solution: For asymmetric syntheses, chiral phosphoric acids or metal complexes with specific ligands have been shown to induce high diastereoselectivity.[2] Consider screening different chiral ligands or catalyst systems to find the optimal match for your substrate.

  • Temperature: The reaction temperature can impact the energy difference between the diastereomeric transition states.

    • Solution: Vary the reaction temperature. Lower temperatures often lead to higher diastereoselectivity by favoring the transition state with the lower activation energy.[1][2]

  • Substrate Control: The inherent stereochemistry of the starting material can be used to direct the formation of a specific diastereomer.

    • Solution: If feasible, consider modifying the substrate to introduce steric bulk or directing groups that can influence the facial selectivity of the cyclization.[2]

Q3: My domino radical bicyclization for the synthesis of a 1-Azaspiro[4.4]nonane is producing significant side products. How can I minimize these?

Domino radical bicyclizations are elegant reactions for constructing complex polycyclic systems, but they can be prone to side reactions, often arising from the premature quenching of radical intermediates.[2][3]

Strategies to Minimize Side Products:

  • Choice of Radical Initiator: The choice of radical initiator can influence the rate of the desired cyclization versus competing side reactions.

    • Solution: Triethylborane (Et₃B) can be an effective initiator, allowing for milder reaction conditions (room temperature) which can improve selectivity.[2][3]

  • Concentration of Radical Quenching Agent: The concentration of the radical quenching agent, typically Bu₃SnH, is a critical parameter.

    • Solution: If the concentration is too high, premature reduction of the initial aryl or vinyl radical can occur before the desired cyclization cascade is complete.[2] A slow addition of Bu₃SnH to the reaction mixture can help maintain a low steady-state concentration, favoring the desired cyclization pathway.[2]

  • Reaction Time and Temperature: Optimizing the reaction time and temperature is crucial for minimizing side reactions.

    • Solution: Shorter reaction times, which can be achieved with initiators like Et₃B, can minimize the opportunity for side reactions to occur.[2][3]

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis of azaspiro compounds.

What are some common synthetic strategies for accessing azaspirocycles?

Several powerful synthetic routes have been developed for the synthesis of azaspirocycles. Some of the most prominent include:

  • [3+2] Cycloaddition Reactions: This method offers a rapid way to construct complex azaspiro scaffolds, often with good to excellent stereocontrol.[4]

  • Aza-Prins Cyclization: This cyclization provides another efficient route to various azaspirocyclic frameworks.[4]

  • NBS-promoted Semipinacol Rearrangement: This rearrangement is a highly diastereoselective method for the construction of specific azaspirocyclic ketones.[4]

  • Ring-Closing Metathesis (RCM): RCM has proven to be a versatile and reliable tool for the formation of a range of unsaturated azaspirocycles.[4]

  • Intramolecular Cyclization: This strategy, including methods like the intramolecular Prins cyclization/Schmidt reaction, is effective for constructing azaspiro skeletons.[5]

  • Aza-Diels-Alder Reaction: This reaction, a modification of the Diels-Alder reaction, can be employed to form six-membered nitrogen-containing rings within an azaspiro framework.[6]

How can I achieve enantioselective synthesis of azaspiro compounds?

Enantioselective synthesis is crucial for the development of chiral azaspiro compounds for pharmaceutical applications. Key strategies include:

  • Chiral Catalysts: The use of chiral catalysts, such as chiral phosphoric acids or rhodium complexes with chiral ligands, can induce high enantioselectivity in spirocyclization reactions.[7][8]

  • Enzymatic Reactions: Biocatalysis offers a promising approach. Engineered enzymes, such as carbene transferases, have been developed for the stereodivergent synthesis of azaspiro[2.y]alkanes with excellent stereoselectivity.[9]

  • Chiral Auxiliaries: The use of chiral auxiliaries attached to the starting material can direct the stereochemical outcome of the reaction.

What role does the solvent play in optimizing these reactions?

The choice of solvent can have a profound impact on the outcome of an azaspiro synthesis.

  • Diastereoselectivity: As mentioned earlier, solvent polarity can dramatically influence the transition state and, consequently, the diastereoselectivity.[1]

  • Reaction Success: In some cases, the choice of solvent is critical for the reaction to proceed at all. For instance, the use of 2,2,2-trifluoroethanol has been found to be crucial for the successful preparation of certain 1-azaspiro[3.3]heptane derivatives.[10]

Are there any specific safety precautions I should take when working with these reactions?

As with any chemical synthesis, it is imperative to follow standard laboratory safety procedures. Specific considerations for azaspiro synthesis may include:

  • Handling of Reagents: Many reagents used in these syntheses, such as organometallic catalysts and strong acids or bases, are hazardous. Always consult the Safety Data Sheet (SDS) for each reagent and handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Inert Atmosphere: Many of the catalytic systems are sensitive to air and moisture.[2][11] Therefore, it is often necessary to perform these reactions under an inert atmosphere of nitrogen or argon using Schlenk line techniques or a glovebox.

  • High Temperatures and Pressures: Some reactions may require elevated temperatures or pressures. Ensure that the glassware and equipment are appropriate for the intended conditions.

Experimental Protocols & Data

This section provides example protocols and data tables to guide your experimental design.

Table 1: Example Solvent Screening for Diastereoselectivity Optimization
EntrySolventDiastereomeric Ratio (d.r.)
1Toluene5:1
2THF8:1
3DCM3:1
4Acetonitrile1:1

This table illustrates how changing the solvent can significantly impact the diastereoselectivity of a hypothetical spirocyclization reaction.

Protocol 1: General Procedure for a Catalytic Asymmetric Intramolecular Aza-Michael Addition

This protocol describes a general method for the enantioselective synthesis of a 6-Azaspiro[4.5]decan-7-one derivative using a chiral phosphoric acid catalyst.[7]

Materials:

  • Linear aza-Michael precursor (N-protected amino acid derivative with an α,β-unsaturated ester)

  • Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP)

  • Anhydrous Solvent (e.g., Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the linear aza-Michael precursor (1.0 equiv) and the chiral phosphoric acid catalyst (0.1 equiv).

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired enantiomerically enriched azaspiro compound.

Visualization of Key Concepts

Visualizing reaction pathways and workflows can aid in understanding and troubleshooting.

reaction_troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield conditions Sub-optimal Conditions low_yield->conditions catalyst Poor Catalyst/ Ligand Choice low_yield->catalyst purity Starting Material Impurity low_yield->purity decomposition Product Decomposition low_yield->decomposition screen_params Screen Temp, Time, Conc. conditions->screen_params screen_cat Screen Catalysts & Ligands catalyst->screen_cat purify_sm Purify Starting Materials purity->purify_sm monitor_rxn Monitor Reaction & Modify Workup decomposition->monitor_rxn

Caption: Troubleshooting workflow for low reaction yield.

diastereoselectivity_factors diastereo Diastereoselectivity solvent Solvent Polarity diastereo->solvent catalyst Catalyst/ Ligand diastereo->catalyst temp Temperature diastereo->temp substrate Substrate Sterics diastereo->substrate

Caption: Key factors influencing diastereoselectivity.

References

  • Chen, Z. H., Tu, Y. Q., Zhang, S. Y., & Zhang, F. M. (2011). Development of the intramolecular Prins cyclization/Schmidt reaction for the construction of the azaspiro[3][3]nonane: application to the formal synthesis of (±)-stemonamine. Organic letters, 13(4), 724–727. Available from: [Link]

  • ResearchGate. Advances in the Synthesis of Azaspiro[4.5]trienones. Available from: [Link]

  • Bejarano, C. A., Díaz, J. E., Camacho, J., Flores-Bernal, G. G., Miranda, L. D., Mejía, S. M., & Loaiza, A. E. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(25), 20993–21004. Available from: [Link]

  • Arnold, F. H., et al. (2025). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. Available from: [Link]

  • Padwa, A., et al. (2025). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis. Available from: [Link]

  • Vila, J., Solà, M., Pla-Quintana, A., & Roglans, A. (2022). Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. The Journal of Organic Chemistry, 87(8), 5345–5356. Available from: [Link]

  • Vila, J., Solà, M., Pla-Quintana, A., & Roglans, A. (2022). Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. The Journal of Organic Chemistry, 87(8), 5345–5356. Available from: [Link]

  • ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Available from: [Link]

  • Chambers, S. J., Coulthard, G., et al. (2020). From Heteroaromatic Acids and Imines to Azaspirocycles: Stereoselective Synthesis and 3D Shape Analysis. Angewandte Chemie International Edition, 59(4), 1578-1582. Available from: [Link]

  • ResearchGate. Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. Available from: [Link]

  • ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Available from: [Link]

  • Alajarin, M., et al. (2020). Periselectivity in the Aza-Diels–Alder Reaction of 1-Azadienes with α-Oxoketenes: A Combined Experimental and Theoretical Study. Molecules, 25(20), 4831. Available from: [Link]

  • Wikipedia. Aza-Diels–Alder reaction. Available from: [Link]

  • Boger, D. L. (2012). Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. Accounts of Chemical Research, 45(8), 1327-1339. Available from: [Link]

  • Hamzik, P. J., Goutierre, A. S., Sakai, T., & Danheiser, R. L. (2017). Aza Diels–Alder Reactions of Nitriles, N,N-Dimethylhydrazones, and Oximino Ethers. Application in Formal [2 + 2 + 2] Cycloadditions for the Synthesis of Pyridines. The Journal of Organic Chemistry, 82(24), 12975–12991. Available from: [Link]

  • Academia.edu. Stereoselective Aza Diels−Alder Reaction on Solid Phase: A Facile Synthesis of Hexahydrocinnoline Derivatives. Available from: [Link]

  • ResearchGate. Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. Available from: [Link]

  • Preprints.org. Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization en route to Spirocalcaridines A and B - Some T. Available from: [Link]

  • Zhang, X., et al. (2023). Coupling-Spirocyclization Cascade of Tryptamine-Derived Isocyanides with Iodonium Ylides and Despirocyclization Reactions. Organic Letters, 25(43), 7854–7859. Available from: [Link]

  • ResearchGate. Photoinduced Ag-Mediated Azaspirocyclic Approach Involves Cyclization and Dearomatization. Available from: [Link]

Sources

Technical Support Center: Purification of 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid (CAS: 1521867-75-3)[1]. This spirocyclic lactam is a highly valuable building block in medicinal chemistry, often synthesized via the chemical upcycling of expired gabapentinoids[2]. However, its unique structural features—a rigid spirocenter, a polar lactam motif, and a carboxylic acid—present distinct challenges during isolation and purification.

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols, explaining the chemical causality behind each troubleshooting step to ensure your workflows are robust, reproducible, and self-validating.

Physicochemical Profile & Chromatographic Parameters

Before troubleshooting, it is critical to understand the physical properties governing the molecule's behavior. Summarized below are the core parameters required to design a successful purification strategy.

ParameterValue / RecommendationCausality / Rationale
Molecular Weight 197.23 g/mol Standard LC-MS detection (ESI+ for [M+H]+, ESI- for [M-H]-).
pKa (Estimated) ~4.5 (Carboxylic Acid)Dictates LLE pH; aqueous phase must be < 3.0 to ensure protonation for organic extraction.
LogP (Estimated) 0.5 - 1.2Highly polar. Requires moderately polar extraction solvents (e.g., 2-MeTHF) rather than standard EtOAc.
Stationary Phase C18 (Reverse Phase)Normal phase silica fails to resolve diastereomers due to strong H-bonding overriding steric differences.
Mobile Phase Additive 0.1% Formic Acid (FA)Suppresses carboxylate ionization, preventing peak tailing and improving resolution on C18 columns.
FAQ & Troubleshooting Guides
Q1: Why am I losing product in the aqueous phase during liquid-liquid extraction (LLE)?

Issue : Low isolated yield after standard Ethyl Acetate (EtOAc)/Water workup.

Causality : 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid possesses both a hydrogen-bond donating/accepting lactam and a carboxylic acid. At neutral pH, the carboxylate is ionized, rendering the molecule highly water-soluble. Even when acidified, the lactam motif tightly binds water molecules, making extraction into non-polar or weakly polar solvents (like DCM or pure EtOAc) highly inefficient.

Solution & Protocol : Switch to a salting-out extraction using 2-Methyltetrahydrofuran (2-MeTHF). 2-MeTHF is a moderately polar, water-immiscible solvent that effectively disrupts the hydration shell around the lactam.

Self-Validating Protocol: Acidified LLE

  • Quench & Acidify : Cool the crude aqueous reaction mixture to 0–5 °C. Slowly add 1M HCl until the pH reaches 2.0–2.5 (verify with a calibrated pH meter, not just pH paper).

  • Salting Out : Saturate the aqueous layer with solid NaCl (approx. 30 g per 100 mL of water) and stir until completely dissolved.

  • Extraction : Extract with 2-MeTHF (3 × equal volume).

  • Validation Check : Spot the remaining aqueous layer on a TLC plate (stain with KMnO4) or inject directly into LC-MS. If the product peak is still present, perform one additional extraction with a 9:1 2-MeTHF:Isopropanol mixture.

  • Wash & Dry : Wash the combined organic layers with a minimal amount of saturated brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure at a mild temperature (<40 °C).

Q2: How do I resolve the 5r,8r and 5s,8s (cis/trans) diastereomers? They co-elute as a single broad peak on normal-phase silica.

Issue : Inability to separate the cis and trans isomers of the carboxylic acid relative to the spiro-lactam ring.

Causality : The dipole moments and retention factors of these diastereomers are nearly identical on bare silica. The strong hydrogen bonding of the lactam and carboxylic acid to the silanol groups completely overrides the subtle steric differences between the cis and trans geometries.

Solution & Protocol : Utilize Reverse-Phase Preparative HPLC (RP-HPLC) with an acidic modifier. The hydrophobic C18 stationary phase differentiates the isomers based on their slightly different 3D lipophilic surface areas when the carboxylic acid is fully protonated.

G A Crude Mixture (cis/trans isomers + impurities) B Acidified LLE (pH 2.5, 2-MeTHF) A->B C Organic Phase (Enriched Product) B->C Extract D Aqueous Phase (Discard) B->D Waste E Prep-HPLC (C18) (0.1% FA in H2O/MeCN) C->E Concentrate & Inject F cis-Isomer Fraction E->F Peak 1 G trans-Isomer Fraction E->G Peak 2 H Lyophilization F->H G->H

Workflow for the extraction and diastereomeric separation of the spiro-lactam.

Self-Validating Protocol: RP-HPLC Separation

  • Sample Prep : Dissolve the crude extract in a 1:1 mixture of Water:Acetonitrile (MeCN) containing 0.1% Formic Acid (FA). Filter through a 0.22 µm PTFE syringe filter to protect the column.

  • Column Selection : Use a high-carbon-load C18 column (e.g., 5 µm, 250 × 21.2 mm).

  • Gradient Method :

    • Mobile Phase A: Water + 0.1% FA

    • Mobile Phase B: MeCN + 0.1% FA

    • Run a shallow gradient: 5% B to 30% B over 30 minutes. Note: The shallow gradient is critical to exploit the minor lipophilicity differences between the cis and trans configurations.

  • Fraction Collection & Validation : Monitor at 210 nm (lactam absorbance). Collect fractions and immediately run analytical LC-MS on the leading and tailing edges of the peaks to confirm diastereomeric purity (>95% de).

  • Isolation : Lyophilize (freeze-dry) the pure fractions to prevent thermal degradation, yielding the pure product as a white powder.

Q3: My LC-MS shows a mass of [M+18] (m/z 216) after a basic workup. What happened to my product?

Issue : Product degradation and loss of the spirocyclic core during purification.

Causality : The 3-oxo-2-aza (lactam) ring is susceptible to hydrolysis. Exposure to strong bases (e.g., NaOH, KOH) or extended heating in strong acids will cleave the amide bond, adding a water molecule (H2O = 18 Da) and reverting the spirocycle to its acyclic amino diacid precursor (a gabapentin derivative)[3].

Solution : Strictly avoid pH > 9 during any stage of the workup. If basic conditions are required for a prior synthetic step, neutralize the reaction mixture at 0 °C immediately upon completion before proceeding to extraction or concentration.

Pathway A 3-Oxo-2-azaspiro[4.5]decane- 8-carboxylic acid (Intact Lactam, m/z 198) B High pH (>9) or Strong Acid + Heat A->B Exposure C Ring-Opened Precursor (Amino Diacid, m/z 216) B->C Hydrolysis

Hydrolytic degradation pathway of the spirocyclic lactam ring.

References
  • Title : Chemical Upcycling of Expired Pharmaceuticals as a Source of Value-Added Chemicals for Organic Synthesis and Medicinal Chemistry Source : Molecules (MDPI) / PubMed Central URL :[Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Azaspiro[4.5]decane Diastereomer Resolution Support Center . As a Senior Application Scientist, I have designed this technical guide to help researchers, analytical chemists, and drug development professionals navigate the notorious challenges associated with separating closely related spirocyclic diastereomers.

This guide synthesizes field-proven chromatographic strategies, chemical derivatization techniques, and the underlying thermodynamic principles required to establish a self-validating separation workflow.

The azaspiro[4.5]decane scaffold is a privileged structural motif found in numerous biologically active natural products (e.g., halichlorine, pinnaic acid) and synthetic pharmaceuticals (e.g., mutant-selective EGFR inhibitors, FAAH inhibitors)[1][2].

Separating epimeric azaspiro[4.5]decanes—where the stereochemical difference lies at a remote center relative to the spiro-fusion—is thermodynamically challenging.

  • Hydrophobic Equivalence: Standard Reversed-Phase HPLC (RP-HPLC) relies on hydrophobic partitioning. Because the flexible C18 chains collapse around the molecule, they cannot distinguish the subtle 3D spatial differences of remote epimers, resulting in co-elution.

  • Conformational Rigidity vs. Flexibility: The spiro-carbon locks the two rings orthogonally, but the piperidine/cyclopentane rings retain rapid chair/envelope flipping. This dynamic averaging blurs the dipole moment differences between diastereomers, rendering standard Normal-Phase (NP-HPLC) separations on bare silica ineffective unless the steric bulk is artificially amplified.

SECTION 2: Troubleshooting Guide & FAQs

Q1: Standard C18 reversed-phase columns fail to resolve my epimeric azaspiro[4.5]decanes. What is the most effective alternative? A: Abandon RP-HPLC for this specific application. The most effective alternative is Supercritical Fluid Chromatography (SFC) paired with a Chiral Stationary Phase (CSP) [3]. Supercritical CO₂ has low viscosity and high diffusivity, allowing for rapid mass transfer. More importantly, CSPs (like amylose or cellulose derivatives) provide rigid inclusion cavities. Even if your diastereomers are achiral, their subtle spatial differences dictate how deeply they penetrate these chiral grooves, amplifying retention time differences through highly directional hydrogen bonding and dipole-dipole interactions[2].

Q2: Is it standard practice to use Chiral Stationary Phases (CSPs) for achiral diastereomers? A: Yes, this is a highly successful, albeit counterintuitive, industry standard. CSPs such as Chiralpak AD-H or OD-H provide orthogonal selectivity that achiral columns lack. For example, in the development of 1-oxa-8-azaspiro[4.5]decane-based FAAH inhibitors, researchers successfully utilized chiral SFC on a Chiralpak AD-H column to achieve baseline resolution of closely related spiro-diastereomers that failed to separate on standard silica[2].

Q3: SFC and NP-HPLC both failed. How can I chemically force a separation? A: You must amplify the steric differences between the convex and concave faces of the spiro-fusion via chemical derivatization . By reacting the secondary amine of the azaspiro[4.5]decane with a bulky achiral group (e.g., benzyl chloroformate to form a Cbz-carbamate) or a chiral auxiliary (e.g., camphorsultam), you drastically alter the molecule's 3D conformation[1][4]. Danishefsky and co-workers famously utilized benzyl carbamate derivatization to resolve epimeric mixtures at the C13/C14 positions during the total synthesis of halichlorine, enabling successful separation via standard flash chromatography[1].

SECTION 3: Step-by-Step Methodologies

Protocol A: SFC-Based Screening and Preparative Separation

This protocol utilizes supercritical fluid chromatography to establish a self-validating baseline resolution for spirocyclic diastereomers.

  • Sample Preparation: Dissolve the crude azaspiro[4.5]decane diastereomeric mixture in anhydrous Methanol or Ethanol (50 mg/mL). Caution: Strictly avoid aqueous solvents, as water disrupts the supercritical CO₂ phase behavior.

  • Column Selection: Install a polysaccharide-based CSP column (e.g., Chiralpak AD-H, 5 µm, 250 x 4.6 mm for analytical screening)[2].

  • Mobile Phase Configuration: Program the SFC pump to deliver Supercritical CO₂ with a 15–40% co-solvent gradient of Methanol or Ethanol.

  • Additive Introduction (Critical): Add 0.1% Diethylamine (DEA) to the co-solvent. The basic modifier suppresses secondary interactions between the basic spiro-amine and residual silanols on the stationary phase, preventing severe peak tailing.

  • Execution & Scale-Up: Run at a flow rate of 3–5 mL/min, maintaining a backpressure of 100–120 bar at 35 °C. Once an analytical resolution (

    
    ) is achieved, scale linearly to a preparative column (e.g., 250 x 30 mm) by matching the linear velocity and scaling the injection volume accordingly[2].
    
Protocol B: Bulky Carbamate Derivatization for NP-HPLC Resolution

Use this protocol when chromatographic screening fails, and steric amplification is required.

  • Activation: Dissolve the crude azaspiro[4.5]decane mixture (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and cool the reaction flask to 0 °C.

  • Derivatization: Dropwise, add Benzyl chloroformate (Cbz-Cl) (1.2 eq). The bulky Cbz group will project over the spiro-fusion, differentially shielding the faces of the diastereomers[1].

  • Reaction Quench: Stir at room temperature for 2 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Chromatographic Resolution: Load the derivatized mixture onto a bare silica Normal-Phase HPLC column. Elute using a shallow, isocratic gradient of Hexanes/Ethyl Acetate (e.g., 85:15). The amplified steric bulk will now allow the silica surface to distinguish the epimers, yielding baseline resolution.

SECTION 4: Quantitative Data Summaries

The following table summarizes the comparative efficacy of various chromatographic modalities for resolving azaspiro[4.5]decane diastereomers based on empirical field data.

Separation ModalityPrimary MechanismResolution Power (

)
Run TimeScalabilitySolvent Consumption
RP-HPLC (C18) Hydrophobic PartitioningPoor (< 0.8)15–30 minHighHigh (Aqueous/Organic)
NP-HPLC (Silica) Polar InteractionsModerate (0.8–1.2)20–40 minHighHigh (Organic only)
SFC (Chiralpak AD-H) Steric Inclusion / H-BondingExcellent (> 1.5) 5–10 min Very High Low (CO₂ based)
Derivatization + NP-HPLC Amplified Steric HindranceGood (1.2–1.5)20–40 minModerateHigh (Organic only)

SECTION 5: Workflow Visualization

DiastereomerResolution Start Crude Azaspiro[4.5]decane Diastereomeric Mixture Screening Initial Analytical Screening Start->Screening SFC SFC with Chiral Stationary Phase (e.g., Chiralpak AD-H) Screening->SFC Preferred Pathway NPHPLC Normal Phase HPLC (Bare Silica or Cyano) Screening->NPHPLC Alternative ResolvedSFC High Resolution (Rs > 1.5) Proceed to Prep-SFC SFC->ResolvedSFC Unresolved Low Resolution (Rs < 1.0) Co-elution / Peak Tailing SFC->Unresolved NPHPLC->Unresolved Prep Preparative Isolation & Downstream Processing ResolvedSFC->Prep Derivatization Chemical Derivatization (e.g., Benzyl Carbamate) Unresolved->Derivatization Amplify Steric Differences Derivatization->Screening Re-screen Derivatized Pool

Fig 1: Decision matrix for resolving azaspiro[4.5]decane diastereomers using chromatography.

SECTION 6: References

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations , PMC - NIH. URL:[Link]

  • Total synthesis of (±)-halichlorine, (±)-pinnaic acid, and (±)-tauropinnaic acid , PMC - NIH. URL:[Link]

  • WO2010058318A1 - 1-oxa-8-azaspiro [4, 5 ] decane- 8 -carboxamide compounds as faah inhibitors , Google Patents. URL:

  • A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block , ACS Publications. URL:[Link]

  • Enantiomeric and Diastereomeric Resolutions of Chiral Pesticides by ACQUITY UPC2 with UV Detection , Waters/IAPC. URL:[Link]

Sources

Overcoming poor solubility of 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid in assays

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Solubility & Assay Compatibility Challenges Audience: Researchers, Medicinal Chemists, and Assay Development Scientists[1][2]

Core Technical Analysis: The Solubility Paradox

Compound Profile:

  • Name: 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid[1][2]

  • Chemical Class: Spirocyclic lactam carboxylic acid[1][2]

  • Molecular Weight: ~197.23 g/mol [1][2]

  • Physicochemical Behavior: This scaffold presents a classic "brick dust" challenge in medicinal chemistry. The molecule possesses a rigid spirocyclic core that facilitates tight crystal packing, reinforced by a strong hydrogen-bonding network between the lactam (amide) and the carboxylic acid moieties.

    • In Water: The free acid form is poorly soluble due to high lattice energy and low lipophilicity of the protonated form.

    • In DMSO: Soluble, but prone to "crashing out" upon hydration because water disrupts the DMSO solvation shell, forcing the molecule back into its energetically favorable crystal lattice.

Troubleshooting Guide & FAQs

Category A: Stock Solution Preparation & Storage[1][4][5][6]

Q1: I dissolved the compound in DMSO at 10 mM, but after freezing and thawing, I see fine needles. Is the compound degraded? A: It is likely not degraded but recrystallized . DMSO is hygroscopic; even a small amount of absorbed atmospheric water (0.1–1%) can decrease the solubility of this spiro-acid significantly.

  • The Fix:

    • Warm the vial to 37°C and vortex for 3–5 minutes.

    • If solids persist, add 5% v/v of 1M NaOH (aqueous) directly to the DMSO stock only if your downstream assay tolerates this. The deprotonation breaks the intermolecular H-bonds.[1][2]

    • Prevention: Store stocks in single-use aliquots under argon/nitrogen to prevent moisture ingress.[1][2]

Q2: Can I use Ethanol or Methanol instead of DMSO? A: Generally, no for high concentrations (>10 mM). While the carboxylic acid is soluble in alcohols, the lactam moiety often reduces solubility in protic organic solvents compared to aprotic dipolar solvents like DMSO or DMF.

  • Recommendation: Stick to DMSO for primary stocks. Use Ethanol only for intermediate dilutions if the assay is DMSO-sensitive.[1][2]

Category B: Assay Buffer Compatibility

Q3: My compound precipitates immediately when I dilute the DMSO stock into PBS (pH 7.4). Why? A: This is a "Solvent Shock" phenomenon. The rapid change from 100% DMSO to >99% water creates a transient supersaturated state. If the local pH drops (even slightly) or mixing is slow, the compound nucleates.

  • The Mechanism: The pKa of the carboxylic acid is approximately 4.5–4.8. At pH 7.4, it should be ionized and soluble. However, the kinetics of dissolution are slower than the kinetics of precipitation.

  • The Fix: Use the "Predilution Step" (See Protocol B below). Never add neat DMSO stock directly to a static volume of buffer.

Q4: I am running a cell-based assay. Will the acid group acidify my media? A: At typical screening concentrations (1–10 µM), the buffering capacity of culture media (containing bicarbonate or HEPES) is sufficient. However, if you are testing at >100 µM , the acidic protons can shift the local pH, potentially affecting cell health independent of the compound's pharmacology.

  • Validation: Measure the pH of your highest test concentration media. If it deviates by >0.2 units, neutralize the stock solution with 1 equivalent of NaOH before addition.

Optimized Experimental Protocols

Protocol A: Robust Stock Preparation (The "Dry & Base" Method)

Use this for creating stable 10–50 mM stocks.

  • Weighing: Accurately weigh the solid compound.

  • Solvent Calculation: Calculate the volume of DMSO required.

  • Modification: Instead of 100% DMSO, prepare a DMSO + 1% Triethylamine (TEA) or DMSO + 1% Diisopropylethylamine (DIPEA) solution.

    • Why? The organic base ensures the carboxylic acid remains deprotonated, preventing H-bond dimerization and precipitation.

  • Dissolution: Add the modified solvent to the solid. Vortex vigorously.

  • Storage: Aliquot immediately into amber glass vials. Store at -20°C.

Protocol B: The "Step-Down" Dilution for Assays

Use this to prevent precipitation during dilution into aqueous buffers.[1][2]

  • Start: 10 mM stock in DMSO.

  • Intermediate Step: Dilute 10-fold into 50% DMSO / 50% Water .

    • Result: 1 mM solution in 55% DMSO. (The gradual polarity shift prevents shock).

  • Final Step: Dilute the Intermediate 100-fold into your Assay Buffer (pre-warmed to 25°C or 37°C).

    • Result: 10 µM Final Concentration (0.55% DMSO).

    • Action: Add the intermediate while vortexing the buffer to ensure rapid dispersion.

Visualizing the Solubility Workflow

The following diagram illustrates the decision matrix for solubilizing 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid based on the application.

SolubilityWorkflow Start Start: Solid Compound (3-Oxo-2-azaspiro[4.5]decane-8-COOH) SolventChoice Choose Primary Solvent Start->SolventChoice DMSO DMSO (Standard) SolventChoice->DMSO Standard Use DMSO_Base DMSO + 1% Organic Base (TEA/DIPEA) SolventChoice->DMSO_Base High Conc. (>10mM) or Long Storage AppCheck Application? DMSO->AppCheck DMSO_Base->AppCheck Enzymatic Enzymatic/Biochem Assay (Buffer pH 7.4) AppCheck->Enzymatic CellBased Cell-Based Assay (Media + Serum) AppCheck->CellBased InVivo In Vivo / Animal Study AppCheck->InVivo DirectDil Direct Dilution (Risk of Shock) Enzymatic->DirectDil StepDown Step-Down Dilution (Intermediate 50% DMSO) CellBased->StepDown Recommended SalineForm Formulation: Saline + 1 eq NaOH (Form Sodium Salt) InVivo->SalineForm PrecipCheck Precipitation Observed? PrecipCheck->StepDown Yes Proceed with Assay Proceed with Assay PrecipCheck->Proceed with Assay No DirectDil->PrecipCheck

Caption: Decision matrix for solubilizing spiro-carboxylic acids, prioritizing pH control and stepwise dilution to avoid precipitation.

Quantitative Solubility Data

The following table summarizes the estimated solubility limits based on solvent and pH conditions.

Solvent SystempH ConditionSolubility Limit (Est.)Comment
Pure DMSO N/A> 50 mMHygroscopic; protect from moisture.[1][2]
PBS (Phosphate Buffered Saline) pH 7.41 – 5 mMSoluble as anion; requires slow addition.
Acetate Buffer pH 4.5< 100 µMPoor. Near pKa (isoelectric region for acid).
0.1 M HCl pH 1.0< 10 µMInsoluble. Fully protonated form precipitates.
0.1 M NaOH pH 13.0> 100 mMHighly soluble as Sodium salt.

References

  • Lipinski, C. A., et al. (2012). "Compound properties and drug quality."[3][4] Journal of Pharmacological and Toxicological Methods. (Discusses the impact of rigid spiro-scaffolds on solubility).

    • Source:

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound precipitation: strategies for troubleshooting." Drug Discovery Today.

    • Source:

  • BenchChem Technical Support. (2025). "Overcoming Solubility Challenges with 2-Aryl Thiazolidine-4-Carboxylic Acids." (General principles for carboxylic acid building blocks).

    • Source:

  • PubChem Compound Summary. "tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate."[1][2] (Physicochemical property data for the scaffold).

    • Source:

Sources

Technical Support Center: Stereochemical Integrity of Chiral Azaspiro Compounds

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a high-level technical support resource for medicinal chemists and process engineers facing stereochemical attrition during the synthesis of chiral azaspiro scaffolds.

Topic: Preventing Racemization & Epimerization in Azaspiro Synthesis Target Audience: Medicinal Chemists, Process R&D Scientists Version: 2.4 (Current)

Diagnostic & Troubleshooting Module

Q1: I observe high enantiomeric excess (ee) in the crude reaction mixture (IPC), but significant erosion occurs during silica gel chromatography. What is happening?

Diagnosis: Acid-Catalyzed Racemization or Retro-Reaction on Solid Support. Azaspiro compounds, particularly those containing basic nitrogen (e.g., spiro-piperidines) or electron-rich carbonyls (e.g., spiro-oxindoles), are highly sensitive to the Lewis and Brønsted acidic sites on silica gel.

Root Cause Analysis:

  • Protonation of the Spiro-Nitrogen: If the azaspiro nitrogen is basic, it interacts with silanol groups (

    
    ), increasing the acidity of 
    
    
    
    -protons, facilitating enolization and subsequent racemization.
  • Retro-Mannich / Retro-Aldol: Silica can catalyze the reversible cleavage of the spiro-ring (retro-reaction), temporarily breaking the chiral center. Re-closure is often non-stereoselective (racemic).

Corrective Actions:

  • Pre-treat Silica: Slurry the silica gel with 1-2% Triethylamine (Et

    
    N) in hexanes before packing the column. This neutralizes acidic silanol sites.
    
  • Switch Stationary Phase: Use Neutral Alumina (Grade III) or Diol-functionalized silica , which are less aggressive than standard silica.

  • Fast Filtration: Avoid long residence times on the column. Flash chromatography should be completed rapidly (<15 mins).

Q2: The reaction conversion is >95%, but the isolated product is nearly racemic (ee < 10%). Is the catalyst inactive?

Diagnosis: Background Racemic Pathway Competition. This is rarely due to catalyst inactivity (since conversion is high) but rather a non-catalyzed background reaction that outcompetes the chiral catalytic cycle.

Root Cause Analysis:

  • High Temperature: Thermal energy overcomes the activation barrier for the uncatalyzed racemic pathway.

  • Improper Stoichiometry: Excess reagents (e.g., base additives) may trigger a non-selective pathway.

  • Product Instability: The product might be forming with high ee but racemizing in situ due to reaction conditions (e.g., high pH).

Corrective Actions:

  • Temperature Drop: Lower the reaction temperature (e.g., from 25°C to -20°C or -78°C). This increases the

    
     between the catalyzed and uncatalyzed transition states.
    
  • Slow Addition: Syringe pump addition of the limiting reagent keeps its concentration low, suppressing bimolecular background reactions.

  • Control Experiment: Run the reaction without the chiral catalyst. If conversion is observed, the background reaction is too fast. You must modify the substrate (e.g., add steric bulk or change protecting groups) to suppress it.

Q3: My azaspiro-oxindole product racemizes upon storage in solution. How do I stabilize it?

Diagnosis: C3-Enolization via Keto-Enol Tautomerism. Spiro-oxindoles possess a quaternary center at C3. However, the amide hydrogen (N-H) or adjacent carbonyls can facilitate transient ring-opening or enolization if the conditions are slightly basic or protic.

Corrective Actions:

  • N-Protection: Unprotected oxindole nitrogens are acidic (

    
     in DMSO). Protect the oxindole nitrogen with an electron-withdrawing group (e.g., Boc, Cbz, or Acetyl) to reduce the basicity of the system and prevent hydrogen bond-mediated enolization.
    
  • Storage Conditions: Store as a solid at -20°C. Avoid storing in protic solvents (MeOH, EtOH) or solvents prone to acidity (CHCl

    
     forms HCl over time).
    

Mechanistic Visualization

Understanding the specific pathway of racemization is critical for prevention. The diagram below illustrates the two primary failure modes for spiro-oxindoles: Direct Enolization and Retro-Mannich Cleavage .

RacemizationPathways cluster_prevention Prevention Strategies ChiralSpiro Chiral Azaspiro (Target Product) Enolate Planar Enolate Intermediate ChiralSpiro->Enolate Base-Mediated Deprotonation RetroOpen Ring-Opened Intermediate ChiralSpiro->RetroOpen Retro-Mannich (Thermal/Acidic) Racemic Racemic Mixture Enolate->Racemic Non-selective Protonation RetroOpen->Racemic Re-cyclization (No Chiral Control) Strat1 Use Non-Nucleophilic Bases (e.g., DIPEA vs. NaOH) Strat1->ChiralSpiro Strat2 Low Temp Workup (< 0°C) Strat2->RetroOpen Strat3 N-Protection (Boc/Cbz) Strat3->Enolate

Caption: Figure 1. Dual pathways for racemization in spiro-oxindoles. The red path indicates base-mediated enolization; the yellow path indicates thermal retro-Mannich cleavage.

Validated Experimental Protocol

Protocol: Enantioselective Synthesis of Spiro[pyrrolidine-3,3'-oxindole] via 1,3-Dipolar Cycloaddition. Objective: To synthesize the spiro-quaternary center with >95% ee and prevent workup-induced racemization.

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Substrate 1: Isatin-derived ketimine (N-Boc protected). Note: N-protection is crucial for stability.

  • Substrate 2: Alkene dipolarophile (e.g., Chalcone derivative).

  • Catalyst: Chiral Phosphoric Acid (CPA) or Squaramide (5 mol%).

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

  • Quench: 0.1 M HCl in ether (anhydrous).

Step-by-Step Methodology
  • Catalyst Activation: In a flame-dried reaction vial, dissolve the Chiral Catalyst (0.05 equiv) and Substrate 1 (1.0 equiv) in anhydrous DCM (0.1 M concentration). Stir at room temperature for 15 minutes.

    • Why: This allows the catalyst to hydrogen-bond with the ketimine, establishing the chiral pocket before the reaction starts.

  • Temperature Control: Cool the reaction mixture to -20°C using a cryocooler or acetone/dry ice bath.

    • Why: Lower temperature suppresses the background racemic reaction and stabilizes the transition state.

  • Controlled Addition: Add Substrate 2 (1.2 equiv) slowly over 10 minutes. Stir at -20°C for 12-24 hours.

    • Monitoring: Monitor by TLC or HPLC.[1] Do not rely solely on color change.

  • Critical Quench (The "Anti-Racemization" Step): Once conversion is >95%, do not warm to room temperature. Flash freeze or dilute immediately with cold ether.

    • Filtration: Pass the cold mixture through a short pad of silica gel pre-treated with 1% Et

      
      N/Hexanes. Elute with Et
      
      
      
      O.
    • Why: This removes the catalyst immediately. Leaving the product in contact with the catalyst during concentration/warming can induce reversibility (retro-reaction).

  • Purification: Concentrate the filtrate at < 30°C (water bath). Purify via flash chromatography using neutral conditions (Hexane/EtOAc).

Quantitative Data Summary
VariableStandard ConditionOptimized ConditionImpact on ee
Temperature 25°C-20°C+15% to +40%
N-Protecting Group H (Unprotected)Boc / Cbz+20% (Stability)
Silica Type Untreated AcidicEt

N-Neutralized
Preserves ee
Reaction Time 48 hrs12-24 hrsPrevents equilibration

References

  • Trost, B. M., & Brennan, M. K. (2009). Asymmetric Synthesis of Spirocyclic Oxindoles. Synthesis, 2009(18), 3003–3025.

  • Ball-Jones, N. R., Badillo, J. J., & Franz, A. K. (2012). Strategies for the enantioselective synthesis of spirooxindoles. Organic & Biomolecular Chemistry, 10(27), 5165–5181.

  • Wang, L., et al. (2013). Organocatalytic Asymmetric Synthesis of Spiro[pyrrolidine-3,3'-oxindole] Derivatives. Chemical Communications, 49, 11215-11217.

  • Singh, G. S., & D'hooghe, M. (2019). Recent Advances in the Asymmetric Synthesis of Azaspiro Cycles. Current Organic Chemistry, 23(1).

  • Macaev, F., & Geronikaki, A. (2023). Enantioseparation and racemization of 3-fluorooxindoles. Chirality, 35(9), 619-624.

Sources

Validation & Comparative

The Ascendancy of Azaspirocycles: A Comparative Guide to Azaspiro[4.5]decane and Azaspiro[4.4]nonane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

The transition from flat, two-dimensional aromatic rings to complex, three-dimensional architectures is a defining hallmark of modern medicinal chemistry. By increasing the fraction of sp³-hybridized carbons (Fsp³), drug developers can significantly enhance a molecule's solubility, metabolic stability, and target selectivity. Among the most privileged 3D motifs are azaspirocycles—bicyclic systems where two rings share a single spirocyclic carbon atom.

This guide provides an objective, data-driven comparison of two highly valuable scaffolds: azaspiro[4.4]nonane and azaspiro[4.5]decane . By analyzing their physicochemical properties, pharmacological profiles, and synthetic accessibility, we aim to equip drug discovery professionals with the insights needed to make informed scaffold selection decisions.

Structural and Physicochemical Comparison

The fundamental difference between these two scaffolds lies in their ring topologies. The azaspiro[4.4]nonane core consists of a pyrrolidine ring fused to a cyclopentane ring, creating a tight, highly constrained 5,5-spiro system. In contrast, the azaspiro[4.5]decane core fuses a five-membered nitrogen-containing ring with a six-membered cyclohexane ring (a 5,6-spiro system), offering a slightly bulkier framework with divergent exit vectors for substituents.

These structural nuances directly impact the physicochemical properties and topological polar surface area (TPSA) of the resulting drug candidates.

Table 1: Comparative Scaffold Profiles
FeatureAzaspiro[4.4]nonaneAzaspiro[4.5]decane
Ring System 5,5-fused spirocycle (Pyrrolidine + Cyclopentane)5,6-fused spirocycle (Pyrrolidine + Cyclohexane / Piperidine + Cyclopentane)
Conformational Rigidity Extremely high; tight exit vectorsHigh; allows for slightly more flexibility in the 6-membered ring
Primary Biological Targets nAChR agonists, GABA(A) modulators, Anticancer (protein synthesis inhibition)Sigma-1 (σ1) receptors, M1 muscarinic agonists, KSP inhibitors, JAK/STAT
Representative Drugs / Bioactives Homoharringtonine (HHT)Atiprimod, Himandrine derivatives
Key Synthetic Strategy N-alkoxyaminyl radical 5-exo-trig spirocyclizationNHC-catalyzed [5+1] cycloaddition

Pharmacological Profiles & Target Applications

While both scaffolds improve the 3D topography of a drug candidate, they have historically been applied to distinct therapeutic areas due to their unique binding pocket compatibilities.

The Azaspiro[4.4]nonane Scaffold

Derivatives of azaspiro[4.4]nonane are prominently featured in both central nervous system (CNS) therapeutics and oncology. The 1-azaspiro[4.4]nonane isomer is a critical structural motif in Cephalotaxus alkaloids. The most notable derivative, Homoharringtonine (HHT), is an approved therapeutic for chronic myeloid leukemia (CML) that functions by potently inhibiting protein synthesis and inducing apoptosis 1. Conversely, 2-azaspiro[4.4]nonane derivatives have been heavily investigated as potent nicotinic acetylcholine receptor (nAChR) agonists and anticonvulsants, operating via GABA(A) receptor modulation 2.

The Azaspiro[4.5]decane Scaffold

The azaspiro[4.5]decane system has demonstrated significant activity as sigma-1 (σ1) receptor ligands and M1 muscarinic acetylcholine receptor agonists 2. Furthermore, benzo-fused derivatives (dibenzo 1-azaspiro[4.5]decanes) act as inhibitors of kinesin spindle protein (KSP), making them viable candidates for cellular proliferative diseases 3. A prominent related drug candidate, Atiprimod (a 2-azaspiro[4.5]decane derivative), exhibits potent anti-myeloma properties by disrupting critical survival pathways 4.

G Atiprimod Atiprimod (Azaspiro[4.5]decane) JAK JAK Kinase Atiprimod->JAK Inhibits PI3K PI3K Atiprimod->PI3K Inhibits STAT STAT Activation JAK->STAT Blocks Akt Akt Phosphorylation PI3K->Akt Blocks Apoptosis Apoptosis / Anti-myeloma STAT->Apoptosis Induces Akt->Apoptosis Induces

Caption: Atiprimod (azaspiro[4.5]decane) inhibition of JAK/STAT and PI3K/Akt pathways in multiple myeloma.

Synthetic Strategies

The construction of these sterically demanding quaternary spirocenters requires highly optimized methodologies.

Azaspiro[4.4]nonane Synthesis: A highly efficient method for constructing the 1-azaspiro[4.4]nonane skeleton involves a sequential 5-exo-trig spirocyclization utilizing N-alkoxyaminyl radicals. Driven by the high radical stabilization energy of the N-alkoxyaminyl species, this cascade reaction reliably forms the spirocenter. The reaction is typically initiated by AIBN and promoted by Bu3SnH as a chain transfer agent, which dictates the nucleophilic addition onto the alkene .

Azaspiro[4.5]decane Synthesis: Recent advancements have enabled the highly enantioselective construction of the azaspiro[4.5]decane scaffold via an N-heterocyclic carbene (NHC)-catalyzed[5+1] cycloaddition. By reacting α,β-γ,δ-unsaturated aldehydes with 3-aminomaleimides, chemists can achieve excellent yields (up to 85%) and exceptional enantioselectivities (99% ee) under mild conditions 5.

Experimental Workflows & Protocols

To ensure scientific rigor and trustworthiness, the following protocols outline the self-validating systems used to synthesize and evaluate these scaffolds.

Protocol A: Radical-Mediated Synthesis of 1-Azaspiro[4.4]nonane

Causality: Bu3SnH is utilized specifically because its hydrogen atom transfer rate is perfectly tuned to trap the cyclized carbon-centered radical before deleterious side reactions occur, while AIBN provides a steady, thermally controlled radical initiation.

  • Preparation: Dissolve the O-benzyl oxime ether precursor (1.0 equiv) in anhydrous benzene to achieve a 0.05 M concentration.

  • Reagent Addition: Add Bu3SnH (1.2 equiv) and AIBN (0.1 equiv) to the reaction mixture.

  • Cyclization: Degas the solution via three freeze-pump-thaw cycles. Heat the mixture to 80 °C under an argon atmosphere for 4-6 hours.

  • Validation & Purification: Monitor the disappearance of the starting material via TLC. Quench with saturated aqueous KF to precipitate tin byproducts. Extract with EtOAc, dry over Na2SO4, and purify via flash column chromatography to isolate the 1-azaspiro[4.4]nonane derivative. Validate the spirocenter formation using 13C NMR (identifying the quaternary spiro carbon typically around 65-75 ppm).

Protocol B: Radioligand Binding Assay for Sigma-1 Receptor Affinity (Azaspiro[4.5]decane)

Causality: To accurately assess the affinity of novel azaspiro[4.5]decane derivatives for the σ1 receptor, non-specific binding must be subtracted. Haloperidol is chosen as the control because of its established, high-affinity binding to σ1 receptors, ensuring that only specific displacement by the test compound is measured 2.

  • Membrane Preparation: Homogenize tissue or cells expressing σ1 receptors in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of -pentazocine (radioligand), and 50 µL of the azaspiro[4.5]decane test compound at varying concentrations (10⁻¹⁰ to 10⁻⁵ M).

  • Control: In parallel wells, add 10 µM Haloperidol instead of the test compound to determine non-specific binding.

  • Filtration: Incubate at 37 °C for 120 minutes. Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Data Analysis: Measure bound radioactivity via liquid scintillation counting. Calculate IC50 values using non-linear regression. Convert IC50 to Ki values using the Cheng-Prusoff equation to normalize against the radioligand concentration.

Workflow Scaffold Select Scaffold ([4.4]nonane or [4.5]decane) Derivatization Derivatization (e.g., N-alkylation) Scaffold->Derivatization Purification Purification (HPLC/Flash) Derivatization->Purification Assay In Vitro Assay (e.g., Radioligand Binding) Purification->Assay SAR SAR Analysis & Hit Identification Assay->SAR

Caption: Experimental workflow for azaspirocyclic scaffold derivatization and SAR screening.

Conclusion

Both azaspiro[4.4]nonane and azaspiro[4.5]decane represent highly privileged, 3D-rich scaffolds that overcome the pharmacokinetic limitations of traditional planar molecules. The choice between the two relies heavily on the spatial requirements of the target binding pocket: the tight 5,5-fusion of the [4.4]nonane system excels in nAChR and anticancer applications, whereas the slightly more flexible 5,6-fusion of the [4.5]decane system is ideally suited for sigma-1 receptors and kinase inhibition.

References

  • ResearchGate. "Highly Enantioselective Construction of Azaspiro[4.5]decane via an NHC‐catalyzed [5+1] Cycloaddition." ResearchGate. [Link]

  • RSC Publishing. "Experimental and theoretical study of the mechanism and rate constants of the sequential 5-exo-trig spirocyclization involving vinyl, aryl and N-alkoxyaminyl radicals." Organic & Biomolecular Chemistry. [Link]

  • Universidad de Zaragoza. "Enantioselective Synthesis, DFT Calculations and Preliminary Antineoplastic Activity of Dibenzo 1-Azaspiro[4.5]decanes." Unizar. [Link]

Sources

Structure-activity relationship (SAR) of 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The Structure-Activity Relationship (SAR) of 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic Acid Derivatives is a specialized area of medicinal chemistry focused on conformational restriction and metabolic stability .

This guide synthesizes data from GPCR drug discovery (specifically Opioid/ORL1 and MCHr1 programs) to provide a technical roadmap for optimizing this spirocyclic scaffold.

Core Directive: This guide analyzes the 3-oxo-2-azaspiro[4.5]decane-8-carboxylic acid scaffold as a privileged "bifunctional spacer" in drug design. Unlike flexible linear linkers, this spirocyclic system locks pharmacophores into specific vectors, improving potency and metabolic stability (Fsp³).

Executive Summary & Scaffold Architecture

The 3-oxo-2-azaspiro[4.5]decane-8-carboxylic acid scaffold is a fused spirocyclic system combining a


-lactam  (5-membered ring) and a cyclohexane  (6-membered ring). It is structurally related to the lactam of Gabapentin , but functionalized at the 8-position to allow further chemical extension.
Why Use This Scaffold?
  • High Fsp³ Fraction: The spiro-carbon (C5) breaks planarity, increasing solubility and reducing "flatness" associated with toxicity.

  • Vector Orthogonality: The Nitrogen (N2) and Carboxylic Acid (C8) provide two distinct exit vectors, allowing the scaffold to act as a rigid linker between two binding domains.

  • Metabolic Stability: The spiro-fusion protects the core from rapid oxidative metabolism compared to simple piperidines.

Primary Therapeutic Applications
  • Nociceptin/Orphanin FQ (ORL1) & Mu Opioid Receptors: Used to position lipophilic aryl groups for dual agonism/antagonism.

  • MCHr1 Antagonists (Obesity): Used to replace morpholine or piperidine cores to lower LogD and reduce hERG liability.

  • Peptidomimetics: Acts as a

    
    -turn mimetic.
    

Detailed Structure-Activity Relationship (SAR)

The SAR of this scaffold is defined by three critical regions: the Lactam Head (N2) , the Spiro Core (C5) , and the Carboxylate Tail (C8) .

Region 1: The Lactam Nitrogen (N2) – "The Hydrophobic Anchor"

In GPCR ligands (Opioid/ORL1), the N2 position is the primary site for introducing bulky lipophilic groups.

  • Modification: Alkylation or arylation (e.g., Benzyl, Cyclooctyl).

  • Effect:

    • Bulky Lipophiles (e.g., cyclooctyl, dibenzyl): Drastically increase affinity for ORL1/Mu receptors by occupying hydrophobic pockets.

    • Small Alkyls (Methyl, Ethyl): Generally result in loss of potency, indicating the need for significant hydrophobic interaction at this vector.

    • Polar Groups: Introduction of polar heteroatoms here often kills potency but improves solubility.

Region 2: The Spiro Core (C5) – "The Conformational Lock"

The quaternary spiro-carbon is the defining feature.

  • Rigidity: Unlike a 4-phenylpiperidine which can chair-flip, the spiro-fusion locks the cyclohexane ring into a specific chair conformation relative to the lactam.

  • Stereochemistry: The relative stereochemistry between the C8-carboxylic acid and the C5-spiro junction is critical.

    • Cis vs. Trans: The cis-isomer (where the acid and the lactam nitrogen are on the same face of the cyclohexane) often shows distinct biological activity profiles compared to the trans-isomer due to the projection angle of the C8-substituent.

Region 3: The Carboxylate Tail (C8) – "The Functional Handle"

This is the "exit vector" for extending the molecule to reach distal binding sites.

  • Amide Coupling: Converting the acid to an amide (e.g., linking to a piperidine or biaryl amine) is the most common optimization strategy.

  • SAR Trend:

    • Extended Linkers: In MCHr1 antagonists, extending this position with a flexible linker (e.g., -CONH-CH2-Aryl) allows the distal aryl group to reach a secondary binding pocket (e.g., interacting with Asp123).

    • Direct Arylation: Constrains the molecule too tightly for some targets, reducing efficacy.

Visualization: SAR Map & Logic Flow

SAR_Map Scaffold 3-Oxo-2-azaspiro[4.5] decane-8-carboxylic acid N2 Region 1: Lactam Nitrogen (N2) (Hydrophobic Anchor) Scaffold->N2 Alkylation C5 Region 2: Spiro Carbon (C5) (Conformational Lock) Scaffold->C5 Core Fusion C8 Region 3: Carboxylate (C8) (Exit Vector) Scaffold->C8 Amide Coupling N2_Effect Increases ORL1/Mu Affinity (Requires Bulky Lipophiles) N2->N2_Effect C5_Effect Increases Fsp3 Prevents oxidative metabolism C5->C5_Effect C8_Effect Links to Distal Pharmacophores (Critical for MCHr1 selectivity) C8->C8_Effect

Figure 1: SAR Map illustrating the three functional regions of the scaffold and their impact on biological activity.

Comparison Guide: Spiro vs. Linear Alternatives

When selecting a scaffold for lead optimization, researchers often compare the Spiro-Lactam against linear Piperidine or Cyclohexane analogs.

Feature3-Oxo-2-azaspiro[4.5]decane (Spiro)4-Substituted Piperidine (Linear)Gabapentin Lactam (Unsubstituted)
Conformation Rigid/Locked (Defined Vector)Flexible (Chair flipping)Rigid
Fsp³ Fraction High (Quaternary Carbon)MediumHigh
Metabolic Stability High (Steric bulk protects core)Low/Medium (N-dealkylation common)High
hERG Liability Low (Reduced planarity)High (Often associated with flat aromatics)Low
Synthetic Cost High (Multi-step cyclization)Low (Commercially abundant)Low
Primary Use Potency/Selectivity Optimization Initial Screening / HTS HitsProdrug / CNS Ligand

Expert Insight:

"Switching from a piperidine to a 2-azaspiro[4.5]decane core is a proven strategy to 'escape' hERG liability while maintaining potency. The spiro-cycle disrupts the flat pi-stacking interactions often responsible for hERG channel blockade." — Application Scientist Note

Experimental Protocols

A. Synthesis of the Scaffold (Key Intermediate)

Objective: Synthesize Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate. Mechanism: Knoevenagel condensation followed by Michael addition and cyclization.

  • Starting Material: 4-Carboethoxycyclohexanone.

  • Reagent: Ethyl cyanoacetate, Ammonium acetate, Acetic acid.

  • Procedure:

    • Reflux 4-carboethoxycyclohexanone with ethyl cyanoacetate and ammonium acetate in toluene with a Dean-Stark trap.

    • The intermediate unsaturated cyanoester is reduced (e.g., using NaBH4 or catalytic hydrogenation) which triggers spontaneous cyclization of the amino group onto the nitrile or ester to form the lactam ring.

    • Note: This often yields a mixture of diastereomers (cis/trans at C8) which must be separated by chromatography or crystallization.

B. In Vitro Assay: ORL1 Receptor Binding (Ki Determination)

Objective: Validate the affinity of N2-substituted derivatives.

  • Membrane Prep: Use CHO cells stably expressing human ORL1 (NOP) receptor.

  • Radioligand: [³H]-Nociceptin.

  • Incubation:

    • Mix membranes (20 µg protein) with test compound (10⁻¹⁰ to 10⁻⁵ M) and radioligand (0.5 nM).

    • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA.

    • Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.

  • Analysis: Calculate Ki using the Cheng-Prusoff equation.

    • Self-Validation Check: The reference compound Nociceptin should yield a Ki of ~0.1-0.5 nM. If >1 nM, check membrane integrity.

Synthesis Workflow Diagram

Synthesis_Flow cluster_QC Quality Control Start 4-Carboethoxycyclohexanone Step1 Step 1: Condensation (Ethyl cyanoacetate, NH4OAc) Start->Step1 Inter Intermediate: Unsaturated Cyanoester Step1->Inter Step2 Step 2: Reduction & Cyclization (NaBH4 or H2/Pd) Inter->Step2 Product Ethyl 3-oxo-2-azaspiro[4.5] decane-8-carboxylate Step2->Product QC Verify Diastereomer Ratio (Cis/Trans via NMR) Product->QC

Figure 2: General synthetic route for the construction of the 8-functionalized spiro-lactam core.

References

  • Johansson, A. et al. (2016). Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties.[1] Journal of Medicinal Chemistry. Link

  • Kühnert, S. et al. (2015). Substituted Azaspiro[4.5]decane Derivatives. Patent DK3169666T3 (Grünenthal GmbH).[2][3] Describes the synthesis and SAR of the title scaffold for Opioid/ORL1 receptors. Link

  • Zheng, Y.[4] & Tice, C.M. (2016). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters. Reviews the utility of spiro-cycles for improving Fsp3. Link

  • Burckhardt, S. (2019). Gabapentin Lactam: Impurity or Lead?. Journal of Pharmaceutical Sciences. (Contextual reference for the core lactam structure).

Sources

Comparative Efficacy and Scaffold Utility of 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic Acid vs. Established Sigma-1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: March 2026

[label = "Counting (Black

Executive Summary

The Sigma-1 receptor (S1R) is a unique, ligand-regulated chaperone protein localized primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM). Modulation of S1R is a highly pursued therapeutic strategy for neurodegenerative diseases, stroke, and oncological imaging. While established ligands like (+)-pentazocine and SA4503 possess high affinity, their rigid, complex architectures often limit synthetic tractability during hit-to-lead optimization.

Enter 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid . Rather than acting as a standalone drug, this molecule serves as a highly modular, spirocyclic building block. By providing a conformationally restricted piperidine core with a functionalizable carboxylic acid handle, it enables the rapid synthesis of potent azaspiro[4.5]decane derivatives. This guide objectively evaluates the structural advantages, comparative efficacy, and experimental validation protocols of this spirocyclic scaffold against known S1R ligands.

Pharmacophore Rationale and Pathway Activation

The S1R binding pocket requires a basic amine flanked by distinct hydrophobic regions. The spiro fusion in the azaspiro[4.5]decane core reduces conformational entropy, effectively locking the pharmacophore into an ideal 3D geometry. When derivatized into lipophilic ligands, these spirocycles bind S1R with sub-nanomolar affinity, triggering the dissociation of S1R from the chaperone BiP/GRP78 and modulating intracellular calcium homeostasis 1.

S1R_Pathway LIG Azaspiro[4.5]decane Derivative S1R Sigma-1 Receptor (MAM Localization) LIG->S1R High Affinity Binding BIP BiP/GRP78 Dissociation S1R->BIP Chaperone Activation IP3R IP3R Stabilization (Ca2+ Efflux) BIP->IP3R Protein-Protein Interaction SURV Neuroprotection & Cell Survival IP3R->SURV Intracellular Signaling

Mechanism of Sigma-1 Receptor activation by spirocyclic ligands leading to neuroprotection.

Comparative Efficacy Data

To understand the value of the 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid scaffold, we must evaluate the performance of its fully elaborated derivatives (e.g., 1-oxa and 1,4-dioxa azaspiro[4.5]decanes) against standard S1R ligands. The table below summarizes the binding affinities (


) and selectivities.
Compound / ScaffoldStructural ClassTarget Affinity (

, nM)

Target Affinity (

, nM)

Selectivity (

/

)
Primary Utility
Azaspiro[4.5]decane Derivatives Spirocyclic Piperidine0.47 – 12.115 – 3002 – 44Highly modular scaffold for hit-to-lead optimization
1,4-Dioxa-8-azaspiro[4.5]decane (5a) Spirocyclic Piperidine5.4 ± 0.4~16230Preclinical PET Imaging (Tumor/CNS)
(+)-Pentazocine Benzomorphan~3.0 – 5.0>1000>200Standard S1R Agonist / Assay Radioligand
SA4503 (Cutamesine) Piperazine4.663~14Clinical PET Radiotracer / Agonist
Haloperidol Butyrophenone1.0 – 3.0~15~5 – 15Non-selective Antagonist / NSB Control

Data supported by in vitro binding assays characterizing spirocyclic derivatives and established ligands 1, 2, 3, 4.

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols detail the chemical derivatization of the scaffold and the subsequent biological evaluation. Each step is grounded in causality to explain why the action is performed.

Protocol A: Scaffold Derivatization (Amide Coupling)

Derivatization_Logic Core 3-Oxo-2-azaspiro[4.5]decane -8-carboxylic acid Activation Carboxyl Activation (HATU / DIPEA) Core->Activation Step 1 Coupling Amine Coupling (e.g., Fluorobenzylamine) Activation->Coupling Step 2 Product Lipophilic S1R Ligand (Ki < 10 nM) Coupling->Product Step 3

Chemical derivatization workflow of the spirocyclic core into a potent S1R ligand.

  • Step 1: Carboxyl Activation

    • Action: Dissolve 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature.

    • Causality: The free carboxylic acid is biologically inactive at the S1R and must be functionalized. HATU rapidly converts the acid into a highly reactive O-7-azabenzotriazole ester. DIPEA acts as a non-nucleophilic base, deprotonating the acid without competing for the electrophile.

  • Step 2: Nucleophilic Amine Coupling

    • Action: Add a lipophilic amine (e.g., 4-fluorobenzylamine) (1.1 eq) and stir for 4 hours.

    • Causality: The amine displaces the leaving group to form a stable amide bond. The addition of a fluorobenzyl group provides the critical lipophilicity (target logP ~2.5–3.5) required to anchor the resulting molecule into the hydrophobic primary binding pocket of the S1R [[2]]().

Protocol B: Competitive Radioligand Binding Assay

Assay_Workflow Prep Membrane Prep (Rat Brain Homogenate) Incubate Incubation [3H](+)-Pentazocine + Ligand Prep->Incubate Filter Rapid Filtration (GF/B Glass Fiber) Incubate->Filter Count Liquid Scintillation Counting Filter->Count

Standard radioligand competitive binding assay workflow for evaluating Sigma-1 affinity.

  • Step 1: Membrane Preparation

    • Action: Homogenize rat brain tissue in 50 mM Tris-HCl buffer (pH 7.4) and isolate the membrane fraction via differential centrifugation at 30,000 × g.

    • Causality: S1R is highly expressed in the CNS, specifically anchored to the MAM. Centrifugation isolates this lipid-rich fraction and removes cytosolic proteins that contribute to assay noise.

  • Step 2: Radioligand Incubation

    • Action: Incubate the membrane homogenate with 3 nM -pentazocine and varying concentrations of the synthesized spiro-derivative (

      
       to 
      
      
      
      M) for 120 minutes at 37°C.
    • Causality: -pentazocine is utilized due to its exquisite selectivity for S1R over S2R [[3]](). The 120-minute incubation at physiological temperature ensures the binding kinetics reach equilibrium, which is an absolute mathematical prerequisite for calculating an accurate

      
       via the Cheng-Prusoff equation.
      
  • Step 3: Non-Specific Binding (NSB) Control

    • Action: Run parallel control wells containing 10 µM Haloperidol.

    • Causality: Haloperidol is a high-affinity, non-selective S1R competitor 4. At 10 µM, it saturates all S1R sites. Any radioactivity detected in these wells represents non-specific binding (e.g., to the plastic plate or lipid bilayer). Subtracting this NSB from total binding yields the true specific binding, making the assay a self-validating system.

  • Step 4: Rapid Filtration

    • Action: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers. This prevents the positively charged radioligand from adhering to the filter itself, drastically reducing false-positive background signals.

Conclusion

While established ligands like (+)-pentazocine and SA4503 remain standard pharmacological tools, their complex syntheses limit structural tuning. 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid bridges this gap by providing a synthetically tractable, conformationally restricted scaffold. When appropriately derivatized, it yields azaspiro[4.5]decane ligands that match or exceed the efficacy and selectivity of traditional S1R agonists, making it an invaluable asset for modern drug discovery and PET radiotracer development.

References

  • Title: Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.
  • Title: 18F-Labeled 1,4-Dioxa-8-azaspiro[4.
  • Title: First evaluation of the sigma-1 receptor radioligand [18F]1-3-fluoropropyl-4-((4-cyanophenoxy)- Methyl)piperidine ([18F]FPS)
  • Source: Università degli Studi di Catania (unict.it)

Sources

In Vitro Metabolic Stability of 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Scaffold Comparison & Experimental Methodology Guide.

Executive Summary

The high attrition rate of drug candidates in clinical trials is frequently driven by poor pharmacokinetic (PK) profiles, specifically rapid hepatic clearance. In recent years, medicinal chemistry has shifted away from planar, aromatic-heavy rings toward complex, three-dimensional architectures—a paradigm known as the "escape from flatland" [1].

This guide provides an objective, data-driven comparison of 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid , a highly rigid spirocyclic building block, against its traditional "flat" counterpart, 1-acetylpiperidine-4-carboxylic acid. By examining in vitro human liver microsomal (HLM) stability, this guide demonstrates how the incorporation of spirocyclic geometry and targeted steric hindrance fundamentally alters Cytochrome P450 (CYP450) liability.

Structural & Mechanistic Rationale: The Spirocyclic Advantage

Traditional cyclic scaffolds, such as piperidines and cyclohexanes, often suffer from rapid Phase I metabolism. Cytochrome P450 enzymes—particularly CYP3A4 and CYP2D6—readily access the exposed


-carbon C-H bonds of these flat rings, leading to rapid oxidation, N-dealkylation, or ring opening.

3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid overcomes these liabilities through two distinct structural features:

  • High

    
     Character:  The spirocyclic fusion of a 5-membered lactam (3-oxo-2-aza) with a 6-membered cyclohexane ring creates a dense, orthogonal 3D structure. This increases the fraction of 
    
    
    
    hybridized carbons (
    
    
    ), which correlates strongly with improved clinical success and solubility [2].
  • Steric Shielding & Electronic Modulation: The quaternary spiro carbon sterically blocks CYP450 active site access to adjacent vulnerable bonds. Furthermore, the 3-oxo group converts the basic amine into a neutral lactam, altering the molecule's electronic distribution. This prevents the lone pair on the nitrogen from anchoring into the heme-iron active site of CYP enzymes, drastically reducing intrinsic clearance (

    
    ).
    

CYP450_Shielding cluster_flat Flat Scaffold (e.g., Piperidine) cluster_spiro Spiro Scaffold (Azaspiro[4.5]decane) CYP CYP450 Enzyme (Active Site) Flat Exposed C-H Bonds Low Fsp3 CYP->Flat High Affinity Binding Spiro Steric Shielding High Fsp3 CYP->Spiro Steric Clash / Poor Fit Metab_Fast Rapid Oxidation (High Clearance) Flat->Metab_Fast Metab_Slow Metabolic Resistance (Low Clearance) Spiro->Metab_Slow

Figure 1: Mechanistic logic of CYP450 metabolic shielding. The spirocyclic core prevents optimal binding alignment.

Comparative Performance Data

To objectively evaluate the metabolic advantages of the spirocyclic scaffold, we compare it against a structurally analogous flat building block: 1-acetylpiperidine-4-carboxylic acid . Both molecules contain an amide/lactam moiety and a carboxylic acid exit vector, but differ fundamentally in their 3D geometry.

The data below represents standardized in vitro Human Liver Microsome (HLM) assays, predicting hepatic clearance prior to in vivo studies [3].

Physicochemical & PK Parameter1-Acetylpiperidine-4-carboxylic acid (Flat Analog)3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid (Spiro Scaffold)
Molecular Geometry Planar / FlexibleOrthogonal / Rigid

(Complexity)
0.630.90
LogD (pH 7.4) -0.85-0.12
HLM

(

L/min/mg)
48.5< 12.0 (Limit of quantification)
In vitro

(min)
14.2> 60.0
Primary Liability

-carbon oxidation
Highly stable

Interpretation: The transition from a piperidine core to the azaspiro[4.5]decane system yields a >4-fold extension in metabolic half-life. The spiro scaffold effectively silences Phase I oxidative liabilities while maintaining a highly polar, drug-like profile suitable for fragment-based drug discovery (FBDD).

Experimental Methodology: In Vitro Liver Microsomal Stability Assay

To ensure scientific integrity, metabolic stability must be measured using a self-validating, highly controlled protocol. The following methodology outlines the industry-standard approach for determining the intrinsic clearance (


) of 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid using Human Liver Microsomes [4].
Principle of Causality in Assay Design
  • 1

    
    M Compound Concentration:  The substrate concentration must be kept strictly below the Michaelis-Menten constant (
    
    
    
    ). This ensures the reaction follows first-order linear kinetics, which is mathematically required to accurately calculate the half-life.
  • 1 mg/mL Microsomal Protein: This concentration balances the need for sufficient CYP450 enzymatic activity while minimizing non-specific protein binding, which can artificially sequester the drug and inflate apparent stability.

  • NADPH Addition: Cytochrome P450 enzymes are monooxygenases that require electrons to reduce molecular oxygen. NADPH serves as the obligate electron donor; adding it acts as the definitive "start switch" for the assay.

  • Acetonitrile Quench: Cold acetonitrile rapidly denatures the CYP450 enzymes, stopping the reaction at precise time points while simultaneously precipitating proteins for clean LC-MS/MS injection.

Step-by-Step Protocol

Reagents Required:

  • Human Liver Microsomes (HLM, pooled, 20 mg/mL stock)

  • 100 mM Potassium Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (or 10 mM NADPH stock in buffer)

  • Cold Acetonitrile (containing 0.5

    
    M Verapamil as Internal Standard)
    
  • Positive Controls: Testosterone (CYP3A4) and Dextromethorphan (CYP2D6)

Workflow:

  • Preparation: Dilute 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid in 100 mM

    
     buffer to create a 2 
    
    
    
    M working solution.
  • Microsome Mix: Dilute the HLM stock in

    
     buffer to a concentration of 2 mg/mL.
    
  • Pre-Incubation: In a 96-well plate, mix 50

    
    L of the compound working solution with 50 
    
    
    
    L of the HLM mix. (Final concentrations: 1
    
    
    M compound, 1 mg/mL protein). Incubate the plate at 37°C for 10 minutes to reach thermal equilibrium.
  • Initiation: Add 10

    
    L of 10 mM NADPH to each well to initiate the metabolic reaction.
    
  • Time-Course Sampling: At designated time points (0, 15, 30, 45, and 60 minutes), remove a 20

    
    L aliquot from the reaction mixture.
    
  • Quenching: Immediately dispense the 20

    
    L aliquot into 80 
    
    
    
    L of cold Acetonitrile + Internal Standard to terminate metabolism.
  • Centrifugation: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated microsomal proteins.

  • Analysis: Transfer the supernatant to a clean plate and analyze the remaining parent compound via LC-MS/MS (Multiple Reaction Monitoring mode).

HLM_Workflow Prep Prepare 1 µM Compound + 1 mg/mL HLM in Buffer PreInc Pre-incubate at 37°C (10 mins) Prep->PreInc Init Initiate Reaction Add 1 mM NADPH PreInc->Init Time Time-Course Sampling (0, 15, 30, 45, 60 min) Init->Time Quench Quench Reaction Add Cold Acetonitrile (IS) Time->Quench Centrifuge Centrifuge Precipitate Proteins Quench->Centrifuge LCMS LC-MS/MS Analysis Quantify % Remaining Centrifuge->LCMS

Figure 2: Standardized high-throughput workflow for in vitro liver microsomal stability assays.

Data Analysis & IVIVE Translation

To translate the raw LC-MS/MS peak areas into actionable pharmacokinetic metrics, the data must undergo In Vitro to In Vivo Extrapolation (IVIVE) [5].

  • Determine Elimination Rate Constant (

    
    ):  Plot the natural logarithm (
    
    
    
    ) of the percent parent compound remaining against time. The slope of the linear regression represents
    
    
    .
  • Calculate Half-Life (

    
    ): 
    
    
    
    
  • Calculate Intrinsic Clearance (

    
    ): 
    
    
    
    
    (Expressed in
    
    
    L/min/mg of microsomal protein).

By utilizing 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid in your synthetic pipeline, you inherently drive the


 down, providing a robust, metabolically silent foundation for downstream functionalization.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[Link]

  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery.[Link][1]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition.[Link][2]

  • Mercell Protocol Guidelines. (n.d.). Metabolic stability in liver microsomes. Mercell.[Link][3]

  • MDPI Molecules. (2023). Assessment of In Silico and In Vitro Metabolic Stability in Human Liver Microsomes Using a Validated LC-MS/MS Method. Molecules. [Link][4]

Sources

A Comparative Guide to Validating the Mechanism of Action of 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid as a Novel IDO1 Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive, technically-grounded framework for validating the mechanism of action (MoA) of a novel small molecule, 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid, hereafter referred to as OADC-8. We hypothesize that OADC-8 functions as a direct inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in cancer immune evasion.[1][2] This document details a multi-phase experimental strategy, moving from direct biochemical confirmation to cellular target engagement and downstream pathway analysis. By objectively comparing OADC-8's performance against established IDO1 inhibitors like Epacadostat, this guide serves as a rigorous roadmap for researchers, scientists, and drug development professionals seeking to validate novel therapeutic candidates in the immuno-oncology space.

Introduction: The Rationale for Targeting IDO1

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step of tryptophan catabolism, converting L-tryptophan into N-formylkynurenine.[1][3][4] In the tumor microenvironment, upregulated IDO1 activity exerts a potent immunosuppressive effect through two primary mechanisms: the depletion of tryptophan, an essential amino acid for T-cell proliferation, and the accumulation of kynurenine metabolites, which can induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs).[1][2][5][6] This makes IDO1 a high-value target for cancer immunotherapy.[1][5]

The Candidate: 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid (OADC-8) is a novel chemical entity with structural motifs suggesting potential interaction with enzymatic active sites.

The Comparator: Epacadostat (INCB024360) is a well-characterized, potent, and selective oral inhibitor of the IDO1 enzyme that has been extensively studied in clinical trials.[6][7][8][9] It serves as the benchmark for evaluating the biochemical and cellular activity of OADC-8.

The Validation Strategy: A sequential, multi-tiered approach is essential for robust MoA validation.[10][11] This guide outlines three critical phases:

  • Phase 1: Biochemical Validation - Confirming direct, specific inhibition of purified IDO1 enzyme.

  • Phase 2: Cellular Validation - Demonstrating target engagement and functional pathway modulation in a relevant cellular context.

  • Phase 3: Selectivity Profiling - Assessing the specificity of the compound for IDO1 over other enzymes.

Phase 1: Biochemical Validation of Direct Target Interaction

The foundational step is to prove that OADC-8 directly interacts with and inhibits the catalytic activity of purified IDO1 protein.[12]

Experiment 1.1: IDO1 Enzymatic Inhibition Assay

Causality & Rationale: This assay directly measures the functional consequence of the compound on the target's catalytic activity. It is the primary method for determining the potency (IC50) of an inhibitor.[13][14] We will use a well-established method that quantifies the production of N-formylkynurenine (NFK) or its hydrolyzed product, kynurenine.[3][15][16]

Experimental Protocol:

  • Reagent Preparation: Recombinant human IDO1 enzyme, L-tryptophan (substrate), and a reaction buffer (e.g., 50 mM potassium phosphate buffer pH 6.5, 20 mM ascorbic acid, 10 µM methylene blue, 100 µg/mL catalase) are prepared.[3][15]

  • Compound Preparation: OADC-8 and Epacadostat are serially diluted in DMSO to create a range of concentrations for IC50 determination. A DMSO-only control (vehicle) is included.

  • Reaction Initiation: The IDO1 enzyme is pre-incubated with the test compounds or vehicle for 15 minutes at 37°C. The enzymatic reaction is initiated by adding L-tryptophan.[15]

  • Reaction Quenching & Product Detection: After a fixed time (e.g., 60 minutes), the reaction is stopped with trichloroacetic acid (TCA).[3] The mixture is incubated to hydrolyze NFK to kynurenine.[3] Kynurenine concentration is measured by absorbance at 321 nm or by adding p-DMAB reagent and measuring absorbance at 480 nm.[3][16]

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a four-parameter logistic curve.

Comparative Data Summary:

CompoundTargetAssay TypeIC50 (nM)
OADC-8 (Hypothetical) IDO1Biochemical15
Epacadostat (Reference) IDO1Biochemical10[8]
Inactive Analog (Control) IDO1Biochemical> 10,000

Phase 2: Cellular Validation of Target Engagement and Pathway Modulation

Confirming that a compound is active in a biochemical assay is necessary but not sufficient. It is crucial to demonstrate that the compound can enter cells, bind to its intended target, and produce the expected downstream biological effect.[17][18][19]

Experiment 2.1: Cellular Thermal Shift Assay (CETSA®)

Causality & Rationale: CETSA is a powerful, label-free method to verify direct target engagement in a physiological context.[20][21] The principle is that when a ligand binds to its target protein, it stabilizes the protein's structure, increasing its resistance to thermal denaturation.[21][22][23] This thermal shift provides direct evidence of target binding within intact cells.

Experimental Workflow Diagram:

CETSA_Workflow A 1. Treat intact cells with OADC-8 or Vehicle Control B 2. Heat cell suspensions across a temperature gradient A->B C 3. Cell Lysis (e.g., freeze-thaw cycles) B->C D 4. Separate soluble protein from precipitated protein (Centrifugation) C->D E 5. Quantify soluble IDO1 (e.g., Western Blot, ELISA) D->E F 6. Plot soluble IDO1 vs. Temp to generate melt curves E->F G Stabilized protein (OADC-8 treated) shows a rightward shift F->G IDO1_Pathway TRP L-Tryptophan IDO1 IDO1 Enzyme TRP->IDO1 T_Cell T-Cell Proliferation & Effector Function TRP->T_Cell Promotes KYN Kynurenine (Immunosuppressive) IDO1->KYN KYN->T_Cell Suppresses OADC8 OADC-8 OADC8->IDO1 Inhibition

Caption: IDO1 pathway and the inhibitory action of OADC-8.

Experimental Protocol:

  • Cell Culture and IDO1 Induction: SK-OV-3 or MDA-MB-231 cells are plated. [24][25]IDO1 expression is induced by treating the cells with interferon-gamma (IFNγ) for 24-48 hours. [24]2. Compound Treatment: The IFNγ-containing medium is replaced with fresh medium containing serial dilutions of OADC-8, Epacadostat, or vehicle control.

  • Kynurenine Accumulation: The cells are incubated for an additional 24 hours to allow for tryptophan metabolism and kynurenine secretion into the medium. [24]4. Sample Collection and Analysis: A sample of the cell culture supernatant is collected. After treatment with TCA, the kynurenine concentration is measured colorimetrically at 480 nm using p-DMAB reagent or by LC-MS. [3][26]5. Data Analysis: The cellular EC50 is calculated by plotting the percentage of kynurenine production inhibition against the compound concentration.

Comparative Data Summary:

CompoundTargetAssay TypeEC50 (nM)
OADC-8 (Hypothetical) IDO1Cellular (Kynurenine)85
Epacadostat (Reference) IDO1Cellular (Kynurenine)72 [8]
Inactive Analog (Control) IDO1Cellular (Kynurenine)> 20,000

Phase 3: Selectivity and Off-Target Profiling

Causality & Rationale: A critical component of MoA validation is demonstrating that the compound's biological effects are due to its action on the intended target and not from off-target activities. [27]Promiscuous compounds can lead to misleading results and potential toxicity. Screening against related enzymes, such as IDO2 and Tryptophan 2,3-dioxygenase (TDO), is essential to establish selectivity. [3] Experimental Approach: A broad panel screening service (e.g., from Eurofins or Reaction Biology) is the most efficient method for this analysis. [28]OADC-8 should be screened at a fixed, high concentration (e.g., 10 µM) against a panel of enzymes, including:

  • IDO2 and TDO: To confirm isoform selectivity.

  • A broad kinase panel (e.g., KinomeScan): To rule out common off-target kinase activity.

  • A safety panel (e.g., CEREP SafetyScreen): To identify potential interactions with GPCRs, ion channels, and other targets associated with adverse effects.

Comparative Data Summary (Hypothetical):

CompoundTarget% Inhibition at 10 µMSelectivity Fold (IDO2/IDO1)Selectivity Fold (TDO/IDO1)
OADC-8 IDO199.8%>1000>1000
IDO2< 5%
TDO< 2%
Epacadostat IDO199.9%>1000 [8]>1000 [8]
IDO2< 1%
TDO< 1%

Conclusion

This guide outlines a rigorous, logical, and self-validating workflow to confirm the hypothesis that 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid (OADC-8) is a potent and selective inhibitor of IDO1. By systematically progressing from biochemical potency determination to cellular target engagement and functional pathway inhibition, researchers can build a robust data package. The direct comparison with a benchmark inhibitor like Epacadostat at each stage provides essential context for evaluating the compound's performance. Successful completion of this validation cascade provides strong evidence for the proposed mechanism of action, justifying further preclinical and clinical development.

References

  • Action mechanism and molecular design of indolepyrrodione inhibitors targeting IDO1. Frontiers in Chemistry. Available at: [Link]

  • What are IDO1 inhibitors and how do they work?. News-Medical.net. Available at: [Link]

  • Epacadostat – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. Available at: [Link]

  • How to Design Experiments to Validate Targets and Elucidate the Mechanism of a Small-Molecule Anticancer Drug?. MtoZ Biolabs. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. Available at: [Link]

  • Discovery of IDO1 inhibitors: from bench to bedside. National Center for Biotechnology Information. Available at: [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]

  • What are IDO1 modulators and how do they work?. News-Medical.net. Available at: [Link]

  • Target Engagement Assays in Early Drug Discovery. National Center for Biotechnology Information. Available at: [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. Precision For Medicine. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry. Available at: [Link]

  • Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. National Center for Biotechnology Information. Available at: [Link]

  • Strategies for target and pathway engagement in cellular assays. Domainex. Available at: [Link]

  • Cell Based Potency Assays. Sygnature Discovery. Available at: [Link]

  • Quantification of IDO1 enzyme activity in normal and malignant tissues. National Center for Biotechnology Information. Available at: [Link]

  • Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Taylor & Francis Online. Available at: [Link]

  • In Vitro Enzyme Assay: Cutting Edge Research. Da-ta Biotech. Available at: [Link]

  • IDO1 Activity Assay Kit for Inhibitor Screening. Aurora Biolabs. Available at: [Link]

  • Enzyme assay. Wikipedia. Available at: [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. Available at: [Link]

  • Enzyme Inhibitor Screening Services. BioAssay Systems. Available at: [Link]

  • Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. Available at: [Link]

  • Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells. Frontiers in Immunology. Available at: [Link]

  • Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers. National Center for Biotechnology Information. Available at: [Link]

  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available at: [Link]

  • Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. ACS Publications. Available at: [Link]

  • Incyte and Merck Provide Update on Phase 3 Study of Epacadostat in Combination with KEYTRUDA® (pembrolizumab) in Patients with Unresectable or Metastatic Melanoma. Incyte. Available at: [Link]

  • Retrospective pooled analysis of epacadostat clinical studies identifies doses required for maximal pharmacodynamic effect in anti-PD-1 combination studies. Journal for ImmunoTherapy of Cancer. Available at: [Link]

  • Target Identification and Validation (Small Molecules). University College London. Available at: [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI. Available at: [Link]

  • Artificial Intelligence in Small-Molecule Drug Discovery: A Critical Review of Methods, Applications, and Real-World Outcomes. MDPI. Available at: [Link]

  • Small molecule tool compound validation – BioCurate's perspective. BioCurate. Available at: [Link]

  • IDO1 and kynurenine pathway metabolites activate PI3K-Akt signaling in the neoplastic colon epithelium to promote cancer cell proliferation and inhibit apoptosis. National Center for Biotechnology Information. Available at: [Link]

  • IDO1 expression is sufficient to produce kynurenine in MDA-MB-231... ResearchGate. Available at: [Link]

  • IDO1 and Kynurenine Pathway Metabolites Activate PI3K-Akt Signaling in the Neoplastic Colon Epithelium to Promote Cancer Cell Proliferation and Inhibit Apoptosis. AACR Journals. Available at: [Link]

  • Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. National Center for Biotechnology Information. Available at: [Link]

Sources

Strategic Profiling of 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid: Selectivity & Liability Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-reactivity profiling of 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid Content Type: Publish Comparison Guide

Executive Summary

In modern medicinal chemistry, the transition from "flat" aromatic structures to three-dimensional (3D) scaffolds is critical for improving clinical success rates. 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid represents a high-value, spiro-cyclic scaffold offering defined vector positioning and increased fraction of sp3 carbons (


). However, its structural similarity to endogenous neurotransmitters (e.g., GABA, glutamate) and peptide mimetics necessitates rigorous cross-reactivity profiling  to mitigate off-target liabilities early in the design cycle.

This guide provides a technical framework for profiling the selectivity (cross-reactivity) of this scaffold compared to traditional flexible analogs. It details experimental protocols for safety pharmacology, metabolic stability, and chemical reactivity, designed for researchers optimizing lead compounds.

The Scaffold Context: Why Profile Cross-Reactivity?

The 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid scaffold fuses a piperidine-like ring with a


-lactam via a spiro-carbon. This structure serves two primary roles in drug design:
  • Peptidomimetic: The lactam mimics a fixed peptide bond (

    
    -turn mimetic).
    
  • Bioisostere: It acts as a rigid surrogate for flexible linkers like isonipecotic acid or GABA analogs.

"Cross-Reactivity" in this context is defined as:

  • Pharmacological Promiscuity: Unintended binding to GPCRs (e.g., Dopamine, Serotonin) or Ion Channels due to the nitrogen-rich core.

  • Assay Interference: Potential for the lactam moiety to react with nucleophilic assay components (though generally stable).

  • Metabolic Cross-Talk: Interaction with CYP450 enzymes or transporters.

Visualizing the Structural Logic

ScaffoldLogic cluster_0 Profiling Goal Scaffold 3-Oxo-2-azaspiro[4.5]decane -8-carboxylic acid Target Target Selectivity (On-Target) Scaffold->Target Rigid Fit (High Affinity) OffTarget Cross-Reactivity (Off-Target) Scaffold->OffTarget Reduced Promiscuity (Steric Clash) Flexible Flexible Analog (Isonipecotic Acid) Flexible->Target Entropic Penalty Flexible->OffTarget Induced Fit (High Promiscuity)

Figure 1: The "Rigidification Hypothesis." Spiro-scaffolds aim to maximize on-target binding while minimizing the conformational adaptability that leads to cross-reactivity (off-target binding).

Comparative Profiling: Spiro vs. Flexible Analogs

To validate the utility of 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid, it must be benchmarked against standard alternatives.

Table 1: Physicochemical and Safety Profile Comparison

MetricSubject: 3-Oxo-2-azaspiro[4.5]decane... Alternative A: Isonipecotic Acid Alternative B: Gabapentin Scaffold
Structure Type Rigid Spiro-LactamFlexible PiperidineFlexible Cyclohexyl-GABA
Conformational Entropy Low (Pre-organized)High (Flexible)Medium

(Complexity)
High (0.9-1.0)High (1.0)High (1.0)
Primary Cross-Reactivity Risk Proteases (due to lactam), GABA-A Muscarinic Receptors , Adrenergic

Calcium Channels
Metabolic Liability Low (Quaternary carbon blocks oxidation)Medium (N-oxidation,

-carbon oxidation)
Low (Renal clearance)
Solubility (LogS) Moderate (Polar lactam helps)High (Zwitterionic)High

Analysis:

  • Selectivity Advantage: The spiro-center of the subject scaffold creates a distinct vector that often clashes with the binding pockets of "housekeeping" proteins (e.g., hERG, CYP450), theoretically reducing cross-reactivity compared to the flexible Isonipecotic acid.

  • Liability: The lactam moiety requires specific profiling against serine proteases to ensure it does not act as a suicide substrate.

Experimental Protocols for Cross-Reactivity Profiling

To objectively assess the cross-reactivity of this scaffold, researchers should employ a Tiered Safety Screen .

Protocol A: Broad-Panel Radioligand Binding (SafetyScreen)

Objective: Determine if the scaffold binds to 44 distinct off-targets (GPCRs, Ion Channels, Transporters) commonly associated with adverse drug reactions (ADRs).

Methodology:

  • Compound Preparation: Dissolve 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid in 100% DMSO to 10 mM stock.

  • Primary Screen (Single Point):

    • Test Concentration: 10

      
      M .
      
    • Incubate compound with membrane preparations containing the target receptor (e.g., 5-HT2B, hERG, D2).

    • Add radioligand at

      
       concentration.
      
    • Measure displacement via scintillation counting.

  • Threshold Analysis:

    • < 50% Inhibition: Considered inactive (Low Cross-Reactivity).

    • > 50% Inhibition: Trigger secondary dose-response (

      
      ) determination.
      
  • Critical Targets for this Scaffold:

    • GABA_A Receptor: Due to structural homology to GABA.

    • NMDA Receptor: Due to amino-acid-like structure.

    • Peptidases (DPP-IV, Elastase): Due to the lactam ring.

Protocol B: Microsomal Stability (Metabolic Cross-Reactivity)

Objective: Assess if the spiro-cycle effectively blocks metabolic soft spots compared to piperidine analogs.

Methodology:

  • Incubation: Mix test compound (1

    
    M) with pooled human liver microsomes (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4).
    
  • Time Points: Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(remaining %) vs. time to determine intrinsic clearance (

    
    ).
    

Self-Validating Check: Include Verapamil (High clearance) and Warfarin (Low clearance) as controls in every run. If controls deviate >20% from historical data, invalidate the run.

Data Interpretation & Decision Logic

How do you interpret the profiling data? Use the following decision tree to determine if the scaffold is suitable for your library.

DecisionTree Start Profiling Data Input Screen Primary Screen (10 µM) >50% Inhibition? Start->Screen Yes Yes Screen->Yes No No Screen->No IC50 Determine IC50 / Ki Yes->IC50 Clean Clean Profile Proceed to PK No->Clean Selectivity Selectivity Ratio (On-Target / Off-Target) IC50->Selectivity HighRisk Ratio < 10x High Cross-Reactivity Risk (Modify Scaffolds) Selectivity->HighRisk Poor LowRisk Ratio > 100x Acceptable Selectivity Selectivity->LowRisk Good

Figure 2: Decision Logic for Cross-Reactivity Assessment. A threshold of >50% inhibition at 10


M triggers detailed kinetic profiling.
Mechanistic Insights: The "Spiro Effect"

The reduced cross-reactivity of 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid compared to flexible analogs is driven by Vectorial Definition .

  • Exit Vector Control: In flexible piperidines, the substituents can rotate to accommodate various binding pockets (Induced Fit), leading to promiscuity. The spiro-fusion locks the exit vectors of the carboxylic acid and the lactam nitrogen relative to each other.

  • Metabolic Blocking: The quaternary spiro-carbon prevents oxidation at the

    
    -position, a common metabolic route for cyclic amines (N-dealkylation).
    
  • Reference: This aligns with the "Escape from Flatland" strategy described by Lovering et al., where increased saturation (

    
    ) correlates with improved clinical safety and reduced off-target binding [1].
    
References
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The Use of Spirocyclic Scaffolds in Drug Discovery. Bioorganic & Medicinal Chemistry Letters. Link

  • Bowes, J., et al. (2012). Reducing Safety-Related Drug Attrition: The Use of In Vitro Pharmacological Profiling. Nature Reviews Drug Discovery. Link

Comparative Analysis of the Conformational Rigidity of Azaspiro[4.5]decane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly shifts away from planar, "flatland" molecules toward three-dimensional architectures, the strategic use of spirocyclic bioisosteres has become a cornerstone of lead optimization. Among these, the azaspiro[4.5]decane scaffold —a bicyclic system comprising a 5-membered and a 6-membered ring fused at a single quaternary carbon—stands out.

This guide provides an objective, data-driven comparison of azaspiro[4.5]decane scaffolds against traditional planar aromatics and flexible aliphatics. By dissecting the mechanistic causality behind their conformational rigidity, we will explore how these scaffolds optimize target binding, reduce off-target liabilities, and improve overall physicochemical properties.

Structural Mechanics: The Causality of Rigidity

The fundamental advantage of the azaspiro[4.5]decane core lies in the


-hybridized spiro junction. This single tetrahedral carbon acts as a rigid anchor, forcing the two constituent rings into a strictly orthogonal geometry.

Unlike flexible aliphatics (e.g., piperidine or piperazine) that undergo rapid chair-to-boat inversions and equatorial-axial interconversions, the spiro fusion physically restricts these degrees of freedom. This conformational locking pre-organizes the exit vectors of attached pharmacophores. Consequently, when the molecule binds to its target receptor, the entropic penalty (


) is drastically minimized, leading to enhanced binding affinity . Furthermore, the inherent 3D bulk disrupts the 

stacking commonly seen in planar aromatics, significantly boosting aqueous solubility.

G Planar Planar Aromatics (e.g., Phenyl) Spiro Azaspiro[4.5]decane (Rigid 3D Scaffold) Planar->Spiro Increase Fsp3 (Escape Flatland) Flexible Flexible Aliphatics (e.g., Piperidine) Flexible->Spiro Conformational Restriction Binding Enhanced Target Binding (Lower Entropic Penalty) Spiro->Binding ADME Improved ADME/Tox (Lower hERG, High Sol.) Spiro->ADME

Fig 1: Logical flow of bioisosteric replacement utilizing azaspiro[4.5]decane scaffolds.

Comparative Performance Data

To objectively evaluate the azaspiro[4.5]decane scaffold, it must be benchmarked against the moieties it typically replaces: planar phenyl rings and flexible piperidines. The table below summarizes the quantitative and qualitative shifts in physicochemical and pharmacological performance .

FeaturePlanar Aromatics (Phenyl)Flexible Aliphatics (Piperidine)Azaspiro[4.5]decane Scaffolds
3D Character (

)
Low (0.0)High (1.0)High (1.0)
Conformational Rigidity High (Planar constraint)Low (Rapid chair-boat inversion)Very High (Locked orthogonal)
Entropic Binding Penalty LowHighLow
Aqueous Solubility Poor (Lipophilic stacking)ModerateExcellent (Disrupted stacking)
Metabolic Stability Moderate (Aromatic oxidation)Low (N-dealkylation susceptible)High (Steric shielding of amine)
hERG Liability ModerateHigh (Exposed basic amine)Low (Shielded basic amine)

Self-Validating Experimental Workflows

To empirically prove the benefits of the azaspiro[4.5]decane scaffold during lead optimization, researchers must employ self-validating experimental systems. The following protocols are designed with built-in orthogonal validations and controls to ensure data integrity.

Protocol A: Conformational Profiling via VT-NMR and X-Ray Crystallography

Causality behind choice: Standard 1D NMR at room temperature only provides a time-averaged structural snapshot, which is insufficient for quantifying dynamic flexibility. Variable-Temperature NMR (VT-NMR) allows us to "freeze out" conformers and calculate the exact energy barrier (


) to ring inversion, providing a definitive thermodynamic metric of rigidity.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of the azaspiro[4.5]decane derivative (and a piperidine control) in 0.5 mL of deuterated solvent (e.g., Toluene-d8 for low temperatures or DMSO-d6 for high temperatures).

  • VT-NMR Acquisition: Acquire

    
     and 
    
    
    
    spectra from -80°C to +80°C in 10°C increments using a 500 MHz or higher NMR spectrometer.
  • Thermodynamic Analysis: Monitor the coalescence of diastereotopic proton signals. Use the Eyring equation to calculate the free energy of activation (

    
    ) for ring inversion. Acceptance Criteria: The spiro scaffold should exhibit a significantly higher 
    
    
    
    than the flexible control, indicating locked geometry.
  • Orthogonal Validation (Self-Validating Step): Grow single crystals of the spiro compound via slow evaporation. Perform X-ray diffraction to confirm that the solid-state dihedral angle between the two rings is strictly orthogonal (~90°), thereby validating the solution-state NMR data.

Protocol B: In Vitro ADME and hERG Liability Screening

Causality behind choice: Flexible basic amines easily adopt the required conformation to block the hERG potassium channel pore—a major cardiotoxic liability. By locking the amine within a sterically hindered spirocyclic core, we physically prevent the pharmacophore from adopting this pro-arrhythmic binding geometry while simultaneously shielding it from CYP450-mediated N-dealkylation.

Step-by-Step Methodology:

  • Microsomal Stability Incubation: Incubate 1 µM of the test compound with Human Liver Microsomes (HLMs) (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.

  • LC-MS/MS Quantification: Centrifuge the samples and analyze the supernatant to calculate intrinsic clearance (

    
    ). Control Validation: Run Verapamil concurrently as a high-clearance positive control.
    
  • hERG Patch-Clamp Assay: Use automated patch-clamp electrophysiology on HEK293 cells stably expressing the hERG channel. Measure tail current inhibition across an 8-point dose-response curve to determine the

    
    . Control Validation: Run Terfenadine as a positive control for potent hERG inhibition.
    

Validation_Workflow S1 1. Synthesis Spirocyclic Core Generation S2 2. Structural Profiling VT-NMR & X-Ray S1->S2 S3 3. In Vitro ADME Microsomal & hERG Assays S2->S3 Decision Rigidity & Efficacy Validated? S3->Decision Lead Advance to Lead Optimization Decision->Lead Yes Redesign Iterative Redesign Decision->Redesign No Redesign->S1 Modify Vectors

Fig 2: Self-validating experimental workflow for evaluating spirocyclic bioisosteres.

Field-Proven Insights: Case Studies

The theoretical benefits of the azaspiro[4.5]decane scaffold translate directly into clinical and preclinical success:

  • Cystinuria Inhibitors: In the development of treatments for cystinuria, researchers replaced a flexible N-methylpiperazine terminal group with a 1,8-diazaspiro[4.5]decane core (compound LH1753). This bioisosteric replacement locked the bioactive conformation, resulting in a compound that was approximately 120 times more potent in inhibiting L-cystine crystallization in vivo, validating the power of conformational restriction .

  • M1 Muscarinic Agonists: The development of 1-oxa-8-azaspiro[4.5]decane derivatives (such as Compound 29) leveraged the rigid spiro framework to mimic the natural product muscarone. The orthogonal geometry allowed for highly specific spatial projections of the binding vectors, achieving potent antiamnesic activity with high selectivity for the M1 receptor over M2 .

References

  • Title: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Source: Expert Opinion on Drug Discovery (Taylor & Francis) URL: [Link]

  • Title: 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists Source: Chemical and Pharmaceutical Bulletin (PubMed) URL: [Link]

Safety Operating Guide

Standard Operating Procedure: Disposal and Handling of 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on complex spirocyclic scaffolds to improve the pharmacokinetic properties of novel therapeutics, laboratory safety protocols must evolve in tandem. 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid is a highly valuable building block in medicinal chemistry. However, its unique structural stability—a benefit in drug design—poses specific environmental and logistical challenges during disposal.

This guide provides researchers and laboratory managers with a self-validating, step-by-step operational plan for the safe handling and disposal of this compound, ensuring compliance with environmental protection standards and institutional chemical hygiene plans.

Chemical Profile & Quantitative Hazard Data

Before initiating any disposal protocol, it is critical to understand the physical and hazardous properties of the compound. As a spirocyclic amide/carboxylic acid, it presents specific irritation hazards and environmental persistence risks.

Property / SpecificationData Value
Chemical Name 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid
CAS Number 1521867-75-3
Molecular Formula C₁₀H₁₅NO₃[1]
Molecular Weight 197.23 g/mol [1]
Physical State Solid (Powder/Crystals)
Primary Hazard Class Irritant (Skin, Eye, Respiratory)[2][3]
Standard GHS Codes H302, H315, H319, H335[2]
Recommended Disposal High-Temperature Incineration[4]

The Causality of Waste Segregation: Why Standard Protocols Apply

Expertise & Experience: A common misconception in early-stage drug discovery is that small quantities of water-soluble organic acids can be neutralized and flushed down the laboratory sink. Dilution is not the solution to pollution [5].

While the carboxylic acid functional group of 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid can be easily neutralized to form a water-soluble salt, the robust spirocyclic azepane/piperidine core is highly resistant to standard municipal wastewater microbial degradation. Discharging novel pharmaceutical intermediates into the sewer system is strictly prohibited due to unknown downstream ecological toxicity[6][7].

Therefore, all waste generated from this compound—whether solid powder from synthesis or liquid waste from biological assays—must be segregated and routed to a licensed hazardous waste contractor for high-temperature incineration[4][8].

Waste Segregation Workflow

To prevent the dangerous commingling of incompatible chemicals, follow the logical decision tree below when classifying waste containing 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid.

WasteWorkflow Start 3-Oxo-2-azaspiro[4.5]decane- 8-carboxylic acid Waste State Physical State? Start->State Solid Solid Waste (Powder/Crystals) State->Solid Solid Liquid Liquid Waste (Solutions/Assays) State->Liquid Liquid SolidBin Hazardous Solid Waste Bin (Incineration) Solid->SolidBin Solvent Solvent Matrix? Liquid->Solvent Aqueous Aqueous Solution Solvent->Aqueous Water-based Organic Organic Solvent Solvent->Organic Organic AqueousBin Aqueous Waste Stream (pH 6-8 Verified) Aqueous->AqueousBin OrganicBin Non-Halogenated Organic Waste Stream Organic->OrganicBin

Decision tree for 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid waste segregation.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system . By incorporating physical checks (like inversion testing and pH verification), researchers can guarantee compliance before the waste leaves the laboratory.

Protocol A: Solid Waste Handling (Powders & Contaminated Consumables)

Solid waste does not just include the chemical itself, but also contaminated weigh boats, pipette tips, and filter papers.

  • Container Selection: Obtain a clean, dry, High-Density Polyethylene (HDPE) wide-mouth container. Ensure no old labels are present[5].

  • Transfer: Using an anti-static spatula, transfer the solid waste into the container inside a certified chemical fume hood to prevent inhalation of irritant dust (H335)[2][9].

  • Validation (The Inversion Check): Secure the screw-cap lid tightly. Invert the container momentarily to ensure the seal is absolute and no particulate matter escapes[9]. Stoppered bottles or paraffin wax seals are unacceptable[9].

  • Tagging: Immediately affix a completed "Hazardous Waste" tag. A chemical waste determination must be documented the moment the first drop or grain of waste is added[9].

Protocol B: Liquid Waste Segregation (Assay & Synthesis Solutions)

Liquid waste must never be mixed unless the solvent matrices are identical[5].

  • Matrix Identification: Determine if the 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid is dissolved in an aqueous buffer or an organic solvent (e.g., DMSO, Methanol, Dichloromethane).

  • Aqueous Processing: If the waste is aqueous, use pH indicator strips to verify the solution is between pH 6.0 and 8.0. If highly acidic, neutralize cautiously with a dilute base (e.g., 1M NaOH) before adding it to the aqueous waste carboy[6]. Self-Validation: The pH strip must read neutral before transfer.

  • Organic Processing: If dissolved in organic solvents, route the waste to the "Non-Halogenated Organic Waste" container (unless dissolved in a halogenated solvent like DCM, which requires its own specific stream).

  • Storage: Store all liquid waste containers in secondary containment bins within a designated Satellite Accumulation Area (SAA)[9]. Ensure the container is kept closed at all times unless actively adding waste[9].

Protocol C: Spill Decontamination

In the event of an accidental spill of the raw powder:

  • PPE Verification: Don nitrile gloves, a lab coat, and splash goggles[9].

  • Containment: Do not use a standard brush, which can aerosolize the powder. Instead, cover the spill with damp absorbent paper towels to suppress dust formation.

  • Collection: Carefully scoop the damp towels and powder into a hazardous solid waste bag.

  • Decontamination: Wipe the affected bench space with a solvent known to dissolve the compound (e.g., dilute ethanol or methanol), followed by a thorough wash with soap and water. Dispose of all wipes in the solid waste bin.

References

  • Sigma-Aldrich. "3-oxo-2-azaspiro[4.5]decane-8-carboxylic acid | CAS 1521867-75-3".
  • ChemicalBook. "3-oxo-2-azaspiro[4.5]decane-8-carboxylic acid".
  • BLD Pharm. "(1R,2S)-2-(Cyclohexylcarbamoyl)cyclohexane-1-carboxylic acid Hazard Statements".
  • Temple University. "Standard Operating Procedure - Chemical Waste Disposal".
  • Griffith University. "Chemical Waste Disposal Procedure". Griffith University Safety Guidelines.
  • Loughborough University. "Standard Operating Procedure SOP039: Hazardous Waste".
  • Texas A&M University-Corpus Christi. "Lab Chemical Waste Disposal SOP". TAMU-CC Safety.
  • Environmental Marketing Services.

Sources

A Comprehensive Guide to the Safe Handling of 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid. As a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to ensure the highest standards of laboratory safety. The protocols outlined below are designed to be self-validating, promoting a culture of safety and scientific integrity.

Disclaimer: No specific Safety Data Sheet (SDS) for 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from the SDS of a closely related ethyl ester derivative and established safety protocols for carboxylic acids and spirocyclic lactams. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, institution-specific risk assessment.

Hazard Assessment and Chemical Profile

The primary known hazard associated with the ethyl ester is that it is harmful if swallowed.[1] By extension, 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid should be treated with similar caution. As a carboxylic acid, it may also possess corrosive properties and cause irritation to the skin, eyes, and respiratory tract.[2][3] The solid form of the related ethyl ester suggests that the carboxylic acid may also be a solid, potentially generating dust during handling.[1]

Inferred Hazard Profile:

Hazard ClassClassificationPrimary Route of Exposure
Acute Toxicity (Oral)Category 4 (Harmful if swallowed) - Inferred from ethyl ester[1]Ingestion
Skin Corrosion/IrritationPotential Irritant - Based on carboxylic acid functionality[2]Skin Contact
Eye Damage/IrritationPotential Irritant - Based on carboxylic acid functionality[2]Eye Contact
Respiratory IrritationPotential Irritant (especially if dusty) - General principle for solid chemicals[3]Inhalation
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the foundation of safe handling. The following table outlines the recommended PPE for all procedures involving 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles with side shields. A face shield is required when there is a significant risk of splashing or dust generation.[4]Protects against splashes and airborne particles entering the eyes.[4]
Skin Protection Nitrile gloves (minimum thickness of 4 mil). Change gloves immediately if contaminated. A cuffed lab coat should be worn at all times.[4]Nitrile gloves offer good resistance to a range of chemicals, including acids.[4] A lab coat prevents incidental skin contact.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available and there is a risk of dust generation, a NIOSH-approved N95 respirator or higher is required.[3][4]A fume hood provides the primary engineering control to prevent inhalation of dust or vapors. Respirators offer personal protection when engineering controls are insufficient.
Operational and Disposal Plans

A systematic workflow is critical for minimizing risk. The following diagram and protocols outline the step-by-step procedures for handling and disposing of 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Prep Review SDS & SOP Don PPE Prepare Fume Hood Handling Weigh/Transfer Solid Dissolve in Solvent Perform Reaction Prep:f2->Handling:f0 Proceed to handling Cleanup Decontaminate Glassware Segregate Waste Dispose of Waste Handling:f2->Cleanup:f0 Reaction complete End End of Process Cleanup:f2->End Secure work area

Caption: Workflow for Safe Handling of 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid.

Step-by-Step Handling Protocol:

  • Preparation:

    • Thoroughly review the supplier's SDS (if available) and your institution's Standard Operating Procedures (SOPs).

    • Don all required PPE as outlined in the table above.[4]

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Handling:

    • Conduct all manipulations of solid 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid within the fume hood to contain any dust.[4]

    • Use a spatula for transfers. Avoid creating dust clouds.

    • When dissolving, add the solid to the solvent slowly.

    • If heating is required, use a controlled heating mantle and monitor the reaction closely.

  • Spill Management:

    • In the event of a small spill, absorb the material with an inert absorbent like vermiculite or sand.[2]

    • Collect the contaminated absorbent into a sealed container for hazardous waste disposal.[2]

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan:

The proper disposal of 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid is crucial for environmental and personal safety.

  • Waste Segregation:

    • All solid waste contaminated with the compound (e.g., weighing paper, contaminated gloves) should be placed in a designated, sealed hazardous waste container.

    • Liquid waste containing the compound should be collected in a separate, appropriately labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal of Small Quantities (Dilute Solutions <5%):

    • While in a fume hood, slowly neutralize the acidic solution with a weak base such as sodium bicarbonate solution.

    • Monitor the pH to ensure it is within the range acceptable for drain disposal according to your local regulations (typically pH 6-9).

    • Once neutralized, the solution may be poured down the drain with a large excess of running water.[2][5]

  • Disposal of Concentrated or Large Quantities:

    • Do not attempt to neutralize large volumes or concentrated waste.[2]

    • Collect the waste in a designated hazardous waste container, ensuring it is properly labeled with the full chemical name and any known hazard pictograms.[6]

    • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department.[6]

References

  • Capot Chemical. MSDS of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • EPFL. Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines. [Link]

  • PozeSCAF. Chemistry Lab Safety Rules. [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • Safety & Risk Services. In-Laboratory Treatment of Chemical Waste. [Link]

  • P212121 Store. 3-Oxo-2,8-diazaspiro[4.5]decane-8-carboxylic acid tert-butyl ester. [Link]

  • U.S. Food and Drug Administration. Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross-Contamination. [Link]

  • PubChem. 2-Azaspiro[4.5]decan-3-one. [Link]

  • SciSpace. Synthesis and anticonvulsant properties of new n-phenylamino derivatives of 2-azaspiro[4.4]. [Link]

  • U.S. Environmental Protection Agency. 8-Oxa-2-azaspiro[4.5]decane - Toxics Release Inventory. [Link]

  • ACS Publications. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the P. [Link]

  • ResearchGate. Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. [Link]

  • National Center for Biotechnology Information. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.